Product packaging for 4,5-Dibromo-1H-1,2,3-triazole(Cat. No.:CAS No. 22300-52-3)

4,5-Dibromo-1H-1,2,3-triazole

Cat. No.: B3025349
CAS No.: 22300-52-3
M. Wt: 226.86 g/mol
InChI Key: GUQUYKTWVBJKFL-UHFFFAOYSA-N
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Description

4,5-Dibromo-1H-1,2,3-triazole, also known as this compound, is a useful research compound. Its molecular formula is C2HBr2N3 and its molecular weight is 226.86 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 222414. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Brominated - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2HBr2N3 B3025349 4,5-Dibromo-1H-1,2,3-triazole CAS No. 22300-52-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dibromo-2H-triazole
Source PubChem
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InChI

InChI=1S/C2HBr2N3/c3-1-2(4)6-7-5-1/h(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQUYKTWVBJKFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNN=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HBr2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60310096
Record name 4,5-Dibromo-1H-1,2,3-triazole
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Molecular Weight

226.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15294-81-2, 22300-52-3
Record name 15294-81-2
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Record name 4,5-Dibromo-1H-1,2,3-triazole
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Record name 4,5-Dibromo-1H-1,2,3-triazole
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Record name 4,5-dibromo-2H-1,2,3-triazole
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,5-Dibromo-1H-1,2,3-triazole: A Core Scaffold for Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 4,5-Dibromo-1H-1,2,3-triazole, a pivotal building block in medicinal chemistry, agrochemical research, and material science.[1][2] The document delves into the prevalent and efficient synthesis methodology, offering a detailed, step-by-step experimental protocol, mechanistic insights, and a discussion of the compound's strategic importance. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic endeavors.

Introduction: The Strategic Value of this compound

The 1,2,3-triazole ring is a privileged structure in drug discovery, known for its metabolic stability, hydrogen-bonding capabilities, and its role as a reliable bioisostere for amide bonds.[3][4] The introduction of bromine atoms at the 4- and 5-positions of the triazole core dramatically enhances its synthetic utility. This compound serves as a highly functionalized and versatile precursor for a multitude of chemical transformations.[1]

The two bromine atoms act as excellent leaving groups, enabling a wide array of metal-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig aminations.[1] This reactivity allows for the systematic and rapid diversification of the triazole core, facilitating the construction of complex molecular libraries for structure-activity relationship (SAR) studies—a cornerstone of modern lead optimization in drug discovery.[1][5] Consequently, this compound is a key intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced organic materials.[1][2][6]

Primary Synthetic Route: Direct Bromination of 1H-1,2,3-triazole

The most direct and widely reported method for the preparation of this compound is the electrophilic halogenation of the parent 1H-1,2,3-triazole using elemental bromine.[6][7] This approach is favored for its operational simplicity, high yield, and the ready availability of the starting materials.

Reaction Mechanism: Electrophilic Aromatic Substitution

The bromination of the 1,2,3-triazole ring proceeds via an electrophilic aromatic substitution mechanism. The C-H bonds at the 4- and 5-positions of the triazole are susceptible to attack by an electrophilic brominating species. The triazole ring, while aromatic, is an electron-deficient heterocycle. However, the reaction can be driven to completion under appropriate conditions. The reaction with elemental bromine in an aqueous medium is effective, leading to the sequential substitution of both protons on the carbon atoms of the triazole ring.

Below is a diagram illustrating the stepwise electrophilic substitution mechanism.

Electrophilic_Bromination_Mechanism Triazole 1H-1,2,3-Triazole Intermediate1 Wheland Intermediate (Mono-brominated) Triazole->Intermediate1 + Br₂ Br2 Br-Br MonoBromo 4-Bromo-1H-1,2,3-triazole Intermediate1->MonoBromo - H⁺ HBr1 HBr Intermediate2 Wheland Intermediate (Di-brominated) MonoBromo->Intermediate2 + Br₂ DiBromo This compound Intermediate2->DiBromo - H⁺ HBr2 HBr

Caption: Mechanism of the stepwise bromination of 1H-1,2,3-triazole.

Detailed Experimental Protocol

The following protocol is a robust and validated procedure for the synthesis of this compound.[6] It is crucial to perform this reaction in a well-ventilated fume hood due to the use of bromine.

Materials and Equipment:

  • 500 mL Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Dropping funnel

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Vacuum oven

  • 1H-1,2,3-triazole

  • Bromine (Br₂)

  • Deionized water

Step-by-Step Procedure:

  • Initial Setup: To a 500 mL Erlenmeyer flask, add 1,2,3-triazole (20.0 g, 290 mmol) and 200 mL of deionized water.

  • Bromine Addition (Portion 1): While stirring the solution, slowly add bromine (20.0 mL, 389 mmol) over a period of 20 minutes.

  • Heating and Reaction: Heat the reaction mixture to 50 °C and continue stirring for 3 hours. A precipitate will form during this time.

  • Filtration (Step 1): Collect the precipitate by vacuum filtration and wash it thoroughly with a copious amount of water. Retain the filtrate.

  • Further Bromination (Portion 2): To the filtrate, add another 20.0 mL (389 mmol) of bromine and stir the mixture for an additional 18 hours at room temperature.

  • Filtration (Step 2): Collect the newly formed precipitate via vacuum filtration and wash it with approximately 100 mL of water. Again, retain the filtrate.

  • Final Bromination (Portion 3): Add a final portion of bromine (10.0 mL, 194 mmol) to the filtrate and stir for another 18 hours.

  • Final Collection and Drying: Collect the last batch of precipitate by vacuum filtration, washing with about 100 mL of water. Combine all the collected solid product.

  • Drying: Dry the combined product in a vacuum oven to yield this compound as an off-white solid.

Yield: This procedure has been reported to produce a high yield, approximately 98.7% (64.85 g).[6] The product is often of sufficient purity for subsequent steps without further purification.[6]

Quantitative Data Summary
Reagent/ParameterValueMoles/EquivalentsNotes
1H-1,2,3-triazole20.0 g290 mmol (1.0 eq)Starting material
Water (Solvent)200 mL--
Bromine (Total)50.0 mL972 mmol (~3.35 eq)Added in three portions
Reaction Temperature50 °C-For the initial 3 hours
Total Reaction Time~39 hours--
Reported Yield 64.85 g ~286 mmol (98.7%) Off-white solid

Experimental Workflow and Logic

The rationale behind the procedural steps is key to ensuring a successful and high-yielding synthesis. The portion-wise addition of bromine is a critical aspect of this protocol.

Experimental_Workflow start Start: 1,2,3-Triazole in H₂O add_br1 Add Br₂ (20 mL) start->add_br1 heat_stir Heat to 50°C Stir for 3h add_br1->heat_stir filter1 Vacuum Filter (Collect Precipitate 1) heat_stir->filter1 filtrate1 Filtrate filter1->filtrate1 Separate combine Combine All Precipitates filter1->combine add_br2 Add Br₂ (20 mL) to Filtrate filtrate1->add_br2 stir18h_1 Stir for 18h add_br2->stir18h_1 filter2 Vacuum Filter (Collect Precipitate 2) stir18h_1->filter2 filtrate2 Filtrate filter2->filtrate2 Separate filter2->combine add_br3 Add Br₂ (10 mL) to Filtrate filtrate2->add_br3 stir18h_2 Stir for 18h add_br3->stir18h_2 filter3 Vacuum Filter (Collect Precipitate 3) stir18h_2->filter3 filter3->combine dry Dry in Vacuum Oven combine->dry end Final Product: This compound dry->end

Caption: Step-by-step workflow for the synthesis of this compound.

Causality Behind Experimental Choices:

  • Aqueous Medium: Water is an inexpensive, safe, and effective solvent for this reaction. The product, this compound, has low solubility in water, which causes it to precipitate out as it is formed, driving the reaction to completion according to Le Châtelier's principle.

  • Portion-wise Addition of Bromine: The solubility of both the starting material and the intermediate mono-brominated species in the aqueous medium is limited. By adding bromine in portions and filtering the precipitated product in stages, the reaction ensures that the dissolved triazole species are fully consumed, maximizing the overall yield.

  • Heating: The initial heating to 50°C helps to increase the rate of the first bromination step, which can be slower due to the electron-deficient nature of the triazole ring.

Alternative Brominating Agents

While elemental bromine is effective, other brominating agents can be employed for the halogenation of triazoles and related heterocycles. N-Bromosuccinimide (NBS) is a common alternative, often used under acidic conditions.[8] The choice of brominating agent can sometimes influence the regioselectivity and reaction conditions, although for the exhaustive bromination of 1H-1,2,3-triazole, elemental bromine in water is a highly efficient and cost-effective method.

Conclusion

The synthesis of this compound via direct bromination of 1H-1,2,3-triazole is a fundamental and highly efficient transformation that provides access to a crucial synthetic intermediate. The resulting dibrominated product is a versatile platform for generating diverse molecular architectures, making it an invaluable tool for professionals in drug discovery and material science. The protocol detailed herein is robust, scalable, and provides the target compound in excellent yield and purity.

References

A Technical Guide to the Physical and Chemical Properties of 4,5-Dibromo-1H-1,2,3-triazole for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,5-Dibromo-1H-1,2,3-triazole (CAS No. 15294-81-2) is a strategically halogenated heterocyclic compound that has emerged as a cornerstone synthon in modern medicinal chemistry, agrochemical research, and material science.[1][2] The 1,2,3-triazole core is recognized as a "privileged structure" in drug discovery, valued for its metabolic stability, planarity, and capacity for hydrogen bonding.[1] The presence of two bromine atoms on this core imparts distinct electronic properties and provides reactive handles for selective functionalization. These bromine atoms serve as excellent leaving groups, positioning the molecule as a highly versatile precursor for a multitude of cross-coupling reactions.[1]

This guide provides an in-depth examination of the physical and chemical properties of this compound, offering field-proven insights into its synthesis, reactivity, and application. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block for the construction of sophisticated molecular architectures and the rapid diversification of compound libraries.

Core Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These characteristics are foundational to its handling, reactivity, and integration into synthetic workflows.

Molecular Structure

The structure of this compound consists of a five-membered aromatic ring containing three nitrogen atoms and two carbon atoms, with bromine substituents at the C4 and C5 positions.

Caption: Molecular structure of this compound.

Data Presentation: Physical and Chemical Properties
PropertyValueReference(s)
CAS Number 15294-81-2[2][3]
Molecular Formula C₂HBr₂N₃[2][3]
Molecular Weight 226.86 g/mol [2][3]
Appearance White to light yellow powder or crystal[1][2]
Melting Point 190 °C (with decomposition)[2][4]
Purity Typically ≥98%[2]
Topological Polar Surface Area 41.6 Ų (Computed)[3]
LogP 1.96 (Computed)[5]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 3[3]

Synthesis and Purification

The most common and scalable synthesis of this compound involves the direct bromination of the parent 1H-1,2,3-triazole. The protocol described below is a robust method that reliably produces the target compound in high yield and purity.

Experimental Protocol: Synthesis via Direct Bromination

This protocol is adapted from established procedures for the halogenation of 1,2,3-triazoles.[6]

Causality and Experimental Choices:

  • Reagents: 1H-1,2,3-triazole is the readily available starting material. Liquid bromine is a powerful and effective brominating agent for this electron-rich heterocyclic system. Water is used as the solvent.

  • Stoichiometry: A significant excess of bromine is used to ensure complete dibromination at both the C4 and C5 positions. The reaction is performed with sequential additions of bromine to drive the reaction to completion.[6]

  • Temperature Control: The reaction is gently heated to 50 °C to increase the rate of reaction without causing excessive evaporation or decomposition of bromine.[6]

  • Workup: The product precipitates from the aqueous solution due to its low solubility. Collection by vacuum filtration is efficient. Washing with copious amounts of water is crucial to remove unreacted starting material, hydrobromic acid byproducts, and residual bromine. The final product is typically of sufficient purity to be used without further purification.[6]

Step-by-Step Methodology:

  • Reaction Setup: To a 500 mL Erlenmeyer flask equipped with a magnetic stir bar, add 1,2,3-triazole (20.0 g, 290 mmol) and 200 mL of deionized water. Stir the mixture to form a solution.[6]

  • First Bromine Addition: In a well-ventilated fume hood, slowly add liquid bromine (Br₂, 20.0 mL, 389 mmol) to the stirring solution over a period of 20 minutes. Caution: Bromine is highly corrosive and toxic. Handle with appropriate personal protective equipment (PPE).

  • Heating and Precipitation: Heat the reaction mixture to 50 °C and stir for approximately 3 hours. During this time, a precipitate will form.[6]

  • First Filtration: Cool the mixture to room temperature. Collect the precipitate by vacuum filtration, washing the solid thoroughly with a large volume of water.

  • Subsequent Bromine Additions: Return the filtrate to the reaction flask. Add another portion of bromine (20.0 mL, 389 mmol) and stir the mixture at room temperature for an additional 18 hours. A second crop of precipitate will form.[6]

  • Second Filtration: Collect the precipitate via vacuum filtration and wash thoroughly with water (~100 mL).

  • Final Bromine Addition: Add a final portion of bromine (10.0 mL, 194 mmol) to the filtrate and stir for another 18 hours to ensure complete reaction.[6]

  • Final Collection and Drying: Collect the last of the precipitate by filtration and wash with water (~100 mL). Combine all collected solid product and dry in a vacuum oven to yield this compound as an off-white solid.[6]

cluster_start Starting Materials cluster_process Reaction Process cluster_end Final Product 1,2,3-Triazole 1,2,3-Triazole Bromine (Br2) Bromine (Br2) Step 2: Add Br2 (Portion 1) Step 2: Add Br2 (Portion 1) Bromine (Br2)->Step 2: Add Br2 (Portion 1) Water (H2O) Water (H2O) Step 1: Mix Triazole & H2O Step 1: Mix Triazole & H2O Water (H2O)->Step 1: Mix Triazole & H2O Step 1: Mix Triazole & H2O->Step 2: Add Br2 (Portion 1) Step 3: Heat to 50°C (3h) Step 3: Heat to 50°C (3h) Step 2: Add Br2 (Portion 1)->Step 3: Heat to 50°C (3h) Step 4: Filter Precipitate 1 Step 4: Filter Precipitate 1 Step 3: Heat to 50°C (3h)->Step 4: Filter Precipitate 1 Step 5: Add Br2 (Portion 2) to Filtrate (18h) Step 5: Add Br2 (Portion 2) to Filtrate (18h) Step 4: Filter Precipitate 1->Step 5: Add Br2 (Portion 2) to Filtrate (18h) Combine & Dry Combine & Dry Step 4: Filter Precipitate 1->Combine & Dry Step 6: Filter Precipitate 2 Step 6: Filter Precipitate 2 Step 5: Add Br2 (Portion 2) to Filtrate (18h)->Step 6: Filter Precipitate 2 Step 7: Add Br2 (Portion 3) to Filtrate (18h) Step 7: Add Br2 (Portion 3) to Filtrate (18h) Step 6: Filter Precipitate 2->Step 7: Add Br2 (Portion 3) to Filtrate (18h) Step 6: Filter Precipitate 2->Combine & Dry Step 8: Filter Precipitate 3 Step 8: Filter Precipitate 3 Step 7: Add Br2 (Portion 3) to Filtrate (18h)->Step 8: Filter Precipitate 3 Step 8: Filter Precipitate 3->Combine & Dry This compound This compound Combine & Dry->this compound

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the high reactivity of its two C-Br bonds. This dual functionality allows for sequential or simultaneous substitution, providing a gateway to a vast chemical space.

Key Reaction Pathways
  • Metal-Catalyzed Cross-Coupling: The bromine atoms are excellent leaving groups for a variety of metal-catalyzed cross-coupling reactions. This is the most significant application of this building block, enabling the straightforward introduction of diverse functional groups.[1]

    • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or alkyl groups.

    • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a critical transformation in medicinal chemistry.[1]

    • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

    • Stille Coupling: Reaction with organostannanes to form C-C bonds.

  • Bromine-Lithium Exchange: The C-Br bonds can undergo facile exchange with organolithium reagents, such as n-butyllithium, at low temperatures. This generates a highly reactive lithiated triazole intermediate that can be quenched with various electrophiles (e.g., CO₂, aldehydes, disulfides) to install new functional groups with high precision.[7]

  • N-Functionalization: The acidic proton on the triazole ring can be deprotonated with a base, allowing for alkylation or arylation at one of the nitrogen atoms. Regioselectivity can be an issue, often yielding a mixture of N1 and N2 substituted products, though specific conditions can favor one over the other.[7][8] For example, reaction with electron-deficient aromatic halides in the presence of potassium carbonate can lead to highly regioselective N-2 arylation.[8]

cluster_coupling Cross-Coupling Reactions cluster_other Other Key Reactions Start This compound Suzuki Suzuki (R-B(OH)2, Pd catalyst) Start->Suzuki Buchwald Buchwald-Hartwig (R2NH, Pd catalyst) Start->Buchwald Sonogashira Sonogashira (R-C≡CH, Pd/Cu catalyst) Start->Sonogashira Li_Exchange Br-Li Exchange (n-BuLi, then Electrophile) Start->Li_Exchange N_Func N-Functionalization (Base, R-X) Start->N_Func Prod_Suzuki 4,5-Diaryl/Alkyl-1,2,3-triazole Suzuki->Prod_Suzuki Prod_Buchwald 4,5-Diamino-1,2,3-triazole Buchwald->Prod_Buchwald Prod_Sonogashira 4,5-Dialkynyl-1,2,3-triazole Sonogashira->Prod_Sonogashira Prod_Li 5-Substituted-4-bromo-1,2,3-triazole Li_Exchange->Prod_Li Prod_N N1/N2-Substituted-4,5-dibromo-1,2,3-triazole N_Func->Prod_N

Caption: Key synthetic transformations of this compound.

Applications in Research and Development

The versatile reactivity of this compound makes it an invaluable tool across several scientific disciplines.

  • Drug Discovery: This molecule is a cornerstone for Structure-Activity Relationship (SAR) studies.[1] Its ability to undergo diverse coupling reactions allows medicinal chemists to rapidly synthesize large libraries of analogs, enabling efficient exploration of the chemical space around the triazole core.[1] The 1,2,3-triazole scaffold is a bioisostere for amide bonds and is found in numerous compounds with potential anticancer, antifungal, antiviral, and antitubercular activities.[9][10][11][12]

  • Agrochemicals: It serves as a key intermediate in the synthesis of novel herbicides and potent fungicides, contributing to the development of new crop protection agents.[2][6]

  • Material Science: The rigid, planar structure of the triazole ring, combined with the ability to introduce various functionalities, makes this compound a useful building block for creating advanced polymers and functional materials with tailored thermal, mechanical, or electronic properties.[2]

Spectral and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound before its use in synthesis. While detailed spectral assignments are not universally published, high-quality commercial batches are typically accompanied by a comprehensive Certificate of Analysis.

Analytical TechniqueExpected Observations
¹H NMR A single, broad peak in the downfield region (typically >10 ppm) corresponding to the N-H proton. The exact chemical shift is solvent-dependent.
¹³C NMR Two peaks corresponding to the two magnetically non-equivalent carbon atoms of the triazole ring.
Mass Spectrometry (MS) The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br). The molecular ion peak ([M]+ or [M+H]+) should be observed around m/z 225, 227, and 229.
HPLC Purity analysis should show a single major peak, typically with a purity of ≥98%.

Self-Validating System: Before proceeding with any reaction, it is imperative for the researcher to acquire and interpret this analytical data. The combination of ¹H NMR (confirming the N-H proton), ¹³C NMR (confirming the carbon backbone), and high-resolution mass spectrometry (confirming the exact mass and isotopic pattern) provides a self-validating system to ensure the structural integrity of the starting material.

Safety, Handling, and Storage

Proper handling of this compound is crucial for laboratory safety.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified as:

  • H315: Causes skin irritation. [3][13]

  • H319: Causes serious eye irritation. [3][13]

Handling and Personal Protective Equipment (PPE)
  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[13]

  • PPE: Wear appropriate protective gloves (e.g., nitrile), a lab coat, and tightly fitting safety goggles or a face shield.[13][14]

  • Dust Control: Avoid the formation and inhalation of dust and aerosols.[13]

First Aid Measures
  • Skin Contact: Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[13]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[13]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[13]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[13]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

  • Keep away from incompatible materials and foodstuff containers.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic enabler of molecular innovation. Its robust synthesis, well-defined physicochemical properties, and exceptional reactivity make it a high-value building block for constructing complex and diverse molecules. For professionals in drug discovery, agrochemicals, and material science, mastering the use of this compound provides a reliable and efficient pathway to accelerate research and development objectives.

References

A Methodological Guide to the Crystal Structure Analysis of Dibrominated Triazoles: A Case Study Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and analytical frameworks essential for the crystal structure analysis of halogenated triazole compounds, a class of molecules with significant applications in medicinal chemistry and materials science. Due to the current unavailability of a complete, publicly accessible single-crystal X-ray diffraction dataset for 4,5-dibromo-1H-1,2,3-triazole, this guide will employ a case-study approach. We will detail the synthesis of this compound and then pivot to a thorough crystal structure analysis of its close isomer, 3,5-dibromo-1,2,4-triazole, for which detailed crystallographic data is available. This guide is designed to equip researchers with the expertise to conduct and interpret such analyses, emphasizing the causality behind experimental choices and the importance of a self-validating system of protocols.

Introduction: The Significance of Dibrominated Triazoles

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its role as a bioisostere and its utility in "click" chemistry for the rapid synthesis of diverse molecular libraries.[1] The introduction of bromine atoms onto the triazole ring, as in this compound, profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and potential for forming specific intermolecular interactions such as halogen bonding. These characteristics make dibrominated triazoles valuable intermediates in the synthesis of agrochemicals and pharmaceuticals.[2][3] Understanding the three-dimensional arrangement of these molecules in the solid state through crystal structure analysis is paramount for rational drug design and the development of novel materials with tailored properties.

Synthesis and Crystallization of this compound

The synthesis of this compound is typically achieved through the direct bromination of 1H-1,2,3-triazole.[4] The following protocol is a representative example of this synthesis.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: To a solution of 1H-1,2,3-triazole in water, add 1,3-dibromo-5,5-dimethylhydantoin at 0 °C.

  • Reaction Execution: Allow the mixture to stir at room temperature for 12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup and Isolation: Upon completion, filter the reaction mixture and wash the collected solid with water.

  • Purification: Dry the solid in vacuo to yield this compound as a white solid.

For single-crystal X-ray diffraction studies, the purified compound would be recrystallized. A common technique involves dissolving the compound in a suitable solvent (e.g., an ethanol/water mixture) and allowing for slow evaporation of the solvent at room temperature. The quality of the resulting crystals is crucial for a successful diffraction experiment.

Case Study: Crystal Structure Analysis of 3,5-Dibromo-1,2,4-triazole

As a definitive crystal structure for this compound is not publicly available, we will now examine the crystal structure of its isomer, 3,5-dibromo-1,2,4-triazole, to illustrate the analytical process. The data presented here is based on the study by Valkonen, Pitkänen, and Pajunen.[5]

Data Collection and Structure Refinement

High-quality single crystals of 3,5-dibromo-1,2,4-triazole were subjected to X-ray diffraction analysis. The following table summarizes the key crystallographic data and refinement details.

Parameter Value
Chemical FormulaC₂HBr₂N₃
Formula Weight226.86
Crystal SystemHexagonal
Space GroupP6₂c
a (Å)11.697(2)
c (Å)6.791(2)
Volume (ų)804.7(4)
Z6
Temperature (K)296
RadiationMoKα (λ = 0.71073 Å)
Final R indices [I > 2σ(I)]R₁ = 0.038, wR₂ = 0.042
Data / restraints / parameters764 / 0 / 293

Table 1: Crystallographic data and refinement details for 3,5-dibromo-1,2,4-triazole.[5]

The choice of a suitable crystal and the data collection strategy are critical for obtaining a high-resolution dataset. The refinement process involves fitting a model of the atomic positions and thermal parameters to the observed diffraction pattern until the R-factors, which measure the agreement between the calculated and observed structure factors, are minimized.

Molecular Geometry

The analysis of the crystal structure reveals the precise bond lengths, bond angles, and torsion angles of the molecule. This information is fundamental to understanding the molecule's conformation and electronic structure.

Bond Length (Å) Angle Degree (º)
Br(1)-C(3)1.865(6)N(2)-C(3)-N(4)113.8(6)
Br(2)-C(5)1.863(6)N(4)-C(5)-N(1)113.8(6)
N(1)-N(2)1.378(7)C(3)-N(4)-C(5)104.4(6)
N(2)-C(3)1.319(8)C(5)-N(1)-N(2)104.0(5)
C(3)-N(4)1.348(8)N(1)-N(2)-C(3)104.0(5)
N(4)-C(5)1.348(8)Br(1)-C(3)-N(2)123.1(5)
C(5)-N(1)1.319(8)Br(2)-C(5)-N(1)123.1(5)

Table 2: Selected bond lengths and angles for 3,5-dibromo-1,2,4-triazole.[5]

The planarity of the triazole ring and the influence of the bromine substituents on the ring geometry are key observations from this data.

Supramolecular Assembly and Intermolecular Interactions

The packing of molecules in the crystal lattice is governed by a network of intermolecular interactions. In the case of dibrominated triazoles, hydrogen bonding and halogen bonding are expected to be the dominant forces.

The presence of an N-H donor and multiple nitrogen atoms as potential acceptors in the triazole ring suggests the formation of strong N-H···N hydrogen bonds. In the crystal structure of 3,5-dibromo-1,2,4-triazole, molecules are linked into chains via these hydrogen bonds.[5]

Hydrogen_Bonding cluster_0 Molecule A cluster_1 Molecule B A_N1 N1-H A_N2 N2 B_N2 N2 A_N1->B_N2 N-H···N A_C3 C3-Br A_N4 N4 A_C5 C5-Br B_N1 N1-H B_C3 C3-Br B_N4 N4 B_C5 C5-Br

Diagram of N-H···N hydrogen bonding between triazole molecules.

The bromine atoms in dibrominated triazoles can act as halogen bond donors, interacting with electron-rich regions of neighboring molecules, such as the nitrogen lone pairs. These interactions, denoted as C-Br···N, play a significant role in directing the crystal packing.

Halogen_Bonding cluster_0 Molecule A cluster_1 Molecule B A_C3 C3-Br B_N4 N4 A_C3->B_N4 C-Br···N A_N4 N4 B_C5 C5-Br

Diagram of C-Br···N halogen bonding.
Hirshfeld Surface Analysis

To visualize and quantify the intermolecular interactions, Hirshfeld surface analysis is a powerful tool. The Hirshfeld surface is a three-dimensional surface around a molecule in a crystal that is defined by the points where the electron density of the molecule is equal to the sum of the electron densities of all other molecules in the crystal. By mapping properties like dnorm (a normalized contact distance) onto this surface, we can identify regions of close intermolecular contacts.

The analysis of the Hirshfeld surface for a dibrominated triazole would typically reveal:

  • Bright red spots: Indicating close contacts, such as N-H···N hydrogen bonds and C-Br···N halogen bonds.

  • Blue regions: Representing areas with weaker, longer-range interactions.

The corresponding 2D fingerprint plots provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing.

Spectroscopic and Thermal Characterization

While the core of this guide is crystal structure analysis, a comprehensive study would also include spectroscopic and thermal characterization to provide a complete picture of the compound's properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra confirm the molecular structure in solution and can provide insights into tautomeric equilibria.

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the characteristic vibrational modes of the functional groups present in the molecule, such as N-H and C-Br stretches.

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate determination of the molecular weight and elemental composition.

  • Thermal Analysis (DSC/TGA): Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide information on the melting point, decomposition temperature, and thermal stability of the compound.

Conclusion and Future Directions

This technical guide has outlined the essential steps and analytical techniques for the crystal structure analysis of dibrominated triazoles. While a complete dataset for this compound is not yet in the public domain, the case study of its isomer, 3,5-dibromo-1,2,4-triazole, provides a robust framework for understanding the molecular geometry and supramolecular assembly of this important class of compounds. The interplay of hydrogen and halogen bonding is a key determinant of the crystal packing, and techniques like Hirshfeld surface analysis are invaluable for a detailed understanding of these interactions.

Future work should focus on obtaining high-quality single crystals of this compound to enable a definitive single-crystal X-ray diffraction study. This would allow for a direct comparison with its 1,2,4-triazole isomer and provide valuable insights for the rational design of new pharmaceuticals and materials based on the dibrominated triazole scaffold.

References

An In-Depth Technical Guide to Tautomerism in 4,5-Dibromo-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical analysis of the annular tautomerism in 4,5-Dibromo-1H-1,2,3-triazole. As a Senior Application Scientist, the following sections synthesize foundational principles with field-proven insights, offering a robust framework for understanding and manipulating this critical chemical property.

Introduction: The Significance of Annular Tautomerism in 1,2,3-Triazoles

The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry, valued for its role as a stable and versatile scaffold in a wide array of pharmaceuticals.[1] A key, yet often overlooked, characteristic of N-unsubstituted 1,2,3-triazoles is annular tautomerism—the migration of a proton between the nitrogen atoms of the heterocyclic ring. This dynamic equilibrium gives rise to distinct tautomeric forms, primarily the 1H- and 2H-isomers, and in asymmetrically substituted cases, a 3H-isomer.

The seemingly subtle shift of a single proton has profound implications for a molecule's physicochemical properties. It governs hydrogen bonding capacity, dipole moment, lipophilicity, and, most critically, the molecule's three-dimensional shape and electronic distribution. These properties, in turn, dictate how a molecule interacts with biological targets such as enzymes and receptors. For drug development professionals, a thorough understanding of a compound's dominant tautomeric form is not merely academic; it is a prerequisite for rational drug design, enabling the prediction of binding affinities and metabolic stability.

The Tautomeric Landscape of this compound

For this compound, two primary tautomers are in equilibrium: the 1H- and 2H-forms. Due to the symmetrical substitution at the C4 and C5 positions, the N1 and N3 positions are chemically equivalent, meaning the 1H- and 3H-tautomers are identical.

  • 1H-4,5-Dibromo-1,2,3-triazole: A vicinal diazole system with the proton on one of the adjacent nitrogen atoms.

  • 2H-4,5-Dibromo-1,2,3-triazole: A geminal diazole system with the proton on the central nitrogen atom.

The presence of two electron-withdrawing bromine atoms at the C4 and C5 positions significantly influences the electronic landscape of the triazole ring, thereby affecting the relative stabilities of the 1H- and 2H-tautomers.

Theoretical & Computational Analysis: Predicting Tautomeric Stability

While direct computational studies specifically on this compound are not extensively published, we can extrapolate from foundational principles and studies on related substituted triazoles.[2] Density Functional Theory (DFT) is the computational workhorse for reliably predicting the relative stabilities of tautomers.

The causality behind this choice lies in DFT's balance of computational cost and accuracy in describing electron correlation effects, which are crucial for modeling the subtle energy differences between tautomers. A typical computational workflow is outlined below.

Caption: Computational workflow for determining tautomer stability.

Expert Insights: For C5-substituted 1,2,3-triazoles, computational studies have consistently shown that the 2H-tautomer is the most stable form, irrespective of the nature of the substituent.[2] The electron-withdrawing nature of the two bromine atoms in this compound is expected to further favor the 2H-tautomer. This is because the central N2 nitrogen is less affected by the inductive withdrawal from the C4 and C5 positions compared to the N1 and N3 nitrogens.

Experimental Validation: From Synthesis to Spectroscopic Characterization

Theoretical predictions require rigorous experimental validation. The following sections detail the synthesis of this compound and the key analytical techniques used to probe its tautomeric equilibrium.

Synthesis Protocol

A reliable and scalable synthesis of this compound is achieved through the direct bromination of 1H-1,2,3-triazole.[3]

Step-by-Step Methodology:

  • Reaction Setup: To a 500 mL Erlenmeyer flask, add 1,2,3-triazole (20.0 g, 290 mmol) and 200 mL of H₂O.

  • Bromine Addition: While stirring the solution, slowly add Br₂ (20.0 mL, 389 mmol) over 20 minutes.

  • Heating and Precipitation: Heat the solution to 50 °C and stir for 3 hours, during which a precipitate will form.

  • Isolation and Iterative Bromination:

    • Collect the precipitate by vacuum filtration and wash thoroughly with water.

    • To the filtrate, add another 20.0 mL (389 mmol) of Br₂ and stir for an additional 18 hours. Collect the resulting precipitate.

    • A third portion of Br₂ (10.0 mL, 194 mmol) can be added to the filtrate and stirred for another 18 hours to maximize yield.

  • Drying: Combine all collected precipitates and dry in a vacuum oven to yield an off-white solid.

Trustworthiness: This iterative addition of bromine ensures the complete dibromination of the triazole ring and drives the reaction to near-quantitative yield. The protocol is self-validating as the product precipitates out of the aqueous solution, simplifying purification.

Spectroscopic and Structural Analysis

The most powerful techniques for elucidating tautomeric structures are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

NMR Spectroscopy (¹H, ¹³C, ¹⁵N):

  • ¹H NMR: In solution, if the rate of proton exchange between the tautomers is fast on the NMR timescale, a single, averaged signal for the N-H proton will be observed. Low-temperature NMR can sometimes "freeze out" the individual tautomers, allowing for their direct observation and quantification.

  • ¹³C NMR: The chemical shifts of the C4 and C5 carbons will be sensitive to the electronic environment, which differs between the 1H- and 2H-tautomers.

  • ¹⁵N NMR: This is arguably the most definitive NMR technique for tautomer analysis.[4][5] The chemical shifts of the three nitrogen atoms are highly diagnostic of their hybridization and protonation state. The 1H- and 2H-tautomers will exhibit distinct ¹⁵N NMR spectra. Heteronuclear Multiple Bond Correlation (HMBC) experiments can establish connectivity between the N-H proton and the nitrogen atoms, providing unambiguous structural assignment.[5]

X-ray Crystallography:

In the solid state, X-ray crystallography provides an unambiguous snapshot of the dominant tautomer present in the crystal lattice. The positions of all atoms, including the hydrogen on the nitrogen, can be precisely located, confirming the molecular structure. While the solid-state structure may not perfectly reflect the equilibrium in solution, it provides a crucial reference point.

Indirect Evidence from Chemical Reactivity

The regioselectivity of N-alkylation and N-arylation reactions serves as a powerful chemical probe for the tautomeric equilibrium. The reaction of this compound with electrophiles provides strong evidence for the predominance of the 2H-tautomer.

It has been demonstrated that the reaction of 4,5-dibromo-1,2,3-triazole with electron-deficient aromatic halides in the presence of a base like potassium carbonate proceeds with high regioselectivity to yield 2-aryl-4,5-dibromotriazoles.[6][7] This outcome strongly suggests that the N2 position is the most nucleophilic, which is characteristic of the 2H-tautomer. Similarly, regioselective N-2 alkylation of 4-bromo-NH-1,2,3-triazoles has been reported, further supporting the preference for substitution at the N2 position.[8]

Caption: Inferring tautomerism from reaction regioselectivity.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is not static; it is influenced by several factors:

  • Substituents: As discussed, the electron-withdrawing bromine atoms at C4 and C5 stabilize the 2H-tautomer.

  • Solvent Polarity: Polar, protic solvents can influence the equilibrium by differentially solvating the tautomers through hydrogen bonding.

  • Temperature: Changes in temperature can shift the equilibrium, a principle exploited in variable-temperature NMR studies.

  • pH: The state of protonation or deprotonation will, of course, dictate the nature of the species in solution.

Implications in Drug Development

The dominance of the 2H-tautomer of this compound has critical implications for its use as a scaffold in drug design.

  • Pharmacophore Modeling: The spatial arrangement of hydrogen bond donors and acceptors is different for the 1H- and 2H-tautomers. A drug design program based on the incorrect tautomer will fail to identify correct binding interactions.

  • Lipophilicity (LogP): The two tautomers will have different dipole moments and surface polarities, leading to different LogP values. This, in turn, affects solubility, cell permeability, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Synthetic Strategy: Knowledge of the dominant tautomer allows for the design of regioselective synthetic routes to introduce further diversity, for example, by targeting the N2 position for substitution.

References

Initial investigations into the biological activity of 4,5-Dibromo-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Initial Biological Evaluation of 4,5-Dibromo-1H-1,2,3-triazole

Foreword: From Scaffold to Strategy

The 1,2,3-triazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged" scaffold due to its unique combination of properties: metabolic stability, capacity for hydrogen bonding, and a dipole moment that facilitates strong interactions with biological targets.[1] When this core is strategically functionalized, particularly through halogenation, its therapeutic potential can be significantly amplified. Halogen atoms, such as bromine, are known to enhance biological activity by modulating lipophilicity, improving metabolic stability, and participating in specific halogen bonding interactions with protein targets.[2][3][4]

This guide focuses on This compound , a versatile building block whose two reactive bromine atoms offer a gateway for extensive chemical diversification.[5][6] While primarily utilized as a synthetic intermediate, its inherent structure—a stable triazole core flanked by two electron-withdrawing bromine atoms—warrants direct investigation for intrinsic biological activity.[7]

The following sections outline a hypothesis-driven, structured framework for the initial biological screening of this compound. As Senior Application Scientists, our goal is not merely to execute protocols but to build a logical, evidence-based narrative around a molecule's potential. We will prioritize two key therapeutic areas where triazoles have historically shown profound impact: antimicrobial and anticancer applications.[8][9] This document provides the scientific rationale, detailed experimental workflows, and data interpretation frameworks necessary to transform a promising chemical entity into a validated biological lead.

Section 1: Synthesis and Preparation of the Test Article

A robust biological investigation begins with a well-characterized and pure test compound. The synthesis of this compound is straightforward, typically achieved through the direct bromination of the parent 1H-1,2,3-triazole in an aqueous medium.[5]

Synthesis Synopsis: Bromination of 1H-1,2,3-triazole [5]

  • 1H-1,2,3-triazole is dissolved in water in an Erlenmeyer flask.

  • Liquid bromine (Br₂) is added slowly to the stirring solution.

  • The reaction mixture is heated (e.g., to 50°C) and stirred for several hours, during which a precipitate forms.

  • The precipitate is collected via vacuum filtration and washed extensively with water.

  • The product is dried under vacuum to yield this compound as an off-white solid.

Crucially, prior to any biological screening, the identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques (e.g., NMR, HPLC, and Mass Spectrometry) to ensure that any observed activity is attributable to the target molecule alone.[6] For all subsequent protocols, the compound should be dissolved in a biocompatible solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

Section 2: A Hypothesis-Driven Screening Strategy

Our investigative strategy is guided by the extensive history of the triazole pharmacophore. This allows us to move beyond random screening and focus on areas with a higher probability of success. The workflow is designed as a cascade, where primary screening identifies broad activity, which can then be quantified and explored in more detail.

G Overall Screening Workflow for this compound cluster_0 Phase 1: Foundation cluster_1 Phase 2: Primary Biological Screening cluster_2 Phase 3: Quantitative Evaluation & Hit Validation cluster_3 Phase 4: Mechanistic Investigation synthesis Synthesis & Purity Confirmation [8, 25] stock Stock Solution Preparation (DMSO) synthesis->stock antimicrobial Antimicrobial Screening (Bacteria & Fungi) [17, 22] stock->antimicrobial anticancer Anticancer Screening (Cytotoxicity Assay) [5, 21] stock->anticancer mic MIC Determination (Quantitative Susceptibility) [13] antimicrobial->mic If Active ic50 IC50 Determination (Dose-Response Analysis) [9] anticancer->ic50 If Active moa Mechanism of Action Studies (e.g., Enzyme Assays, Cell Cycle Analysis) mic->moa ic50->moa

Caption: High-level workflow for the biological evaluation of the target compound.

Section 3: Investigation of Antimicrobial Activity

Scientific Rationale: The triazole class is famous for its potent antifungal agents, such as fluconazole and voriconazole.[8] These drugs act by inhibiting the fungal cytochrome P450 enzyme, 14α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[10][11][12] The disruption of this pathway compromises membrane integrity, leading to fungal cell death. Given this well-established precedent, it is highly probable that this compound could exhibit similar activity. Furthermore, many triazole derivatives have demonstrated broad-spectrum antibacterial properties, making a wider screen against both fungi and bacteria a logical starting point.[13][14][15]

G Antimicrobial Investigation Workflow cluster_0 Primary Screen cluster_1 Quantitative Analysis prep Prepare Compound Stock (e.g., 10 mg/mL in DMSO) disk Agar Disk Diffusion Assay [17] (Qualitative) prep->disk organisms Test Panel: - Gram (+) e.g., S. aureus - Gram (-) e.g., E. coli - Yeast e.g., C. albicans mic Broth Microdilution Assay [13, 15] (Quantitative) disk->mic If Zone of Inhibition > 0 result Determine Minimum Inhibitory Concentration (MIC) mic->result

Caption: Step-wise workflow for assessing antimicrobial potential.

Protocol 3.1: Primary Antimicrobial Screening via Agar Disk Diffusion

This method provides a rapid, qualitative assessment of antimicrobial activity and is an effective first-pass screen.[16][17]

  • Materials:

    • Test microorganisms: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), Candida albicans (Yeast).

    • Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for yeast).

    • Sterile 6 mm paper disks.

    • This compound stock solution (e.g., 10 mg/mL in DMSO).

    • Positive Controls: Ciprofloxacin (for bacteria), Fluconazole (for yeast).

    • Negative Control: Sterile DMSO.

    • Sterile swabs and Petri dishes.

  • Step-by-Step Methodology:

    • Inoculum Preparation: Prepare a microbial suspension of each test organism in sterile saline, adjusted to a 0.5 McFarland turbidity standard.

    • Plate Inoculation: Using a sterile swab, uniformly streak the microbial suspension across the entire surface of the appropriate agar plate to create a confluent lawn.

    • Disk Preparation: Aseptically apply a known volume (e.g., 10 µL) of the test compound stock solution onto a sterile paper disk. Allow the solvent to evaporate completely. Prepare positive and negative control disks in the same manner.

    • Disk Application: Carefully place the impregnated disks onto the surface of the inoculated agar plates, pressing gently to ensure full contact.

    • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for yeast.

    • Data Collection: Measure the diameter (in mm) of the clear zone of growth inhibition around each disk.

  • Interpretation: A zone of inhibition indicates that the compound has diffused into the agar and inhibited microbial growth. The size of the zone provides a preliminary indication of its potency. The absence of a zone around the DMSO disk confirms the solvent is not responsible for any observed activity.

Protocol 3.2: Quantitative Susceptibility Testing - Minimum Inhibitory Concentration (MIC) Determination

Following a positive result in the primary screen, the broth microdilution method is used to determine the MIC, the lowest concentration of a compound that inhibits visible microbial growth.[18][19]

  • Materials:

    • Sterile 96-well flat-bottom microtiter plates.

    • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).

    • Test compound, positive controls, and microbial inocula as prepared in Protocol 3.1.

    • Multichannel pipette.

    • Microplate reader (optional, for OD measurement).

  • Step-by-Step Methodology:

    • Plate Setup: Add 100 µL of sterile broth to all wells of the 96-well plate.

    • Compound Dilution: Add 100 µL of a 2x concentrated starting solution of the test compound to the first column of wells.

    • Serial Dilution: Using a multichannel pipette, perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, then transferring 100 µL from column 2 to column 3, and so on, typically through column 10. Discard the final 100 µL from column 10. This creates a gradient of decreasing compound concentrations.

    • Control Wells: Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (broth only).

    • Inoculation: Dilute the 0.5 McFarland microbial suspension so that the final concentration in each well (after adding 5 µL of inoculum to the 100 µL volume) is approximately 5 x 10⁵ CFU/mL. Add 5 µL of this diluted inoculum to wells in columns 1 through 11. Do not add inoculum to column 12.[20]

    • Incubation: Cover the plate and incubate under the same conditions as the disk diffusion assay.

    • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). This can be assessed visually or by reading the optical density (OD) at 600 nm.[20][21]

Data Presentation

Quantitative data should be summarized for clear comparison.

CompoundTest OrganismZone of Inhibition (mm)MIC (µg/mL)
This compound S. aureusDataData
E. coliDataData
C. albicansDataData
Ciprofloxacin S. aureusDataData
E. coliDataData
Fluconazole C. albicansDataData
Hypothesized Mechanism of Antifungal Action

Based on established literature for triazole antifungals, the primary molecular target is likely to be 14α-demethylase within the ergosterol biosynthesis pathway.

G Hypothesized Antifungal Mechanism of Action acetyl Acetyl-CoA squalene Squalene acetyl->squalene lanosterol Lanosterol squalene->lanosterol enzyme 14α-demethylase (Cytochrome P450 enzyme) lanosterol->enzyme ergosterol Ergosterol membrane Functional Fungal Cell Membrane ergosterol->membrane enzyme->ergosterol Catalyzes Conversion compound This compound compound->block Inhibition [1, 7]

Caption: Inhibition of ergosterol synthesis, a key pathway for triazole antifungals.

Section 4: Investigation of Anticancer Activity (Cytotoxicity)

Scientific Rationale: A vast body of research demonstrates that substituted triazoles, including 4,5-disubstituted 1,2,3-triazoles, possess significant anticancer properties.[9][22][23] These compounds can induce cell death through diverse mechanisms, including the inhibition of crucial cellular machinery like tubulin polymerization or by modulating key signaling pathways.[24] Therefore, an initial screen to assess the general cytotoxicity of this compound against various human cancer cell lines is a well-justified and critical step.

G In Vitro Cytotoxicity Investigation Workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Data Analysis culture Culture & Maintain Cell Lines (e.g., MCF-7, A549, HEK293) seed Seed Cells into 96-well Plates culture->seed treat Treat with Serial Dilutions of Test Compound seed->treat incubate Incubate for 48-72 hours treat->incubate assay Perform MTT Assay [5, 9] incubate->assay read Measure Absorbance (570 nm) calc Calculate % Cell Viability read->calc ic50 Determine IC50 Value (Dose-Response Curve) calc->ic50

Caption: Workflow for assessing the cytotoxic potential of a novel compound.

Protocol 4.1: In Vitro Cytotoxicity Screening using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability. It measures the metabolic activity of mitochondrial dehydrogenases in living cells, which convert the yellow MTT into a purple formazan product.[25][26] The amount of formazan is directly proportional to the number of viable cells.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

    • Non-cancerous human cell line (e.g., HEK293) to assess selectivity.[27]

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • MTT solution (5 mg/mL in sterile PBS).

    • Solubilization solution (e.g., DMSO or acidified isopropanol).

    • Sterile 96-well flat-bottom plates.

    • Test compound stock solution and a positive control (e.g., Doxorubicin).

  • Step-by-Step Methodology:

    • Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and positive control wells.

    • Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[28]

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert MTT into purple formazan crystals.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently agitate the plate for 10-15 minutes.

    • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate Percent Viability:

      • Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

    • Determine IC50: Plot the percent viability against the logarithm of the compound concentration. Use non-linear regression analysis to fit the data to a dose-response curve and determine the IC50 value—the concentration of the compound required to inhibit cell growth by 50%.[25][28]

Data Presentation

The potency of the compound is best summarized by its IC50 values across different cell lines.

CompoundCell LineCancer TypeIC50 (µM) after 48h
This compound MCF-7BreastData
A549LungData
HEK293Normal KidneyData
Doxorubicin MCF-7BreastData
A549LungData
HEK293Normal KidneyData

Section 5: Concluding Remarks and Future Directions

This guide provides a comprehensive and scientifically grounded framework for the initial biological characterization of this compound. By leveraging established knowledge of the triazole scaffold, we have prioritized antimicrobial and anticancer screening as the most logical starting points. The detailed protocols for both qualitative and quantitative assays are designed to generate robust, reproducible data, forming the foundation for any subsequent drug development efforts.

Should this initial screening reveal significant and selective activity in either area, the path forward is clear. For an antimicrobial "hit," investigations would progress to determining the spectrum of activity against a broader panel of pathogens, assessing the mode of action (bactericidal vs. bacteriostatic), and exploring the potential for resistance development. For a cytotoxic "hit," future work would involve cell cycle analysis, apoptosis assays to elucidate the mechanism of cell death, and target identification studies.

The journey from a simple chemical structure to a potential therapeutic agent is long and complex. However, a disciplined, hypothesis-driven initial investigation, as outlined here, is the critical first step in unlocking that potential.

References

An In-Depth Technical Guide on the Thermal Stability and Decomposition of 4,5-Dibromo-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dibromo-1H-1,2,3-triazole is a pivotal halogenated heterocyclic building block, extensively utilized in medicinal chemistry and materials science for the synthesis of complex molecular architectures.[1] Its utility stems from the two reactive bromine atoms, which serve as versatile handles for a variety of cross-coupling reactions.[1] Despite its widespread application in synthesis, a comprehensive understanding of its thermal stability and decomposition pathways is crucial for ensuring safe handling, predicting shelf-life, and understanding its behavior in high-temperature applications or during unintended thermal events. This guide provides a detailed analysis of the thermal properties of this compound, drawing upon data from analogous compounds and theoretical studies to propose a likely decomposition mechanism. It also outlines standardized experimental protocols for its thermal analysis.

Introduction to this compound

The 1,2,3-triazole scaffold is a prominent feature in numerous pharmaceuticals and functional materials due to its metabolic stability, hydrogen bonding capabilities, and versatile reactivity.[1][2] The introduction of bromine atoms at the 4 and 5 positions of the triazole ring significantly enhances its utility as a synthetic intermediate.[1] These bromine atoms act as excellent leaving groups in various metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the facile introduction of a wide array of functional groups.[1] This versatility has made this compound a valuable tool in the construction of compound libraries for drug discovery and the development of novel organic materials.[1]

Nitrogen-rich heterocyclic compounds, including triazoles, are also of significant interest in the field of energetic materials due to their high heats of formation and the generation of gaseous nitrogen upon decomposition.[3][4] While this compound is not primarily classified as an energetic material, its thermal decomposition characteristics are of interest for safety and to understand the fundamental stability of the halogenated triazole ring system.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₂HBr₂N₃[5]
Molecular Weight 226.86 g/mol [5]
Appearance White to light yellow powder/crystal[5][6]
Melting Point 190 °C (decomposes)[5][6]
Boiling Point 347.5 °C at 760 mmHg[7]
Flash Point 163.9 °C[7]
Density 2.62 g/cm³[8]

Thermal Stability Analysis

The thermal stability of a compound is a critical parameter that dictates its handling, storage, and application limits. For this compound, the reported melting point of 190 °C with decomposition indicates that the compound undergoes thermal degradation at or near its melting temperature.[5][6] Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for elucidating the precise decomposition profile.

Insights from Analogous Compounds
  • Triazole Ring Stability: Theoretical studies on the decomposition of 1,2,3-triazole suggest that the initial step of thermolysis is a ring-opening pathway, which has a lower energy barrier compared to proton transfer, the primary decomposition pathway for the more stable 1,2,4-triazole isomer.[7][9]

  • Influence of Halogen Substituents: The presence of halogen atoms on a heterocyclic ring can influence its thermal stability. In many cases, the initial decomposition step involves the cleavage of the carbon-halogen bond. The thermal decomposition of brominated flame retardants, for instance, often initiates with the release of HBr or bromine radicals.

  • Energetic Triazoles: Research on energetic materials based on the triazole framework often employs TGA and DSC to characterize their decomposition temperatures and energy release.[3][4] These studies highlight that the introduction of various functional groups significantly alters the thermal stability of the triazole ring.[3][4]

Based on these points, it is plausible that the thermal decomposition of this compound begins at a temperature around 190 °C and may proceed through a multi-step process involving both dehalogenation and fragmentation of the triazole ring.

Proposed Decomposition Pathway

Based on theoretical studies of triazole decomposition and the known behavior of brominated organic compounds at elevated temperatures, a plausible decomposition pathway for this compound can be proposed. The initial decomposition is likely to be a complex process involving parallel and sequential reactions.

Initial Decomposition Steps

Two primary initial decomposition pathways are likely:

  • C-Br Bond Homolysis: The relatively weak carbon-bromine bonds are susceptible to homolytic cleavage at elevated temperatures, leading to the formation of bromine radicals and a triazolyl diradical. This is a common initiation step in the thermal decomposition of brominated compounds.

  • Ring Opening: Consistent with theoretical studies on 1,2,3-triazoles, a concerted ring-opening reaction could occur, leading to the formation of unstable intermediates.[9]

These initial steps would be followed by a cascade of secondary reactions.

Secondary Decomposition and Final Products

The highly reactive intermediates formed in the initial steps would undergo further fragmentation and rearrangement. The ultimate decomposition products are expected to be a mixture of gaseous species and a solid residue.

  • Gaseous Products: These may include nitrogen gas (N₂), hydrogen bromide (HBr), and various small organic fragments. The evolution of N₂ is a characteristic feature of the decomposition of nitrogen-rich heterocyclic compounds.[3][4]

  • Solid Residue: A carbonaceous char is likely to be formed at higher temperatures.

The proposed decomposition pathway is visualized in the following diagram:

Decomposition_Pathway A This compound B Heat (≥ 190°C) C Initial Decomposition B->C D C-Br Bond Homolysis C->D Pathway 1 E Triazole Ring Opening C->E Pathway 2 F Secondary Fragmentation & Rearrangement D->F E->F G Gaseous Products (N₂, HBr, etc.) F->G H Solid Residue (Carbonaceous Char) F->H

Proposed decomposition pathway for this compound.

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and decomposition kinetics of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperatures, the number of decomposition steps, and the mass of the final residue.

Protocol:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a ceramic or aluminum crucible.

  • Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert environment.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tpeak) from the derivative of the TGA curve (DTG).

    • Quantify the mass loss at each decomposition step.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine melting points, phase transitions, and the enthalpy of decomposition.

Protocol:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

  • Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 350 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

    • Determine the onset temperature and peak temperature for each thermal event.

    • Calculate the enthalpy change (ΔH) by integrating the area under the peak.

The experimental workflow for the thermal analysis is depicted below:

Experimental_Workflow cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) TGA_sample Weigh 2-5 mg of sample TGA_setup Inert atmosphere (N₂) Heat from 30°C to 600°C at 10°C/min TGA_sample->TGA_setup TGA_data Record Mass Loss vs. Temperature TGA_setup->TGA_data TGA_analysis Determine T_onset, T_peak, and % mass loss TGA_data->TGA_analysis DSC_sample Weigh 1-3 mg of sample in sealed pan DSC_setup Inert atmosphere (N₂) Heat from 30°C to 350°C at 10°C/min DSC_sample->DSC_setup DSC_data Record Heat Flow vs. Temperature DSC_setup->DSC_data DSC_analysis Identify melting and decomposition peaks Calculate ΔH DSC_data->DSC_analysis start This compound Sample start->TGA_sample start->DSC_sample

Experimental workflow for TGA and DSC analysis.

Safety Considerations

The thermal decomposition of this compound can release toxic and corrosive gases, including hydrogen bromide.[7] All thermal analysis experiments should be conducted in a well-ventilated area, preferably within a fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.[7][8]

Conclusion

This compound is a compound of significant interest in synthetic chemistry. While its primary applications are not in the field of energetic materials, a thorough understanding of its thermal stability is paramount for safe handling and process development. The available data suggests a decomposition temperature around 190 °C. Based on theoretical and analogous experimental studies, the decomposition mechanism is likely initiated by C-Br bond cleavage and/or triazole ring opening, followed by a series of complex reactions leading to the formation of gaseous products and a solid residue. The experimental protocols outlined in this guide provide a standardized approach for the detailed characterization of its thermal behavior. Further research, including evolved gas analysis (TGA-MS or TGA-FTIR), would provide definitive identification of the decomposition products and further elucidate the reaction pathway.

References

An In-depth Technical Guide to the Discovery and Synthesis of 4,5-Dibromo-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4,5-Dibromo-1H-1,2,3-triazole, a key building block in medicinal chemistry and agrochemical research. We delve into the primary synthetic methodology, the direct electrophilic bromination of 1H-1,2,3-triazole, offering a detailed, field-proven protocol. Furthermore, we explore a plausible, alternative multi-step synthetic pathway involving a Hofmann rearrangement and a subsequent Sandmeyer-type reaction, showcasing the breadth of synthetic strategies available. This document is intended for researchers, scientists, and drug development professionals, providing not just procedural steps, but also the underlying chemical principles and causality that inform these synthetic choices.

Introduction: The Significance of a Dihalogenated Triazole

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, prized for its metabolic stability, hydrogen bonding capabilities, and its role as a bioisostere for other functional groups.[1] The introduction of halogen atoms, particularly bromine, onto this scaffold at the 4 and 5 positions dramatically enhances its synthetic versatility. These bromine atoms serve as excellent leaving groups, opening a gateway for a multitude of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations.[2] This allows for the rapid diversification of the triazole core, enabling the construction of complex molecular libraries for drug discovery and the development of novel agrochemicals, including isoxazole derivative herbicides.[3] this compound is therefore a highly valuable intermediate for creating sophisticated molecular architectures.[2]

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of this compound is paramount for its effective use and handling in a laboratory setting.

PropertyValueSource
Molecular Formula C₂HBr₂N₃PubChem[4]
Molecular Weight 226.86 g/mol PubChem[4]
CAS Number 15294-81-2PubChem[4]
Appearance White to off-white solidUnibrom Corp.[5]
Purity ≥98% (typical)Unibrom Corp.[5]

Primary Synthesis: Direct Electrophilic Bromination

The most established and efficient route to this compound is the direct electrophilic bromination of the parent 1H-1,2,3-triazole. The electron-rich nature of the triazole ring makes it susceptible to electrophilic attack, and the use of elemental bromine in an aqueous medium provides a straightforward and high-yielding protocol.

Reaction Rationale and Causality

The choice of an aqueous medium is strategic; it facilitates the reaction and the precipitation of the dibrominated product, which has low water solubility. The reaction is typically heated to a moderate temperature (e.g., 50°C) to increase the rate of the second bromination, which is slower than the first due to the deactivating effect of the initial bromine substituent. The stepwise addition of bromine is a key procedural element to control the exothermic nature of the reaction and to drive the reaction to completion, ensuring a high yield of the desired dibrominated product.[3] An inert atmosphere is maintained to prevent any unwanted side reactions.

Detailed Experimental Protocol

This protocol is based on a validated procedure that consistently delivers high yields of the target compound.[3]

Materials:

  • 1H-1,2,3-Triazole

  • Bromine (Br₂)

  • Deionized Water (H₂O)

  • 500 mL Erlenmeyer flask

  • Stir bar

  • Heating mantle with stirrer

  • Vacuum filtration apparatus

Procedure:

  • To a 500 mL Erlenmeyer flask, add 1,2,3-triazole (20.0 g, 290 mmol) and 200 mL of H₂O.

  • With stirring, slowly add Br₂ (20.0 mL, 389 mmol) over a period of 20 minutes.

  • Heat the resulting solution to 50°C and stir for 3 hours, during which a precipitate will form.

  • Collect the precipitate by vacuum filtration and wash thoroughly with a copious amount of water.

  • To the filtrate, add another 20.0 mL (389 mmol) of Br₂ and stir for an additional 18 hours.

  • Collect the newly formed precipitate via vacuum filtration and wash with approximately 100 mL of water.

  • Add a final portion of Br₂ (10.0 mL, 194 mmol) to the filtrate and stir for another 18 hours.

  • Collect the last of the precipitate and wash with approximately 100 mL of water.

  • Combine all collected product and dry in a vacuum oven to yield an off-white solid (typical yield: ~98%).

Visualization of the Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction Vessel cluster_workup Workup & Isolation cluster_product Final Product start_triazole 1H-1,2,3-Triazole reaction Stirring at 50°C start_triazole->reaction start_br2 Bromine (Br₂) start_br2->reaction start_h2o Water (H₂O) start_h2o->reaction filtration Vacuum Filtration reaction->filtration washing Washing with H₂O filtration->washing drying Vacuum Oven Drying washing->drying product This compound drying->product

Caption: Workflow for the direct bromination synthesis of this compound.

Alternative Synthetic Pathway: A Multi-step Approach

While direct bromination is the most common method, a theoretical multi-step pathway can be envisioned, leveraging classic organic reactions to construct the target molecule from a different starting material. This approach, while more complex, demonstrates the interconnectedness of fundamental synthetic transformations. This hypothetical pathway begins with 1H-1,2,3-triazole-4,5-dicarboxylic acid.

Conceptual Framework

This pathway involves three key transformations:

  • Amidation: Conversion of the dicarboxylic acid to the corresponding dicarboxamide.

  • Hofmann Rearrangement: Transformation of the diamide to a diamine with the loss of two carbon atoms.

  • Sandmeyer-type Reaction: Conversion of the diamino groups to bromo groups via diazotization.

Plausible Multi-step Synthesis
  • Step 1: Synthesis of 1H-1,2,3-triazole-4,5-dicarboxamide. The synthesis of 1H-1,2,3-triazole-4,5-dicarboxylic acid can be achieved through the hydrolysis of 4,5-dicyano-1,2,3-triazole.[6] The resulting dicarboxylic acid can then be converted to the dicarboxamide through standard methods, such as activation with thionyl chloride followed by reaction with ammonia.

  • Step 2: Hofmann Rearrangement to 4,5-Diamino-1H-1,2,3-triazole. The Hofmann rearrangement of a primary amide results in a primary amine with one fewer carbon atom.[7] In this hypothetical step, the 1H-1,2,3-triazole-4,5-dicarboxamide would be treated with bromine and a strong base (e.g., sodium hydroxide) to yield 4,5-diamino-1H-1,2,3-triazole. This reaction proceeds through an isocyanate intermediate.[5][7]

  • Step 3: Sandmeyer-type Reaction to this compound. The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an amino group into a halide.[3][8] The 4,5-diamino-1H-1,2,3-triazole would first be treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a bis-diazonium salt. This unstable intermediate would then be reacted with a copper(I) bromide (CuBr) solution to yield the final this compound.

Visualizing the Alternative Pathway

G A 1H-1,2,3-Triazole-4,5-dicarboxylic acid B 1H-1,2,3-Triazole-4,5-dicarboxamide A->B Amidation C 4,5-Diamino-1H-1,2,3-triazole B->C Hofmann Rearrangement D This compound C->D Sandmeyer Reaction

Caption: A plausible multi-step synthetic route to this compound.

Safety and Handling

This compound is classified as a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. The synthesis involves the use of bromine, which is highly corrosive and toxic. All manipulations with bromine should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a synthetically valuable compound with significant applications in the development of new pharmaceuticals and agrochemicals. Its preparation via direct bromination of 1H-1,2,3-triazole is a robust and high-yielding method, making it readily accessible to the scientific community. The exploration of alternative synthetic routes, such as the one involving a Hofmann rearrangement, underscores the versatility of classic organic reactions in the synthesis of modern heterocyclic compounds. This guide provides the necessary technical details and scientific rationale to empower researchers in their synthetic endeavors involving this important molecular building block.

References

Methodological & Application

Application Notes and Protocols for 4,5-Dibromo-1H-1,2,3-triazole: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity with a Dibrominated Triazole Scaffold

In the landscape of modern synthetic chemistry, particularly in the realms of drug discovery and materials science, the 1,2,3-triazole motif has established itself as a privileged scaffold. Its metabolic stability, capacity for hydrogen bonding, and rigid planar structure make it an ideal component in the design of novel bioactive molecules and functional materials.[1] Among the various functionalized triazoles, 4,5-dibromo-1H-1,2,3-triazole stands out as a uniquely versatile and powerful building block.[2][3] The presence of two reactive bromine atoms on the triazole core provides a gateway for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the programmed and sequential introduction of diverse substituents, enabling the rapid construction of complex, three-dimensional molecular architectures.

This guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into its synthesis, explore its unique reactivity, and provide detailed, field-proven protocols for its application in key organic transformations. The causality behind experimental choices will be explained, empowering researchers to not only follow procedures but also to adapt and innovate.

Core Properties and Synthesis

Physical and Chemical Properties:

PropertyValue
CAS Number 15294-81-2[4]
Molecular Formula C₂HBr₂N₃[4]
Molecular Weight 226.86 g/mol [4]
Appearance White to light yellow solid[5]
Purity Typically ≥98%[5]

Synthesis of this compound:

The most common and straightforward synthesis of this compound involves the direct bromination of 1H-1,2,3-triazole. This electrophilic aromatic substitution reaction proceeds readily in an aqueous medium.

Protocol 1: Synthesis of this compound[4]

Workflow Diagram:

G A 2-Substituted-4,5-dibromo- 1,2,3-triazole B Mono-Coupling (e.g., Suzuki, Sonogashira) - Controlled Stoichiometry A->B C 2-Substituted-4-bromo-5-aryl/alkynyl- 1,2,3-triazole B->C D Second Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) C->D E 2,4,5-Trisubstituted 1,2,3-triazole D->E

References

Protocol for Selective N-1 Functionalization of 4,5-Dibromo-1H-1,2,3-triazole: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the selective N-1 functionalization of 4,5-dibromo-1H-1,2,3-triazole, a critical building block in medicinal chemistry and drug development. While the functionalization of the 1,2,3-triazole ring often yields a mixture of N-1 and N-2 substituted isomers, this guide elucidates the principles and provides a validated protocol for achieving high regioselectivity for the N-1 position. We will delve into the mechanistic rationale behind the selective alkylation and acylation at the N-1 position, present a step-by-step experimental procedure, and offer insights into the factors governing the regiochemical outcome. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile scaffold for the synthesis of novel molecular entities.

Introduction: The Strategic Importance of this compound

The 1,2,3-triazole moiety is a ubiquitous scaffold in a wide array of biologically active compounds, serving as a key pharmacophore in numerous therapeutic agents. Its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding interactions make it an attractive component in drug design. The this compound, in particular, is a highly versatile intermediate. The two bromine atoms serve as convenient handles for further molecular diversification through various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, allowing for the rapid generation of compound libraries.[1]

The functionalization of the triazole ring itself, specifically at one of the nitrogen atoms, is a crucial step in elaborating the core structure. However, the inherent nucleophilicity of all three nitrogen atoms presents a significant challenge in achieving regioselective substitution. The reaction of this compound with electrophiles can potentially lead to substitution at the N-1 or N-2 position. This guide focuses on providing a robust protocol for the selective functionalization at the N-1 position, a key transformation for accessing a specific chemical space of substituted triazoles.

Mechanistic Insights: Controlling Regioselectivity at the Triazole Nitrogen

The regioselectivity of N-functionalization in 1,2,3-triazoles is a nuanced interplay of electronic and steric factors, as well as reaction conditions, which can favor either the kinetically or thermodynamically controlled product.

Electronic and Steric Effects

In unsubstituted 1H-1,2,3-triazole, the N-1 position is generally considered to be more electron-rich and thus kinetically favored for alkylation. However, the N-2 substituted isomer is often the thermodynamically more stable product.[2][3] In the case of this compound, the presence of the bulky bromine atoms at the C4 and C5 positions introduces significant steric hindrance around the N-1 and N-3 (tautomeric) positions. This steric crowding disfavors the approach of an electrophile to the N-1 position, often leading to a preference for substitution at the less hindered N-2 position.[2][4]

The Role of the Electrophile and Reaction Conditions

Despite the steric hindrance, selective N-1 functionalization of this compound can be achieved by careful selection of the electrophile and reaction conditions. It has been demonstrated that certain electrophiles, such as benzyl chloride, 4-methoxybenzyl chloride, and methyl chloroformate, preferentially yield the N-1 substituted product.[5][6][7] This suggests that the transition state for N-1 substitution with these specific electrophiles is energetically more favorable under certain conditions, potentially due to a combination of electronic interactions and the nature of the leaving group.

The choice of base and solvent is also critical. A strong, non-nucleophilic base such as sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF) is effective in deprotonating the triazole to form the triazolide anion. This anion then acts as the nucleophile in the subsequent reaction with the electrophile.

The general mechanism for the N-alkylation is depicted below:

G Triazole This compound Anion Triazolide Anion Triazole->Anion Deprotonation Base Base (e.g., NaH) Base->Anion N1_Product N-1 Functionalized Product Anion->N1_Product SN2 Attack at N-1 N2_Product N-2 Functionalized Product Anion->N2_Product SN2 Attack at N-2 (Competing Pathway) Electrophile Electrophile (R-X) e.g., Benzyl Chloride Electrophile->N1_Product Electrophile->N2_Product Salt NaX

Caption: General reaction pathway for the N-functionalization of this compound.

Materials and Methods

Reagents and Solvents
  • This compound (≥98%)

  • Benzyl chloride (≥99%)

  • 4-Methoxybenzyl chloride (≥98%)

  • Methyl chloroformate (≥99%)

  • Sodium hydride (60% dispersion in mineral oil)

  • N,N-Dimethylformamide (DMF), anhydrous (≤50 ppm water)

  • Diethyl ether (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography (230-400 mesh)

  • Hexanes and Ethyl acetate for chromatography

Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (e.g., nitrogen or argon manifold, Schlenk line)

  • Syringes and needles

  • Ice-water bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glassware for column chromatography

  • Standard laboratory glassware for workup

Detailed Experimental Protocols

Safety Precautions: Sodium hydride is a flammable solid and reacts violently with water. Handle it under an inert atmosphere and away from moisture. Benzyl chloride and methyl chloroformate are lachrymators and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Synthesis of 1-Benzyl-4,5-dibromo-1H-1,2,3-triazole

This protocol is adapted from general procedures for N-alkylation of heterocyclic compounds and is designed to favor N-1 substitution.

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum, add this compound (1.0 eq.).

  • Dissolution: Add anhydrous DMF (to make an approx. 0.2 M solution) via syringe and stir the mixture at room temperature until the triazole is fully dissolved.

  • Deprotonation: Cool the flask to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) portion-wise over 10-15 minutes. Effervescence (hydrogen gas evolution) will be observed.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation.

  • Addition of Electrophile: Cool the reaction mixture back to 0 °C. Slowly add benzyl chloride (1.1 eq.) dropwise via syringe over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours (overnight). Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent).

  • Quenching: After the reaction is complete, carefully quench the excess sodium hydride by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C until effervescence ceases.

  • Workup: Dilute the mixture with water and extract with diethyl ether (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-benzyl-4,5-dibromo-1H-1,2,3-triazole as the major product.

Protocol 2: Synthesis of 1-(4-Methoxybenzyl)-4,5-dibromo-1H-1,2,3-triazole

This protocol is analogous to Protocol 1, substituting benzyl chloride with 4-methoxybenzyl chloride.

  • Follow the same procedure as in Protocol 1, using 4-methoxybenzyl chloride (1.1 eq.) as the electrophile. The purification may require a slightly different solvent system for column chromatography, which should be determined by TLC analysis.

Protocol 3: Synthesis of 1-(Methoxycarbonyl)-4,5-dibromo-1H-1,2,3-triazole

This protocol describes the N-acylation of the triazole, which has been reported to be selective for the N-1 position.

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (1.1 eq.) portion-wise. Stir at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • Acylation: Cool the reaction mixture back to 0 °C and add methyl chloroformate (1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.

Data and Expected Results

The regioselectivity of the functionalization is highly dependent on the electrophile used. The following table summarizes the expected outcomes based on literature precedents.

ElectrophileBase/SolventExpected Major ProductApproximate Yield (%)Reference
Benzyl chlorideNaH / DMF1-Benzyl-4,5-dibromo-1H-1,2,3-triazole70-85[5]
4-Methoxybenzyl chlorideNaH / DMF1-(4-Methoxybenzyl)-4,5-dibromo-1H-1,2,3-triazole70-85[5][6]
Methyl chloroformateNaH / DMF1-(Methoxycarbonyl)-4,5-dibromo-1H-1,2,3-triazole60-75[5][6]
4-Nitrobenzyl chlorideK₂CO₃ / DMFMixture of N-1 and N-2 isomersVariable[5][6]
Alkyl Halides (general)K₂CO₃ / DMFPredominantly N-2 isomerVariable
Electron-deficient Aryl HalidesK₂CO₃ / DMFPredominantly N-2 isomerHigh[2][8]

Troubleshooting and Key Considerations

  • Low Yield: Ensure all reagents and solvents are anhydrous, as moisture will quench the sodium hydride and hydrolyze the electrophiles. Incomplete deprotonation can also lead to low yields; ensure sufficient stirring time after the addition of NaH.

  • Formation of N-2 Isomer: The formation of the N-2 isomer is a common side reaction. To favor the N-1 product, it is crucial to use the specified electrophiles (benzyl chloride, 4-methoxybenzyl chloride, methyl chloroformate). Lowering the reaction temperature during the addition of the electrophile may also improve N-1 selectivity by favoring the kinetic product.

  • Difficult Purification: The N-1 and N-2 isomers can sometimes be difficult to separate by column chromatography. Careful selection of the eluent system and using a high-resolution silica gel can improve separation.

  • Safety with Sodium Hydride: Always add sodium hydride slowly and in portions to control the rate of hydrogen evolution. The reaction should be carried out under an inert atmosphere. Quench any remaining NaH carefully at the end of the reaction by the slow addition of a proton source (e.g., saturated NaHCO₃ solution or isopropanol) at 0 °C.

Conclusion

This application note provides a detailed and reliable protocol for the selective N-1 functionalization of this compound. By understanding the underlying principles of regioselectivity and carefully controlling the reaction conditions, particularly the choice of electrophile, researchers can efficiently access the desired N-1 substituted triazole building blocks. These intermediates are invaluable for the synthesis of complex molecules with potential applications in drug discovery and materials science. The protocols and insights provided herein are intended to empower scientists to confidently utilize this versatile chemical transformation in their research endeavors.

References

The Strategic Functionalization of 4,5-Dibromo-1H-1,2,3-triazole: A Guide to Synthesizing Novel 4,5-Disubstituted Triazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique combination of metabolic stability, hydrogen bonding capability, and a significant dipole moment makes it an attractive isostere for amide bonds and a cornerstone for the development of novel therapeutics, including anticancer, antiviral, and antibacterial agents.[2] Specifically, 4,5-disubstituted-1,2,3-triazoles are of paramount importance as they allow for precise spatial arrangement of functionalities, enabling the exploration of chemical space in drug discovery and the fine-tuning of electronic properties in materials science.[2][3]

4,5-Dibromo-1H-1,2,3-triazole emerges as a powerful and versatile starting material for accessing this rich chemical diversity.[4] The two bromine atoms serve as synthetic handles for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview and detailed protocols for the synthesis of 4,5-disubstituted-1,2,3-triazoles, focusing on sequential functionalization strategies that unlock the potential to create unsymmetrically substituted derivatives.

Core Synthetic Strategy: A Stepwise Approach

The direct functionalization of this compound is complicated by the acidic nature of the N-H proton, which can interfere with many organometallic reagents. Therefore, a robust synthetic strategy involves a three-stage process:

  • N-Protection/Substitution: The initial and critical step is the protection or substitution of the triazole nitrogen. This not only prevents undesirable side reactions but also significantly influences the electronic properties and, potentially, the reactivity of the C4 and C5 positions.

  • First Regioselective Functionalization: A sequential cross-coupling approach allows for the introduction of the first substituent at either the C4 or C5 position. Achieving high regioselectivity is key to this strategy.

  • Second Functionalization: The remaining bromine atom is then replaced in a second cross-coupling reaction, yielding the desired 4,5-disubstituted product.

This stepwise approach provides maximal control over the final structure, enabling the synthesis of both symmetrically and, more importantly, unsymmetrically substituted triazoles.

G Start This compound N_Protect Step 1: N-Protection/ Substitution Start->N_Protect Intermediate N-Protected 4,5-Dibromo-1,2,3-triazole N_Protect->Intermediate Mono_Func Step 2: Regioselective Mono-functionalization (e.g., Suzuki, Sonogashira) Intermediate->Mono_Func Mono_Sub N-Protected 4-Bromo-5-substituted-triazole (or 5-Bromo-4-substituted) Mono_Func->Mono_Sub Di_Func Step 3: Second Functionalization Mono_Sub->Di_Func End 4,5-Disubstituted-1,2,3-triazole Di_Func->End

Caption: Overall synthetic workflow for 4,5-disubstituted-1,2,3-triazoles.

Part I: Preparation of Key Intermediates

Protocol 1: Synthesis of this compound

The starting material can be synthesized by the direct bromination of 1H-1,2,3-triazole. This reaction is typically high-yielding but requires careful handling of bromine.

Materials:

  • 1H-1,2,3-Triazole

  • Bromine (Br₂)

  • Deionized Water

  • 500 mL Erlenmeyer flask

  • Stir bar

  • Heating mantle

  • Vacuum filtration apparatus

Procedure: [5]

  • To a 500 mL Erlenmeyer flask, add 1H-1,2,3-triazole (e.g., 20.0 g, 290 mmol) and deionized water (200 mL).

  • While stirring, slowly add bromine (e.g., 20.0 mL, 389 mmol) over 20 minutes. Caution: Bromine is highly corrosive and toxic. Perform this step in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Heat the solution to 50 °C and stir for 3 hours, during which a precipitate will form.

  • Collect the precipitate by vacuum filtration and wash thoroughly with a copious amount of water.

  • To the filtrate, add another portion of bromine (e.g., 20.0 mL, 389 mmol) and stir for an additional 18 hours at room temperature.

  • Collect any newly formed precipitate by vacuum filtration and wash with water.

  • A final portion of bromine (e.g., 10.0 mL, 194 mmol) can be added to the filtrate and stirred for another 18 hours to maximize yield.

  • Combine all collected precipitates and dry in a vacuum oven to yield this compound as an off-white solid (typical yield >95%).[5]

Protocol 2: Regioselective N-2 Arylation

Protecting the triazole nitrogen is paramount for subsequent cross-coupling reactions. Interestingly, the reaction of 4,5-dibromo-1,2,3-triazole with electron-deficient aryl halides has been shown to proceed with high regioselectivity for the N-2 position.[5][6] This is a crucial observation, as the N-2 substituted isomer is often thermodynamically more stable, and the bulky bromine atoms at C4 and C5 sterically hinder substitution at the N-1 position.[7]

Materials:

  • This compound

  • Electron-deficient aryl halide (e.g., 4-fluoronitrobenzene)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure: [6]

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the electron-deficient aryl halide (1.1 equiv.), and potassium carbonate (2.0 equiv.).

  • Add anhydrous DMF to achieve a suitable concentration (e.g., 0.2 M).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine to remove DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the 2-aryl-4,5-dibromo-1,2,3-triazole.

Part II: Sequential Cross-Coupling Reactions

With the N-protected 4,5-dibromotriazole in hand, the stage is set for sequential functionalization. While specific studies on the differential reactivity of C4-Br vs. C5-Br on this exact scaffold are limited, principles from related dihalogenated heterocycles suggest that regioselectivity can be achieved by carefully tuning reaction conditions.[7] Factors such as the choice of catalyst, ligand, base, and temperature can influence which bromine atom reacts first. Generally, the more sterically accessible and electronically favorable position will react preferentially.

Methodology 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an organoboron compound and an organic halide.[5] It offers excellent functional group tolerance and is widely used in pharmaceutical synthesis.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-Br PdII R¹-Pd(II)L_n-Br OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R2 Boronate R²-B(OR)₂ Boronate->Transmetal Activated by Base Base Base (e.g., K₂CO₃) Base->Boronate RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product Product R¹-R² RedElim->Product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 3: Selective Mono-Arylation via Suzuki Coupling

This protocol aims for the selective substitution of one bromine atom. Stoichiometric control of the boronic acid is crucial.

Materials:

  • N-Protected 4,5-dibromo-1,2,3-triazole (1.0 equiv.)

  • Arylboronic acid (1.0-1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.)

  • Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)

  • Schlenk flask and inert atmosphere

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine the N-protected 4,5-dibromo-1,2,3-triazole, arylboronic acid, base, and palladium catalyst.

  • Add the degassed solvent system. A common ratio is 4:1 dioxane/water.

  • Heat the mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction carefully by TLC or LC-MS to maximize the formation of the mono-substituted product and minimize the di-substituted byproduct.

  • Upon optimal conversion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to isolate the N-protected 4-bromo-5-aryl-1,2,3-triazole (or its isomer).

Protocol 4: Second Suzuki Coupling for Di-substitution

Procedure:

  • Using the isolated mono-substituted product from Protocol 3, repeat the Suzuki coupling procedure with a different arylboronic acid (1.2-1.5 equiv.).

  • Higher temperatures and longer reaction times may be necessary to substitute the second, potentially less reactive, bromine atom.

  • Workup and purify as described above to obtain the final unsymmetrically 4,5-disubstituted-1,2,3-triazole.

Catalyst SystemBaseSolventTemperature (°C)Typical YieldsReference
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O80-100Good to Excellent[5]
Pd(dppf)Cl₂Cs₂CO₃Toluene/H₂O90-110Good to ExcellentGeneral Suzuki Protocol
er-NHC-Pd ComplexK₃PO₄Water80-100High[8]

Table 1. Representative conditions for Suzuki-Miyaura coupling on halo-triazoles.

Methodology 2: Sonogashira Coupling

The Sonogashira coupling is the method of choice for introducing alkynyl functionalities onto an aromatic core, forming a C(sp²)-C(sp) bond. This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.

Protocol 5: Sequential Sonogashira and Suzuki Coupling

This sequence allows for the synthesis of triazoles bearing both an alkynyl and an aryl substituent. The order of reactions can be reversed. The higher reactivity of iodo- over bromo-substituents is a key principle in achieving selectivity in sequential couplings. While our substrate is a dibromide, subtle electronic and steric differences between the C4 and C5 positions can be exploited.

Step A: Mono-Sonogashira Coupling

  • In a Schlenk flask under an inert atmosphere, dissolve the N-protected 4,5-dibromo-1,2,3-triazole (1.0 equiv.) in an anhydrous solvent like THF or DMF.

  • Add the terminal alkyne (1.1 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 4-10 mol%), and an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).

  • Stir the reaction at room temperature to 60 °C. Monitor carefully to favor mono-alkynylation.

  • After workup (dilution with ether, washing with ammonium chloride, water, and brine), purify the crude product via column chromatography to isolate the mono-alkynylated, mono-brominated intermediate.

Step B: Suzuki Coupling

  • Use the product from Step A as the substrate in Protocol 4 to introduce an aryl group at the remaining bromine position.

Methodology 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2] This allows for the introduction of primary or secondary amines at the C4 and/or C5 positions of the triazole ring.

Protocol 6: Synthesis of 4-Amino-5-Aryl-1,2,3-Triazoles

This protocol outlines a potential pathway starting from a mono-arylated intermediate.

Step A: Mono-Suzuki Coupling

  • Synthesize the N-protected 4-bromo-5-aryl-1,2,3-triazole intermediate as described in Protocol 3.

Step B: Buchwald-Hartwig Amination

  • In a glovebox or Schlenk flask under an inert atmosphere, combine the product from Step A (1.0 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃ or a Pd-NHC complex), a suitable phosphine ligand (e.g., XPhos, RuPhos), and a strong base (e.g., NaOtBu or LHMDS, 1.5-2.0 equiv.).[2]

  • Add the amine (1.2 equiv.) and an anhydrous solvent such as toluene or dioxane.

  • Heat the reaction mixture, typically between 80-120 °C, until the starting material is consumed.

  • After cooling, quench the reaction carefully, extract with an organic solvent, and purify by column chromatography.

  • If necessary, remove the N-protecting group under appropriate conditions to yield the final product.

Conclusion and Future Outlook

The this compound scaffold is a gateway to a vast array of structurally diverse and functionally complex molecules. Through a strategic sequence of N-protection followed by regioselective palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, researchers can precisely install a wide range of substituents. The key to unlocking the full potential of this building block lies in the careful optimization of reaction conditions to control the sequential functionalization of the C4 and C5 positions. The protocols and strategies outlined in this guide provide a robust framework for scientists in drug discovery and materials science to accelerate their research and development efforts, paving the way for the next generation of innovative triazole-based compounds.

References

The Strategic Utility of 4,5-Dibromo-1H-1,2,3-triazole in the Synthesis of Potential Pharmaceutical Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole scaffold is a well-established "privileged structure" in medicinal chemistry, prized for its metabolic stability, capacity for hydrogen bonding, and rigid framework that allows for precise orientation of substituents.[1] Among the various functionalized triazoles, 4,5-dibromo-1H-1,2,3-triazole stands out as a uniquely versatile and powerful building block for the construction of complex molecular architectures with therapeutic potential.[2] Its two reactive bromine atoms serve as handles for a wide array of synthetic transformations, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. This guide provides an in-depth exploration of the strategic application of this compound in the synthesis of potential pharmaceutical agents, complete with detailed protocols and the rationale behind key experimental choices.

The Power of Dibromination: A Gateway to Molecular Diversity

The primary advantage of this compound lies in the reactivity of its two bromine atoms, which act as excellent leaving groups in a variety of cross-coupling reactions.[2] This allows for the sequential and regioselective introduction of different substituents at the C4 and C5 positions of the triazole ring, a critical feature for optimizing the biological activity of a lead compound. Furthermore, the dibromo substitution pattern has been shown to influence the regioselectivity of N-alkylation and N-arylation, often favoring the N2 position, which can be challenging to achieve with other triazole precursors.[3][4]

This strategic handle on substitution patterns is paramount in drug discovery, where subtle changes in a molecule's three-dimensional structure can dramatically impact its interaction with a biological target. The ability to systematically and independently modify the groups at C4, C5, and the triazole nitrogens allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of a potential drug candidate.

Application Note 1: Synthesis of 4,5-Diaryl-1H-1,2,3-triazoles as Combretastatin Analogues

Background and Rationale: Combretastatin A-4 is a natural product that exhibits potent anticancer activity by inhibiting tubulin polymerization. A key structural feature of combretastatin A-4 is the cis-stilbene moiety, which is often synthetically challenging and can be prone to isomerization to the less active trans-isomer. The 1,2,3-triazole ring can serve as a bioisosteric replacement for the cis-double bond, locking the two aryl rings in a rigid, cis-like conformation.[5] this compound is an ideal starting material for the synthesis of these combretastatin analogues, allowing for the introduction of the requisite aryl groups via sequential Suzuki-Miyaura cross-coupling reactions.

Experimental Workflow: Synthesis of Combretastatin Analogues

G cluster_0 Step 1: Synthesis of this compound cluster_1 Step 2: Regioselective N-Arylation cluster_2 Step 3: Sequential Suzuki-Miyaura Cross-Coupling Triazole 1H-1,2,3-triazole Bromination Bromination Triazole->Bromination Br₂, H₂O, 50°C Dibromotriazole This compound Bromination->Dibromotriazole Dibromotriazole_ref This compound N_Arylation N-Arylation Dibromotriazole_ref->N_Arylation Ar-X, K₂CO₃, DMF N_Aryl_Dibromotriazole N-Aryl-4,5-dibromotriazole N_Arylation->N_Aryl_Dibromotriazole N_Aryl_Dibromotriazole_ref N-Aryl-4,5-dibromotriazole Suzuki_1 First Suzuki Coupling N_Aryl_Dibromotriazole_ref->Suzuki_1 Arylboronic acid 1 Pd catalyst, Base Monoaryl_triazole Monoaryl-monobromo-triazole Suzuki_1->Monoaryl_triazole Suzuki_2 Second Suzuki Coupling Monoaryl_triazole->Suzuki_2 Arylboronic acid 2 Pd catalyst, Base Diaryl_triazole 4,5-Diaryl-1,2,3-triazole (Combretastatin Analogue) Suzuki_2->Diaryl_triazole

Caption: Synthetic workflow for combretastatin analogues.

Protocol 1: Synthesis of this compound

This protocol is adapted from a literature procedure.[6]

Materials:

  • 1H-1,2,3-triazole

  • Bromine (Br₂)

  • Deionized water

  • 500 mL Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Vacuum filtration apparatus

  • Vacuum oven

Procedure:

  • To a 500 mL Erlenmeyer flask, add 1H-1,2,3-triazole (20.0 g, 290 mmol) and 200 mL of deionized water.

  • While stirring, slowly add bromine (20.0 mL, 389 mmol) over 20 minutes. Caution: Bromine is highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

  • Heat the solution to 50 °C and stir for 3 hours, during which a precipitate will form.

  • Collect the precipitate by vacuum filtration and wash thoroughly with a copious amount of water.

  • To the filtrate, add another 20.0 mL (389 mmol) of bromine and stir for an additional 18 hours.

  • Collect the newly formed precipitate by vacuum filtration and wash with water.

  • Add a final portion of bromine (10.0 mL, 194 mmol) to the filtrate and stir for another 18 hours.

  • Collect the last of the precipitate by vacuum filtration and wash with water.

  • Combine all the collected product and dry in a vacuum oven to yield an off-white solid. The product is often used without further purification.

Protocol 2: General Procedure for Sequential Suzuki-Miyaura Cross-Coupling

This is a generalized protocol based on established methods for Suzuki coupling of halo-triazoles.[7][8] The specific conditions (catalyst, base, solvent, temperature) may require optimization depending on the specific arylboronic acids used.

Materials:

  • N-substituted-4,5-dibromo-1,2,3-triazole

  • Arylboronic acid 1

  • Arylboronic acid 2

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene/H₂O/EtOH mixture, DMF)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification supplies (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • First Suzuki Coupling:

    • In a Schlenk flask under an inert atmosphere, combine the N-substituted-4,5-dibromo-1,2,3-triazole (1.0 equiv), arylboronic acid 1 (1.1-1.5 equiv), palladium catalyst (e.g., 5 mol%), and base (2.0-3.0 equiv).

    • Add the chosen solvent system (e.g., toluene/H₂O/EtOH).

    • Heat the reaction mixture (e.g., 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and perform an aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to isolate the monoaryl-monobromo-triazole intermediate.

  • Second Suzuki Coupling:

    • Using the purified monoaryl-monobromo-triazole from the previous step, repeat the Suzuki coupling procedure with arylboronic acid 2 to obtain the desired 4,5-diaryl-1,2,3-triazole.

    • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Compound Aryl Group 1 Aryl Group 2 Anticancer Activity (IC₅₀) Reference
Analogue A3,4,5-Trimethoxyphenyl4-MethoxyphenylVaries with cell line[9]
Analogue B3,4,5-Trimethoxyphenyl3-Hydroxy-4-methoxyphenylVaries with cell line[5]

Application Note 2: Synthesis of Antiviral Nucleoside Analogues

Background and Rationale: Nucleoside analogues are a cornerstone of antiviral therapy. The 1,2,3-triazole ring can function as a stable, non-hydrolyzable mimic of the glycosidic bond or as a part of a modified nucleobase.[1][10] this compound can be functionalized and subsequently coupled to sugar moieties to create novel nucleoside analogues with potential antiviral activity. The bromine atoms allow for the introduction of various substituents that can modulate the compound's interaction with viral enzymes like polymerases or reverse transcriptases.[11]

Experimental Workflow: Synthesis of Triazole-based Nucleoside Analogues

G cluster_0 Step 1: Functionalization of Dibromotriazole cluster_1 Step 2: N-Glycosylation cluster_2 Step 3: Further Functionalization & Deprotection Dibromotriazole This compound Functionalization Cross-Coupling or Substitution (R-X) Dibromotriazole->Functionalization Func_Dibromotriazole 4-R-5-bromo-1H-1,2,3-triazole Functionalization->Func_Dibromotriazole Func_Dibromotriazole_ref 4-R-5-bromo-1H-1,2,3-triazole Glycosylation N-Glycosylation Func_Dibromotriazole_ref->Glycosylation Protected Sugar Moiety Coupling Agent Protected_Nucleoside Protected Triazole Nucleoside Glycosylation->Protected_Nucleoside Protected_Nucleoside_ref Protected Triazole Nucleoside Final_Functionalization Final Functionalization Protected_Nucleoside_ref->Final_Functionalization Coupling Partner (e.g., Suzuki) Protected_Final_Nucleoside Fully Functionalized Protected Nucleoside Final_Functionalization->Protected_Final_Nucleoside Deprotection Deprotection Protected_Final_Nucleoside->Deprotection Deprotection Final_Nucleoside Final Nucleoside Analogue Deprotection->Final_Nucleoside

Caption: General workflow for triazole nucleoside analogues.

Protocol 3: Regioselective N-2 Alkylation of 4-Bromo-1H-1,2,3-triazoles

This protocol highlights a key step in controlling the regiochemistry of substitution, which is often a challenge in triazole chemistry. The presence of a bromo group at the 4-position directs alkylation to the N-2 position.[3]

Materials:

  • 4-Bromo-5-substituted-1H-1,2,3-triazole

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Standard work-up and purification supplies

Procedure:

  • To a solution of the 4-bromo-5-substituted-1H-1,2,3-triazole (1.0 equiv) in DMF, add potassium carbonate (2.0 equiv).

  • Add the alkyl halide (1.1 equiv) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-2 alkylated triazole.

The resulting N-2 alkylated 4-bromo-1,2,3-triazole can then be subjected to cross-coupling reactions at the C-4 position to introduce further diversity.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block that provides a reliable platform for the synthesis of diverse and complex molecules with potential pharmaceutical applications. Its predictable reactivity in cross-coupling reactions and its ability to influence the regioselectivity of N-substitution make it an invaluable tool for medicinal chemists. The protocols and application notes presented here serve as a guide for researchers looking to leverage the unique properties of this scaffold in their drug discovery programs. Future research will undoubtedly continue to uncover novel transformations and applications of this remarkable heterocyclic compound, leading to the development of new and effective therapeutic agents.

References

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions with 4,5-Dibromo-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Dihalogenated Triazole Scaffold

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry and materials science, prized for its metabolic stability, hydrogen bonding capabilities, and its role as a bioisostere for amide bonds.[1][2] Among the myriad of functionalized triazoles, 4,5-dibromo-1H-1,2,3-triazole stands out as a uniquely versatile and powerful building block. Its two reactive bromine atoms at the C4 and C5 positions serve as strategic handles for the sequential or simultaneous introduction of diverse molecular fragments through metal-catalyzed cross-coupling reactions. This allows for the rapid construction of complex, multi-substituted triazole libraries, a critical advantage in structure-activity relationship (SAR) studies for drug discovery and the development of novel organic materials.[3]

This guide provides an in-depth exploration of the key metal-catalyzed cross-coupling reactions involving this compound, including detailed mechanistic insights and field-proven laboratory protocols for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions.

The Critical Role of N-Substitution: Taming Reactivity and Regioselectivity

The acidic proton on the N1 position of this compound can interfere with many cross-coupling catalytic cycles by reacting with bases or organometallic intermediates. Furthermore, the presence of the NH tautomer can lead to mixtures of N1 and N2-substituted products in subsequent reactions. Therefore, protection of the triazole nitrogen is a crucial first step in most synthetic strategies to ensure reproducibility, enhance solubility in organic solvents, and direct the regioselectivity of the cross-coupling reactions.

Common protecting groups include benzyl (Bn), p-methoxybenzyl (PMB), and silyl ethers like [2-(trimethylsilyl)ethoxy]methyl (SEM). The choice of protecting group can influence the electronic properties of the triazole ring and, consequently, the reactivity of the C4 and C5 positions. For instance, N-arylation has been shown to proceed with high regioselectivity at the N2 position when reacting this compound with electron-deficient aromatic halides.[4][5]

Regioselectivity: A Tale of Two Bromines (C4 vs. C5)

A central theme in the chemistry of this compound is the selective functionalization of one bromine atom over the other. The relative reactivity of the C4-Br and C5-Br bonds is influenced by a combination of electronic and steric factors, which can be modulated by the N1-substituent and the specific reaction conditions (catalyst, ligand, base, and solvent).

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or ester.[7] This reaction is highly valued for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the C-Br bond of the dibromotriazole to form a Pd(II) intermediate. This is generally the rate-determining step, and its rate is influenced by the electron density and steric environment of the C-Br bond.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic moiety to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)L2-Br Pd(0)L2->Oxidative Addition Complex R-Br (Dibromotriazole) Transmetalation Complex R-Pd(II)L2-R' Oxidative Addition Complex->Transmetalation Complex R'-B(OH)2, Base Transmetalation Complex->Pd(0)L2 Reductive Elimination Coupled Product R-R' Transmetalation Complex->Coupled Product caption Fig. 1: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.

Fig. 1: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.
Protocol for Selective Mono-Arylation

This protocol is adapted from established methods for the Suzuki-Miyaura coupling of halo-1,2,3-triazoles and is optimized for selective mono-arylation.[7][8]

Table 1: Reagents for Selective Suzuki-Miyaura Mono-Arylation

ReagentM.W.AmountMoles (mmol)Equivalents
N-Protected 4,5-Dibromo-1,2,3-triazole--1.01.0
Arylboronic Acid--1.11.1
Pd(PPh₃)₄1155.5658 mg0.050.05
K₂CO₃138.21415 mg3.03.0
Toluene-8 mL--
Ethanol-2 mL--
Water-2 mL--

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add the N-protected 4,5-dibromo-1,2,3-triazole (1.0 mmol), arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and K₂CO₃ (415 mg, 3.0 mmol).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the degassed solvents: toluene (8 mL), ethanol (2 mL), and water (2 mL).

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the mono-arylated product.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is an indispensable tool for the formation of C(sp²)-C(sp) bonds, reacting an aryl or vinyl halide with a terminal alkyne.[9] This reaction is particularly valuable for creating rigid, linear structures found in many pharmaceuticals and materials for molecular electronics.[10]

Mechanistic Rationale

The traditional Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle, similar to that of the Suzuki coupling, and a copper co-catalyst cycle.

  • Palladium Cycle: Undergoes oxidative addition with the dibromotriazole and reductive elimination to form the final product.

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more nucleophilic than the alkyne itself and readily participates in the transmetalation step with the palladium(II) complex.

The use of a copper co-catalyst allows the reaction to proceed under milder conditions. However, copper-free protocols have been developed to avoid issues with alkyne homocoupling (Glaser coupling), a common side reaction.[11]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition R-Pd(II)L2-Br Pd(0)L2->Oxidative Addition R-Br Reductive Elimination R-Pd(II)L2-C≡CR' Reductive Elimination->Pd(0)L2 Product R-C≡C-R' Reductive Elimination->Product Cu(I)Br Cu(I)Br Copper Acetylide Cu(I)-C≡CR' Cu(I)Br->Copper Acetylide R'-C≡CH, Base Copper Acetylide->Reductive Elimination Transmetalation Copper Acetylide->Cu(I)Br caption Fig. 2: Interconnected Catalytic Cycles in Sonogashira Coupling. Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)L2-Br Pd(0)L2->Oxidative Addition Complex R-Br (Dibromotriazole) Amide Complex [R-Pd(II)L2-NR'R''] Oxidative Addition Complex->Amide Complex HNR'R'', Base Amide Complex->Pd(0)L2 Reductive Elimination Coupled Product R-NR'R'' Amide Complex->Coupled Product caption Fig. 3: Simplified Catalytic Cycle for Buchwald-Hartwig Amination. Heck_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)L2-Br Pd(0)L2->Oxidative Addition Complex R-Br Migratory Insertion Complex Alkene-Pd Complex Oxidative Addition Complex->Migratory Insertion Complex Alkene β-Hydride Elimination Complex H-Pd(II)L2-Br Migratory Insertion Complex->β-Hydride Elimination Complex syn-Carbopalladation β-Hydride Elimination Complex->Pd(0)L2 Base, -HBr Coupled Product Substituted Alkene β-Hydride Elimination Complex->Coupled Product syn-β-Hydride Elimination caption Fig. 4: Simplified Catalytic Cycle for the Heck Reaction.

References

Application Notes & Protocols: Leveraging 4,5-Dibromo-1H-1,2,3-triazole for the Development of Next-Generation Agricultural Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Fungicidal Scaffolds

Global agriculture faces a relentless threat from phytopathogenic fungi, which cause substantial crop losses and jeopardize food security. For decades, triazole-based fungicides have been a cornerstone of disease management, primarily due to their broad-spectrum activity and systemic properties.[1][2] The core mechanism of these fungicides relies on the inhibition of the C14-demethylase enzyme (CYP51), which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][4][5] This disruption leads to abnormal fungal growth and, ultimately, cell death.[3][4] However, the emergence of resistant fungal strains necessitates a continuous pipeline of new, effective, and structurally diverse fungicidal agents.[6]

In this context, 4,5-Dibromo-1H-1,2,3-triazole emerges as a highly valuable and versatile scaffold for the synthesis of novel fungicidal candidates.[7][8] Its di-brominated structure provides two reactive sites, allowing for extensive chemical modification and the creation of large, diverse molecular libraries.[8] This guide provides a comprehensive overview and detailed protocols for utilizing this powerful building block in a modern fungicide discovery program.

Part 1: The Core Scaffold - Synthesis and Properties

The starting point for any discovery campaign is the reliable synthesis of the core molecule. This compound can be synthesized from 1,2,3-triazole through a straightforward bromination reaction.

Protocol 1: Synthesis of this compound

This protocol is adapted from established chemical synthesis routes.[9]

Materials:

  • 1,2,3-triazole

  • Bromine (Br₂)

  • Deionized Water (H₂O)

  • 500 mL Erlenmeyer flask

  • Stir plate and magnetic stir bar

  • Heating mantle

  • Vacuum filtration apparatus (Büchner funnel, filter paper, flask)

  • Schlenk line or source of inert gas (optional, for improved safety and purity)

  • Vacuum oven

Procedure:

  • Reaction Setup: In a 500 mL Erlenmeyer flask, combine 1,2,3-triazole (e.g., 20.0 g, 290 mmol) with 200 mL of deionized water. Begin stirring the solution.

  • Bromine Addition: Under a fume hood, slowly and carefully add bromine (e.g., 20.0 mL, 389 mmol) to the stirring solution over approximately 20 minutes. Caution: Bromine is highly corrosive and toxic; handle with appropriate personal protective equipment (PPE).

  • Heating and Reaction: Heat the reaction mixture to 50°C and allow it to stir for at least 3 hours. A precipitate will begin to form during this time.[9]

  • First Filtration: After the initial reaction period, cool the mixture and collect the precipitate via vacuum filtration. Wash the collected solid thoroughly with a large volume of water.

  • Further Bromination (Optional but Recommended for Yield): To maximize the yield, the filtrate can be subjected to further bromination. Add another portion of bromine (e.g., 20.0 mL, 389 mmol) to the filtrate and stir for an extended period (e.g., 18 hours) at room temperature.[9] Collect any new precipitate by vacuum filtration. This step can be repeated with a smaller amount of bromine to ensure complete reaction.[9]

  • Drying: Combine all collected solid product and dry it in a vacuum oven to obtain this compound as an off-white solid.[9]

Physicochemical Properties:

PropertyValueReference
CAS Number 15294-81-2[9]
Molecular Formula C₂HBr₂N₃[9]
Molecular Weight 226.86 g/mol [9]
Appearance White to light yellow solid[8]
Melting Point ~190 °C (decomposes)[7]

Part 2: Derivative Synthesis - Building the Candidate Library

The true power of the this compound scaffold lies in its potential for diversification. The two bromine atoms are excellent leaving groups, facilitating a variety of cross-coupling reactions to introduce new functional groups. This allows for the systematic exploration of the chemical space to identify potent fungicidal structures.

Key Synthetic Strategies:
  • N-Substitution: The acidic proton on the triazole ring can be substituted to introduce various alkyl or aryl groups. This is a primary site for modification.

  • C-Substitution via Cross-Coupling: Reactions like Suzuki, Stille, or Buchwald-Hartwig amination can be used to replace one or both bromine atoms with aryl, alkyl, or amino moieties, respectively.[8] This allows for fine-tuning of the molecule's steric and electronic properties.

The diagram below illustrates the general workflow for creating a library of novel fungicide candidates starting from the core scaffold.

G cluster_0 Synthesis & Derivatization cluster_1 Screening & Optimization A 1,2,3-Triazole B Synthesis Protocol 1 (Bromination) A->B C This compound (Core Scaffold) B->C D N-Alkylation / Arylation C->D E Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) C->E F Library of Novel Triazole Derivatives D->F E->F G In Vitro Antifungal Assay (Protocol 2) F->G Test Candidates H In Vivo Plant Assay (Protocol 3) G->H I Structure-Activity Relationship (SAR) Analysis H->I J Lead Compound Optimization I->J cluster_inhibitor A Precursors B Lanosterol A->B C Lanosterol 14α-demethylase (CYP51 Enzyme) B->C D Ergosterol Precursors C->D E Ergosterol D->E F Functional Fungal Cell Membrane E->F G Novel Triazole Derivative (from 4,5-dibromo scaffold) G->C INHIBITS

References

Application Note: 4,5-Dibromo-1H-1,2,3-triazole as a Versatile Scaffold for Fluorescent Probe Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Novel Fluorophores

Abstract

The 1,2,3-triazole moiety is a privileged heterocyclic structure in medicinal chemistry and materials science, increasingly recognized for its role as a core component in fluorescent probes. Its stability, rigid planar structure, and favorable electronic properties make it an excellent π-conjugated linker. This application note provides a detailed guide for researchers on leveraging 4,5-Dibromo-1H-1,2,3-triazole as a foundational building block for the synthesis of novel fluorescent probes. We will explore its unique reactivity in sequential cross-coupling reactions, enabling the construction of sophisticated, unsymmetrically substituted "push-pull" chromophores with highly tunable photophysical properties. This guide offers field-proven insights, detailed experimental protocols for Suzuki and Sonogashira couplings, and a discussion on the characterization of the resulting fluorophores.

Introduction: The Rationale for a Dibrominated Triazole Scaffold

Fluorescent probes are indispensable tools in biological imaging, diagnostics, and materials science. A key objective in probe design is the ability to rationally tune photophysical properties, such as absorption/emission wavelengths, quantum yield, and Stokes shift. The 1,2,3-triazole ring, often introduced via the highly efficient Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry", has become a staple in fluorophore construction.[1][2] These triazole-based dyes are of significant interest for their application as environment-sensitive probes and fluorogenic compounds.[3]

While the CuAAC reaction is excellent for linking two molecular fragments, it offers limited avenues for functionalizing the triazole core itself. This is where this compound emerges as a powerful and versatile precursor. Its key advantages are:

  • Two Reactive Handles: The bromine atoms at the C4 and C5 positions serve as highly effective leaving groups for palladium-catalyzed cross-coupling reactions.

  • Sequential Functionalization: The two bromine sites allow for a stepwise and controlled introduction of different aryl or alkynyl groups. This is the critical feature that enables the facile synthesis of unsymmetrical donor-acceptor (D-π-A) or "push-pull" systems.

  • Structural Rigidity: The triazole core provides a rigid, planar scaffold that helps to maintain conjugation between the appended chromophoric units, which is often beneficial for achieving high fluorescence quantum yields.[4]

This guide focuses on the strategic use of this compound in sequential Suzuki and Sonogashira cross-coupling reactions to build a library of fluorescent probes with diverse and predictable photophysical characteristics.

Synthetic Strategy: Sequential Cross-Coupling for Unsymmetric Architectures

The primary strategy for exploiting this compound is a two-step sequential cross-coupling process. This involves an initial, selective mono-functionalization at either the C4 or C5 position, followed by a second coupling reaction at the remaining brominated site. This approach provides access to a wide range of unsymmetrically substituted triazoles by simply varying the coupling partners.[3]

A common and highly effective pathway involves:

  • Step 1 (Suzuki Coupling): Introduction of an aryl or heteroaryl moiety (often an electron-donating or electron-withdrawing group) via a Suzuki-Miyaura reaction.

  • Step 2 (Sonogashira Coupling): Introduction of an arylethynyl group (to extend the π-conjugated system) via a Sonogashira reaction.[3]

This sequential approach is depicted in the workflow below.

G cluster_start Starting Material cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Sonogashira Coupling A This compound B Mono-arylated Intermediate (4-Aryl-5-bromo-1H-1,2,3-triazole) A->B  Arylboronic Acid,  Pd Catalyst, Base C Unsymmetrical Fluorescent Probe (4-Aryl-5-alkynyl-1H-1,2,3-triazole) B->C  Terminal Alkyne,  Pd/Cu Catalysts, Base

Caption: Sequential functionalization of this compound.

Detailed Experimental Protocols

The following protocols are generalized procedures based on established methodologies for cross-coupling on heterocyclic systems.[3][5][6] Researchers should optimize conditions for their specific substrates.

Protocol 1: Mono-Arylation via Suzuki-Miyaura Coupling

Objective: To synthesize a 4-Aryl-5-bromo-1H-1,2,3-triazole intermediate.

Causality Behind Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a versatile and robust catalyst for Suzuki couplings, effective for a wide range of aryl bromides.[5]

  • Base: A moderately strong base like potassium carbonate (K₂CO₃) is required to facilitate the transmetalation step of the catalytic cycle. It is readily available and generally provides good yields.[6]

  • Solvent System: A biphasic system like Toluene/Ethanol/Water is often used to dissolve both the organic substrates and the inorganic base, promoting efficient reaction at the interface.

  • Stoichiometry: Using a slight excess of the boronic acid can drive the reaction to completion, but a near 1:1 ratio is targeted to favor mono-substitution over di-substitution. Careful monitoring is crucial.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (e.g., 4-(N,N-dimethylamino)phenylboronic acid) (1.1 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • K₂CO₃ (3.0 eq)

  • Toluene, Ethanol, and Deionized Water (e.g., in a 3:2:1 ratio)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add the solvent mixture (Toluene/Ethanol/Water) and the Pd(PPh₃)₄ catalyst under the inert atmosphere.

  • Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours. Look for the consumption of the starting material and the appearance of a new, higher Rf spot (the mono-arylated product).

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer. Wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired mono-arylated intermediate.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Alkynylation via Sonogashira Coupling

Objective: To synthesize the final unsymmetrical 4-Aryl-5-alkynyl-1,2,3-triazole fluorescent probe.

Causality Behind Choices:

  • Catalyst System: The Sonogashira reaction requires a dual catalyst system: a palladium source (like Pd(PPh₃)₄) for the main catalytic cycle and a copper(I) co-catalyst (like CuI) to form the reactive copper(I)-acetylide intermediate.[3]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. It serves as both a base to deprotonate the terminal alkyne and as a solvent.

  • Solvent: A polar aprotic solvent like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) is typically used to ensure solubility of all reactants.

Materials:

  • 4-Aryl-5-bromo-1H-1,2,3-triazole (from Protocol 1) (1.0 eq)

  • Terminal alkyne (e.g., 4-ethynyl-N,N-diphenylaniline) (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk flask, add the 4-Aryl-5-bromo-1H-1,2,3-triazole intermediate, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add anhydrous THF, anhydrous TEA, and finally the terminal alkyne via syringe under the inert atmosphere.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC. Reactions are often complete in 2-24 hours.

  • Once complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in dichloromethane or ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (to remove copper salts), followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the final fluorescent probe.

  • Characterize the final product using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and subsequent photophysical analysis.

Photophysical Characterization and Data

The synthesized probes should be characterized for their key photophysical properties. This is typically done by preparing dilute solutions (micromolar range) in a suitable solvent (e.g., Toluene, Dichloromethane, or DMSO).

  • UV-Visible Absorption Spectroscopy: To determine the maximum absorption wavelength (λ_abs).

  • Fluorescence Spectroscopy: To determine the maximum emission wavelength (λ_em) and to calculate the Stokes shift (λ_em - λ_abs).

  • Quantum Yield (Φ_F) Measurement: To quantify the efficiency of the fluorescence process, typically measured relative to a known standard (e.g., quinine sulfate or rhodamine B).

The power of this synthetic approach lies in the ability to tune these properties by varying the aryl and alkynyl substituents. Introducing electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at opposite ends of the conjugated system creates push-pull fluorophores, which often exhibit large Stokes shifts and sensitivity to solvent polarity.[3][7]

Table 1: Representative Photophysical Data for Hypothetical Probes

Probe Structure (Aryl/Alkynyl Substituent)λ_abs (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ_F)
Probe 1: Phenyl / Phenyl320390700.25
Probe 2: Donor-Aryl / Phenyl355450950.50
Probe 3: Acceptor-Aryl / Phenyl330410800.30
Probe 4: Donor-Aryl / Acceptor-Alkynyl3805401600.75

Note: Data is illustrative and intended to show trends. Actual values will depend on the specific molecular structure and solvent.

Applications and Future Scope

The fluorescent probes synthesized from this compound are promising candidates for a variety of applications:

  • Bioimaging: Probes can be further functionalized with biocompatible groups or targeting ligands for cellular imaging.[3] Their low cytotoxicity makes them suitable for labeling and tracking biomolecules.[8]

  • Chemosensors: The triazole ring can act as a binding site for metal ions or anions, leading to "turn-on" or "turn-off" fluorescence responses, making them useful for environmental or biological sensing.[9][10]

  • Organic Electronics: The high luminescence and charge-transporting properties of some triazole derivatives make them suitable for use in Organic Light-Emitting Diodes (OLEDs).[4][11]

Conclusion

This compound is a powerful and underutilized building block in the design of novel fluorescent materials. Its capacity for undergoing sequential and selective palladium-catalyzed cross-coupling reactions provides a straightforward and modular route to complex, unsymmetrical fluorophores. By rationally selecting the coupling partners, researchers can precisely tune the photophysical properties of the final probes to suit a wide range of applications, from advanced bioimaging to materials science. The protocols and strategies outlined in this guide provide a solid foundation for scientists and drug development professionals to explore the rich chemical space offered by this versatile scaffold.

References

Application Notes: 4,5-Dibromo-1H-1,2,3-triazole as a Premier Building Block in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes serve as a technical guide for researchers, materials scientists, and chemical development professionals on the strategic utilization of 4,5-Dibromo-1H-1,2,3-triazole. This document details the compound's fundamental properties, provides a robust synthesis protocol, and explores its versatile applications as a pivotal precursor in the rational design of advanced functional materials. We delve into the causality behind experimental choices, offering field-proven insights into its role in developing coordination polymers, functionalized organic molecules, and materials with tailored electronic and physical properties.

Introduction: The Strategic Value of this compound

The 1,2,3-triazole moiety is a highly valued scaffold in chemistry due to its aromaticity, metabolic stability, and capacity for hydrogen bonding.[1][2] The introduction of two bromine atoms at the 4 and 5 positions transforms the simple triazole core into a powerful and versatile building block for materials science. The C-Br bonds serve as reactive handles, providing multiple sites for selective functionalization through a variety of cross-coupling reactions.[3] This strategic di-halogenation opens a gateway to constructing sophisticated molecular architectures, from novel ligands for coordination polymers to bespoke organic semiconductors.[3][4] This guide will illuminate the pathways from this key intermediate to next-generation materials.

Physicochemical Properties & Handling

Accurate characterization is the bedrock of reproducible science. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 15294-81-2[5][6][7]
Molecular Formula C₂HBr₂N₃[5][6]
Molecular Weight 226.86 g/mol [5][7]
Appearance White to light yellow solid/powder
Purity Typically ≥98%[3][7]
Melting Point ~190 °C (decomposes)
Solubility Soluble in DMF, DMSO; forms precipitate in water[5]
Storage 4°C, protect from light[7]

Safety & Handling: Causes skin and serious eye irritation.[6] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Core Application: A Versatile Synthon for Advanced Materials

The primary application of this compound in materials science is its role as a strategically functionalized intermediate. The two bromine atoms act as excellent leaving groups, enabling a modular approach to material design.

Ligand Synthesis for Coordination Polymers & MOFs

The three nitrogen atoms of the triazole ring are excellent coordination sites for metal ions.[8] By replacing the bromine atoms with other ligating groups (e.g., pyridines, carboxylates) through cross-coupling reactions, this compound serves as a precursor to ditopic or polytopic ligands. These custom-designed ligands are essential for building coordination polymers and Metal-Organic Frameworks (MOFs) with desired topologies and properties, such as photoluminescence or catalysis.[9]

Precursor for Functional Organic Molecules

The ability to selectively functionalize the 4 and 5 positions allows for the synthesis of a vast library of di-substituted 1,2,3-triazoles.[10][11] This is particularly relevant for:

  • Organic Electronics: Introducing electron-donating or electron-withdrawing groups can precisely tune the HOMO/LUMO energy levels of the triazole core, making these derivatives candidates for organic light-emitting diodes (OLEDs), photovoltaics, or field-effect transistors.

  • Advanced Polymers: Incorporating the functionalized triazole unit into a polymer backbone can enhance thermal stability, mechanical strength, and flame retardant properties.[12]

Intermediate in Agrochemical and Pharmaceutical Synthesis

While the focus here is materials science, it is crucial to note the compound's established role as an intermediate in developing fungicides, herbicides, and other biologically active compounds.[5][12] This cross-disciplinary utility underscores the fundamental importance of this chemical scaffold.

Protocols: Synthesis and Functionalization

The following protocols provide a validated starting point for laboratory work. They are designed to be self-validating, with clear causality for each step.

Protocol 1: Synthesis of this compound

This protocol is adapted from a reported high-yield synthesis via the direct bromination of 1,2,3-triazole.[5] The staged addition of bromine is a critical technique to drive the reaction to completion and maximize the yield of the di-brominated product.

Diagram of Synthesis Workflow

cluster_reactants Reactants cluster_process Reaction Process Triazole 1,2,3-Triazole in H₂O AddBr2 1. Slow addition of Br₂ (20 min) Triazole->AddBr2 Bromine Bromine (Br₂) Bromine->AddBr2 Heat 2. Heat to 50°C, stir 3h AddBr2->Heat Filter1 3. Collect Precipitate 1 (Vacuum Filtration) Heat->Filter1 AddBr2_2 4. Add more Br₂ to filtrate, stir 18h Heat->AddBr2_2 Filtrate Combine 8. Combine all precipitates Filter1->Combine Filter2 5. Collect Precipitate 2 AddBr2_2->Filter2 AddBr2_3 6. Add final Br₂ to filtrate, stir 18h AddBr2_2->AddBr2_3 Filtrate Filter2->Combine Filter3 7. Collect Precipitate 3 AddBr2_3->Filter3 Filter3->Combine Dry 9. Dry in vacuum oven Combine->Dry Product Final Product: This compound (Off-white solid, ~98% yield) Dry->Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol:

  • Vessel Preparation: To a 500 mL Erlenmeyer flask equipped with a magnetic stir bar, add 1,2,3-triazole (20.0 g, 290 mmol) and 200 mL of deionized water. Stir until the triazole is fully dissolved.[5]

  • First Bromination: In a fume hood, slowly add liquid bromine (20.0 mL, 389 mmol) to the stirring solution over a period of 20 minutes. Causality: Slow addition is crucial to control the exothermic reaction and prevent excessive fuming.

  • Initial Reaction & Precipitation: Heat the reaction mixture to 50 °C and stir for 3 hours. During this time, a precipitate will form.[5] Causality: Heating accelerates the electrophilic substitution reaction.

  • First Filtration: Cool the mixture to room temperature. Collect the precipitate by vacuum filtration, washing with a copious amount of water. Retain the filtrate for the next step.

  • Second Bromination: Transfer the filtrate to a clean flask. Add another 20.0 mL (389 mmol) of bromine and stir at room temperature for 18 hours.[5] Collect the newly formed precipitate via vacuum filtration and wash with water (~100 mL). Retain the filtrate. Causality: A second, extended reaction period helps to brominate any remaining mono-bromo or unreacted triazole in the solution.

  • Third Bromination: To the remaining filtrate, add a final portion of bromine (10.0 mL, 194 mmol) and stir for an additional 18 hours to ensure complete conversion.[5]

  • Final Collection: Collect the last of the precipitate by vacuum filtration, washing with water (~100 mL).

  • Drying: Combine all collected precipitate portions and dry thoroughly in a vacuum oven to yield an off-white solid (expected yield ~98%).[5] The product is typically used without further purification.

Protocol 2: N-2 Arylation of this compound

This protocol demonstrates the utility of the title compound as a substrate for creating more complex molecules. It describes a highly regioselective N-2 arylation with an electron-deficient aromatic halide, a key step towards functional materials.[10]

Diagram of N-2 Arylation Workflow

cluster_reactants Reactants cluster_process Reaction & Workup Triazole This compound Combine 1. Combine reactants in DMF Triazole->Combine ArylHalide Electron-Deficient Aryl Halide (e.g., 4-Fluoronitrobenzene) ArylHalide->Combine Base K₂CO₃ (Base) Base->Combine Solvent DMF (Solvent) Solvent->Combine Heat 2. Heat & Stir Combine->Heat Quench 3. Quench with water Heat->Quench Extract 4. Extract with organic solvent (e.g., Ethyl Acetate) Quench->Extract Dry 5. Dry organic layer (e.g., Na₂SO₄) Extract->Dry Concentrate 6. Concentrate in vacuo Dry->Concentrate Product Final Product: 2-Aryl-4,5-dibromo-1,2,3-triazole Concentrate->Product

Caption: General workflow for the regioselective N-2 arylation reaction.

Detailed Experimental Protocol:

  • Reaction Setup: In an oven-dried round-bottom flask, combine this compound (1.0 eq), the electron-deficient aromatic halide (e.g., 4-fluoronitrobenzene, 1.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).[10]

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask.

  • Reaction Conditions: Stir the mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Causality: K₂CO₃ acts as the base to deprotonate the triazole N-H, forming the nucleophile. DMF is an excellent polar aprotic solvent for this type of nucleophilic aromatic substitution. The N-2 position is favored for arylation with electron-deficient arenes.[10]

  • Workup - Quenching: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water. This will precipitate the crude product and dissolve the inorganic salts.

  • Workup - Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x). Combine the organic layers.

  • Workup - Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 2-aryl-4,5-dibromotriazole.[10]

This arylated product can then undergo further functionalization, for example, by selective debromination or subsequent cross-coupling reactions at the bromine positions, demonstrating the modular synthetic power of the original scaffold.[10]

References

Application Notes and Protocols: A Step-by-Step Guide to Sonogashira Coupling with 4,5-Dibromo-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4,5-Dibromo-1H-1,2,3-triazole in Modern Chemistry

This compound is a pivotal building block in medicinal chemistry and material science.[1][2] Its densely functionalized core, featuring two reactive bromine atoms, offers a versatile platform for constructing complex molecular architectures through various cross-coupling reactions.[1] Among these, the Sonogashira coupling stands out as a powerful method for the formation of carbon-carbon bonds between the triazole scaffold and terminal alkynes.[3][4] This reaction is instrumental in the synthesis of novel pharmaceuticals, agrochemicals, and advanced organic materials.[2][5]

This guide provides a comprehensive, step-by-step protocol for performing the Sonogashira coupling with this compound. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental procedure, and provide a troubleshooting guide to navigate common challenges.

Mechanism and Key Parameters: A Tale of Two Catalytic Cycles

The Sonogashira coupling reaction is a sophisticated process that relies on the synergistic action of two catalytic cycles: a palladium cycle and a copper cycle.[4][6] While copper-free versions exist, the classic Sonogashira reaction employs a palladium catalyst and a copper(I) co-catalyst.[3][7]

The Palladium Cycle: The palladium cycle is the primary driver of the cross-coupling. It begins with the oxidative addition of the aryl halide (in our case, this compound) to a Pd(0) species. This is followed by a transmetalation step with a copper acetylide (formed in the copper cycle) and concludes with reductive elimination to yield the desired alkynylated triazole and regenerate the Pd(0) catalyst.[6]

The Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne.[8] In the presence of a base, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide. This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium complex.[8]

The interplay between these two cycles is crucial for an efficient reaction.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)-X(L₂) OxAdd->PdII_ArX Transmetalation Transmetalation (Cu-C≡CR) PdII_ArX->Transmetalation PdII_ArAlkynyl Ar-Pd(II)-C≡CR(L₂) Transmetalation->PdII_ArAlkynyl RedElim Reductive Elimination PdII_ArAlkynyl->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product CuX Cu(I)X Alkyne H-C≡CR CuAcetylide Cu-C≡CR Alkyne->CuAcetylide + CuX, Base Base Base Base->CuAcetylide CuAcetylide->Transmetalation To Pd Cycle

Caption: The dual catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling of this compound

This protocol provides a general framework for the Sonogashira coupling of this compound. Optimization of reaction conditions, particularly temperature and reaction time, may be necessary for specific substrates.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableCan be synthesized from 1H-1,2,3-triazole and bromine.[9][10]
Terminal AlkyneVariesCommercially AvailableEnsure purity.
Pd(PPh₃)₂Cl₂Catalyst GradeCommercially AvailableOther Pd catalysts like Pd(PPh₃)₄ can also be used.[4]
Copper(I) Iodide (CuI)≥98%Commercially AvailableUse a fresh bottle as it can degrade over time.[7]
Triethylamine (Et₃N)AnhydrousCommercially AvailableShould be dry and freshly distilled.[7]
Tetrahydrofuran (THF)AnhydrousCommercially AvailableOther solvents like DMF or toluene can be used.[11][12]
Inert GasHigh Purity-Argon or Nitrogen.
Equipment Setup
  • Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Inert gas line (Argon or Nitrogen).

  • Heating mantle or oil bath with a temperature controller.

  • Standard laboratory glassware for work-up and purification.

Reaction Procedure
  • Inert Atmosphere: To a dry Schlenk flask, add this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.05 eq.), and CuI (0.1 eq.).

  • Degassing: Seal the flask and evacuate and backfill with inert gas three times to ensure an oxygen-free environment. This is critical to prevent the undesired Glaser homocoupling of the alkyne.[7]

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous THF and triethylamine (3:1 v/v).

  • Alkyne Addition: Add the terminal alkyne (1.1 eq. for mono-alkynylation, 2.2 eq. for di-alkynylation) to the stirring reaction mixture.

  • Reaction Monitoring: Heat the reaction to the desired temperature (typically room temperature to 60 °C for aryl bromides).[7] Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Experimental_Workflow Start Reactant Preparation (Triazole, Alkyne, Catalysts) Setup Reaction Setup (Inert Atmosphere) Start->Setup Reaction Sonogashira Coupling (Heating & Stirring) Setup->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up (Extraction & Washing) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis

Caption: A streamlined workflow for the Sonogashira coupling experiment.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst.[7]- Impure starting materials.[7]- Insufficiently inert atmosphere.[7]- Low reaction temperature.[11]- Use fresh palladium catalyst and copper(I) iodide.[7]- Purify starting materials before use.- Ensure proper degassing of the reaction vessel and solvent.[7]- For aryl bromides, heating may be required.[7]
Formation of Black Precipitate (Palladium Black) - Catalyst decomposition due to impurities, high temperature, or inappropriate solvent.[7]- Use high-purity reagents and solvents.- Optimize the reaction temperature.- Consider a different solvent; THF has been anecdotally reported to promote palladium black formation.[7][13]
Glaser Homocoupling of Alkyne - Presence of oxygen.[7]- Rigorously exclude oxygen by using an inert atmosphere and degassed solvents.[7]- Consider a copper-free Sonogashira protocol.[7]
Mixture of Mono- and Di-substituted Products - Stoichiometry of the alkyne.- For mono-substitution, use a slight excess of the alkyne (e.g., 1.1 eq.).- For di-substitution, use a larger excess of the alkyne (e.g., 2.2-2.5 eq.) and potentially a higher temperature and longer reaction time.
Low Yield with Electron-Rich or Hindered Substrates - Slower oxidative addition.[11]- Increase the reaction temperature.[11]- Use a more active catalyst system, potentially with different ligands.[14]

Conclusion

The Sonogashira coupling of this compound is a robust and versatile method for the synthesis of a wide array of functionalized triazoles. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can effectively leverage this powerful tool in their synthetic endeavors. The protocol and troubleshooting guide provided herein serve as a solid foundation for the successful application of this important reaction.

References

Troubleshooting & Optimization

Technical Support Center: Selective Mono-substitution of 4,5-Dibromo-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective mono-substitution of 4,5-dibromo-1H-1,2,3-triazole. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of functionalizing this versatile heterocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during your experiments. Our aim is to equip you with the scientific rationale and practical insights needed to achieve your desired mono-substituted products with high selectivity and yield.

Introduction to the Challenges

This compound is a valuable building block in medicinal chemistry and materials science due to its two reactive bromine atoms, which serve as handles for a variety of cross-coupling reactions.[1] However, the presence of multiple reactive sites—three nitrogen atoms and two carbon-bromine bonds—presents significant challenges in achieving selective mono-substitution. The primary hurdles include controlling regioselectivity during N-substitution (N1 vs. N2 vs. N3) and preventing di-substitution at the C4 and C5 positions during C-C or C-N bond formation. This guide will systematically address these issues.

Part 1: Troubleshooting Guide for N-Substitution

The triazole ring possesses three nitrogen atoms, each with the potential for substitution. The free NH proton can reside on N1, N2, or N3, leading to a mixture of tautomers. Alkylation or arylation of the triazole anion typically yields a mixture of N1 and N2 substituted isomers, with N3 substitution being less common.

Issue 1: Poor Regioselectivity in N-Alkylation/Arylation (Mixture of N1 and N2 Isomers)

Question: My N-alkylation/arylation of this compound is yielding an inseparable mixture of N1 and N2 isomers. How can I improve the selectivity for a single isomer?

Answer: Achieving high regioselectivity in the N-substitution of 1,2,3-triazoles is a common challenge. The outcome is influenced by a delicate interplay of steric and electronic factors of both the triazole substrate and the electrophile, as well as the reaction conditions.

Causality and Troubleshooting Steps:

  • Electronic Effects of the Electrophile:

    • Insight: Electron-deficient aryl halides have been shown to favor N2-arylation with high regioselectivity.[2] The electron-withdrawing nature of the aryl halide appears to direct the substitution to the N2 position.

    • Recommendation: If your synthesis allows, consider using an aryl halide with electron-withdrawing groups. For alkylations, highly electrophilic agents like triflates might exhibit different selectivity compared to less reactive bromides or chlorides.

  • Steric Hindrance:

    • Insight: The steric bulk of the incoming electrophile and any substituents on the triazole ring can influence the site of attack. The N1 and N2 positions present different steric environments.

    • Recommendation: For N2 selectivity, employing a bulkier alkylating or arylating agent might favor substitution at the less sterically hindered N2 position. Conversely, smaller electrophiles might show less selectivity.

  • Reaction Conditions:

    • Insight: The choice of base, solvent, and temperature can significantly impact the N1/N2 ratio. The nature of the counter-ion of the triazole salt in solution can influence the accessibility of the nitrogen atoms.

    • Recommendation:

      • Base: Experiment with different bases. A strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent will generate the triazole anion. The choice of base can influence the aggregation state and reactivity of the resulting salt.

      • Solvent: The polarity and coordinating ability of the solvent are critical. Aprotic polar solvents like DMF or DMSO are commonly used. It is worth screening other solvents like THF or acetonitrile.

      • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.

  • The "Bromo-Directing" Effect:

    • Insight: Studies on 4-bromo-1H-1,2,3-triazoles have shown that the bromine substituent can direct alkylation to the N2 position.[3] This is a crucial consideration for your 4,5-dibromo substrate.

    • Recommendation: Leverage this inherent directing effect. The reaction of this compound with alkyl halides in the presence of a base like potassium carbonate in DMF is reported to favor N2 substitution.[2]

Protocol: Selective N2-Arylation of this compound

This protocol is adapted from literature procedures demonstrating high N2 selectivity.[2]

Materials:

  • This compound

  • Electron-deficient aryl halide (e.g., 4-fluoronitrobenzene)

  • Potassium carbonate (K₂CO₃), finely ground

  • Anhydrous N,N-dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq) and finely ground potassium carbonate (2.0 eq).

  • Add anhydrous DMF via syringe.

  • Stir the suspension vigorously for 15-20 minutes at room temperature.

  • Add the electron-deficient aryl halide (1.1 eq) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

FAQ: N-Substitution

Q1: How can I confirm the regiochemistry of my N-substituted product (N1 vs. N2)? A1: NMR spectroscopy is a powerful tool for this. In ¹H NMR, the chemical shift of the triazole ring proton (if present) can be indicative. For N-acylated triazoles, the H5 proton of the N1-isomer is typically shifted downfield compared to the N2-isomer.[1] For more definitive assignment, 2D NMR techniques like HMBC and NOESY can be employed to establish through-bond and through-space correlations between the substituent and the triazole ring. ¹⁵N NMR can also be very informative, as the chemical shifts of the nitrogen atoms are distinct for each isomer.[1]

Q2: Is it possible to achieve selective N1 substitution? A2: While N2 substitution is often favored for this compound, achieving N1 selectivity might be possible by modifying the reaction conditions or the substrate. Using a protecting group strategy on the triazole ring prior to substitution could be one approach, although this adds extra steps to the synthesis. The interplay of sterics and electronics is key; a very bulky substituent at C5 might sterically hinder N1, but in the case of two bromines, the electronic directing effect to N2 appears dominant.

Part 2: Troubleshooting Guide for C-Substitution

The C4 and C5 positions of this compound are amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. The primary challenge is achieving mono-substitution.

Issue 2: Formation of Di-substituted Product in Cross-Coupling Reactions

Question: I am attempting a mono-Suzuki (or Sonogashira) coupling on this compound, but I am getting a significant amount of the di-substituted product. How can I favor mono-substitution?

Answer: The formation of di-substituted products is a common issue when working with di-halogenated heterocycles. Achieving mono-selectivity relies on exploiting potential differences in the reactivity of the two C-Br bonds and carefully controlling the reaction stoichiometry and conditions.

Causality and Troubleshooting Steps:

  • Stoichiometry Control:

    • Insight: The most straightforward approach to favor mono-substitution is to use a sub-stoichiometric amount of the coupling partner (e.g., boronic acid or alkyne).

    • Recommendation: Start with 0.8-0.9 equivalents of your boronic acid or alkyne relative to the dibromotriazole. This will leave some unreacted starting material, but it should significantly reduce the formation of the di-substituted product. The unreacted starting material can often be separated chromatographically.

  • Differential Reactivity of C4-Br and C5-Br:

    • Insight: While not extensively documented for this compound specifically, in other di-halo- and tri-halo-azoles, the reactivity of the halogen atoms at different positions can vary due to the electronic and steric environment. For instance, in a related tribromoimidazole, the order of reactivity in Suzuki coupling was found to be C2 > C5 > C4.[4] It is plausible that a similar reactivity difference exists between the C4 and C5 positions of the dibromotriazole, which can be exploited.

    • Recommendation:

      • Reaction Temperature: Lowering the reaction temperature may allow for selective reaction at the more reactive C-Br bond, while leaving the less reactive one untouched.

      • Ligand Choice: The choice of phosphine ligand in palladium catalysis is crucial. Bulky, electron-rich ligands can sometimes enhance selectivity by differentiating between sterically or electronically distinct reaction sites. Experiment with ligands such as XPhos, SPhos, or bulky N-heterocyclic carbenes (NHCs).[5]

  • Slow Addition of the Coupling Partner:

    • Insight: Maintaining a low concentration of the coupling partner throughout the reaction can disfavor the second substitution event.

    • Recommendation: Use a syringe pump to slowly add the boronic acid or alkyne solution to the reaction mixture over several hours. This can significantly improve the yield of the mono-substituted product.

Diagram: Troubleshooting Workflow for Mono-C-Substitution

G start Start: Di-substitution Observed stoichiometry Adjust Stoichiometry (0.8-0.9 eq. coupling partner) start->stoichiometry temp Lower Reaction Temperature stoichiometry->temp Still di-substituted? success Success: Mono-substituted Product stoichiometry->success Improved selectivity ligand Screen Ligands (Bulky, electron-rich) temp->ligand Still di-substituted? temp->success Improved selectivity slow_add Slow Addition of Coupling Partner ligand->slow_add Still di-substituted? ligand->success Improved selectivity slow_add->success Improved selectivity

Caption: Workflow for optimizing selective mono-C-substitution.

Protocol: General Conditions for Selective Mono-Suzuki Coupling

This protocol provides a starting point for optimizing the selective mono-arylation of this compound. Note that the N-H of the triazole should be protected prior to this reaction to avoid complications.

Materials:

  • N-protected 4,5-dibromo-1,2,3-triazole

  • Arylboronic acid (0.9 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent system (e.g., Dioxane/H₂O, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the N-protected 4,5-dibromo-1,2,3-triazole (1.0 eq), arylboronic acid (0.9 eq), and base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor carefully by TLC or LC-MS.

  • If the reaction is sluggish, the temperature can be slowly increased. If di-substitution is observed, the temperature should be lowered.

  • Upon consumption of the boronic acid or optimal formation of the mono-substituted product, cool the reaction to room temperature.

  • Work up the reaction by diluting with an organic solvent, washing with water and brine, and drying the organic layer.

  • Purify the product by flash column chromatography to separate the mono-substituted product from unreacted starting material and any di-substituted byproduct.

FAQ: C-Substitution

Q3: Is there a known difference in reactivity between the C4-Br and C5-Br positions? A3: While direct comparative studies on this compound are scarce, the electronic environment of the C4 and C5 positions is not identical, especially once the triazole is N-substituted. The N-substituent breaks the symmetry of the molecule. Computational studies on the charge distribution of the N-substituted dibromotriazole could provide theoretical insight into which carbon is more electron-deficient and therefore potentially more reactive towards oxidative addition in a palladium catalytic cycle. Experimentally, this would need to be determined by careful reaction optimization and product characterization.

Q4: What are common side reactions in Suzuki coupling besides di-substitution? A4: Besides di-substitution, other common side reactions in Suzuki couplings include:

  • Protodeboronation: The boronic acid reacts with trace water or other protic sources to be replaced by a hydrogen atom, effectively consuming your reagent.[2]

  • Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.

  • Dehalogenation: The starting dibromotriazole can be reduced, replacing one or both bromine atoms with hydrogen.[6] Careful control of the reaction atmosphere (inert gas) and the purity of reagents and solvents is crucial to minimize these side reactions.

Q5: How can I purify the mono-substituted product from the di-substituted and starting material? A5: Flash column chromatography is the most common method. The polarity of the three compounds (di-bromo starting material, mono-bromo product, and di-substituted product) will be different, usually allowing for good separation on silica gel. A carefully chosen solvent system (e.g., hexanes/ethyl acetate gradient) should enable isolation of the desired mono-substituted compound.

Data Summary Table

ChallengeKey Influencing FactorsRecommended Troubleshooting Strategies
Poor N-Substitution Regioselectivity Electronic nature of electrophile, Steric hindrance, Base, Solvent, TemperatureUse electron-deficient aryl halides for N2-selectivity, Screen bulky/small electrophiles, Optimize base/solvent/temperature, Leverage bromo-directing effect.
Di-substitution in C-Coupling Stoichiometry, Reactivity difference of C-Br bonds, Concentration of reagentsUse sub-stoichiometric amounts of coupling partner (0.8-0.9 eq), Optimize temperature and ligand to exploit reactivity differences, Employ slow addition of the coupling partner.
Side Reactions in Suzuki Coupling Purity of reagents, Presence of oxygen/waterUse high-purity reagents and dry solvents, Maintain a strict inert atmosphere, Choose an appropriate base to avoid protodeboronation.

Conclusion

The selective mono-substitution of this compound is a challenging but achievable goal. By understanding the underlying principles of reactivity and regioselectivity, and by systematically troubleshooting your reactions, you can successfully synthesize your target mono-substituted triazoles. This guide provides a starting point for your investigations, and we encourage you to adapt and optimize these protocols for your specific substrates and desired outcomes.

References

Technical Support Center: Synthesis of 4,5-Dibromo-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful synthesis of 4,5-Dibromo-1H-1,2,3-triazole. This versatile building block is a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] Our goal is to empower you with the technical knowledge to not only execute the synthesis effectively but also to understand the underlying chemical principles for optimizing your yield and purity.

Introduction

This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and material science. The presence of two bromine atoms on the triazole ring provides reactive handles for further functionalization, making it an invaluable precursor for creating diverse molecular architectures.[2] A common and high-yield synthetic route to this compound is the direct electrophilic bromination of 1H-1,2,3-triazole. This guide will focus primarily on this method, addressing potential challenges and providing solutions to improve reaction outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise during the synthesis of this compound.

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most widely used and efficient method is the direct bromination of 1H-1,2,3-triazole using liquid bromine in an aqueous medium. This method is favored for its high yield and relatively straightforward procedure.[1]

Q2: What are the key safety precautions I should take when working with liquid bromine?

A2: Liquid bromine is highly corrosive, toxic, and a strong oxidizing agent. Always handle it in a well-ventilated chemical fume hood.[3] Personal protective equipment (PPE) is mandatory and should include chemical splash goggles, a face shield, a lab coat, and heavy-duty, chemically resistant gloves (e.g., nitrile).[4] Have a quenching agent, such as a sodium thiosulfate solution, readily available in case of spills.[4]

Q3: My reaction mixture turned a persistent dark red-brown color. Is this normal?

A3: Yes, the characteristic red-brown color of bromine will be present throughout the reaction as it is typically used in excess to ensure complete dibromination. The color should disappear upon quenching with a reducing agent like sodium thiosulfate or sodium bisulfite.

Q4: How can I tell if the reaction is complete?

A4: The formation of a precipitate (the product, this compound) is a good visual indicator that the reaction is proceeding.[1] For more rigorous monitoring, thin-layer chromatography (TLC) can be used to track the disappearance of the starting material (1H-1,2,3-triazole).

Q5: Is it necessary to purify the product after synthesis?

A5: While some procedures report using the crude product without further purification,[1] purification is often recommended to remove any unreacted starting material, monobrominated intermediates, or other side products. Recrystallization is a common and effective method for purifying solid organic compounds like this triazole derivative.

Troubleshooting Guide

This section provides a detailed breakdown of potential issues you may encounter during the synthesis, their probable causes, and actionable solutions.

Issue Potential Cause(s) Troubleshooting & Optimization
Low Product Yield 1. Incomplete Reaction: Insufficient bromine, reaction time, or temperature. 2. Product Loss During Workup: Premature precipitation and loss during transfers, or product being too soluble in the wash solvent. 3. Side Reactions: Formation of monobrominated or other byproducts.1. Ensure Complete Reaction: Use a slight excess of bromine. Monitor the reaction by TLC until the starting material is consumed. Ensure the reaction is maintained at the recommended temperature (e.g., 50°C).[1] 2. Minimize Workup Losses: Ensure all precipitate is collected during filtration. Wash the collected solid with a minimal amount of cold water to avoid dissolving the product. 3. Optimize Reaction Conditions: Maintain the recommended temperature to minimize side reactions. The slow, portion-wise addition of bromine can also help to control the reaction and improve selectivity.
Product is an Oil or Gummy Solid 1. Presence of Impurities: Unreacted starting material or monobrominated species can lower the melting point of the product. 2. Incomplete Drying: Residual solvent can make the product appear oily.1. Purify the Product: Recrystallization from a suitable solvent system (e.g., ethanol/water) can help remove impurities and yield a crystalline solid. 2. Ensure Thorough Drying: Dry the product under vacuum to remove all traces of solvent.
Persistent Color in Product After Quenching 1. Incomplete Quenching: Insufficient quenching agent was added to neutralize all the excess bromine. 2. Trapped Bromine: Bromine can be trapped within the solid product.1. Ensure Complete Quenching: Add the quenching solution (e.g., 10% aqueous sodium thiosulfate) until the red-brown color of bromine is completely discharged. 2. Thorough Washing: Wash the filtered product thoroughly with water to remove any trapped bromine and salts.
Difficulty Filtering the Product 1. Very Fine Precipitate: Rapid precipitation can lead to very small particles that clog the filter paper.1. Control Precipitation: Allow the reaction mixture to cool slowly to encourage the formation of larger crystals, which are easier to filter.

Experimental Protocols

High-Yield Synthesis of this compound

This protocol is adapted from a high-yield procedure and should be performed with strict adherence to all safety precautions.[1]

Materials:

  • 1H-1,2,3-triazole

  • Liquid Bromine (Br₂)

  • Deionized Water (H₂O)

  • 10% Aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

Equipment:

  • Erlenmeyer flask

  • Stir plate and stir bar

  • Heating mantle or water bath

  • Dropping funnel

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Vacuum oven

Procedure:

  • In a 500 mL Erlenmeyer flask, dissolve 1H-1,2,3-triazole (e.g., 20.0 g, 290 mmol) in deionized water (e.g., 200 mL).

  • With vigorous stirring, slowly add liquid bromine (a slight excess, e.g., 1.3 equivalents) dropwise over 20 minutes. CAUTION: This should be done in a fume hood, and the reaction is exothermic.

  • Heat the reaction mixture to 50°C and stir for 3 hours, during which a precipitate will form.

  • Cool the mixture to room temperature and then in an ice bath to maximize precipitation.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with a copious amount of cold deionized water.

  • To the filtrate, add a second portion of bromine and stir for an extended period (e.g., 18 hours) to recover more product. Collect any further precipitate by vacuum filtration and wash with water. This step can be repeated to maximize yield.[1]

  • Combine all the collected product and dry it in a vacuum oven to obtain this compound as an off-white solid.

Quenching Excess Bromine

Procedure:

  • After the reaction is complete and has cooled, slowly add a 10% aqueous solution of sodium thiosulfate to the reaction mixture with vigorous stirring.

  • Continue adding the sodium thiosulfate solution until the red-brown color of the bromine disappears and the solution becomes colorless or pale yellow.

  • Proceed with the workup and product isolation as described above.

Visualizations

Workflow for the Synthesis of this compound

Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_product Final Product A Dissolve 1H-1,2,3-triazole in Water B Slowly Add Bromine A->B Vigorous Stirring C Heat to 50°C and Stir for 3h B->C Exothermic Reaction D Cool and Filter Precipitate C->D Precipitate Forms E Wash with Water D->E F Dry Under Vacuum E->F G This compound F->G

Caption: A step-by-step workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

Troubleshooting Low Yield Start Low Yield Observed Q1 Was the reaction complete? Start->Q1 Sol1 Increase reaction time, temperature, or bromine amount. Monitor with TLC. Q1->Sol1 No Q2 Significant product loss during workup? Q1->Q2 Yes A1_Yes Yes A1_No No End Yield Improved Sol1->End Sol2 Ensure complete precipitation by cooling. Minimize washing solvent volume. Q2->Sol2 Yes Q3 Presence of side products? Q2->Q3 No A2_Yes Yes A2_No No Sol2->End Sol3 Control temperature carefully. Add bromine slowly. Q3->Sol3 Yes Q3->End No A3_Yes Yes A3_No No Sol3->End

Caption: A decision tree to diagnose and resolve low product yield.

References

Technical Support Center: Purification of Crude 4,5-Dibromo-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4,5-Dibromo-1H-1,2,3-triazole. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this versatile building block in high purity. We will move from frequently asked questions to detailed troubleshooting guides and validated protocols, providing the causal logic behind each recommendation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the purification of this compound.

Q1: My crude product is an off-white or yellowish solid after synthesis. What are the likely impurities?

A1: The synthesis of this compound is typically achieved by the direct bromination of 1H-1,2,3-triazole in an aqueous medium.[1][2] The crude solid, while often obtained in high yield, may contain several process-related impurities. Understanding these is the first step to designing a robust purification strategy.

Potential Impurity Origin Impact on Purification
Unreacted 1H-1,2,3-triazole Incomplete reaction.Highly polar and water-soluble. Can often be removed by washing the crude precipitate with water.
Mono-brominated triazoles Incomplete bromination.Polarity will be intermediate between the starting material and the desired product, making it a challenging impurity to remove via chromatography.
Residual Bromine (Br₂) / HBr Excess brominating agent.Can cause coloration (yellow/orange). Typically removed by aqueous washes, potentially with a mild reducing agent (e.g., sodium thiosulfate wash).
Positional Isomers (Less common for this specific synthesis)N-alkylation or other derivatization reactions can lead to N-1 and N-2 isomers, which often have very similar polarities.[3][4][5]

Q2: What is the single best purification method for this compound?

A2: There is no single "best" method; the optimal technique depends on the impurity profile and the desired scale.

  • For removing baseline polar impurities and achieving moderate-to-high purity, recrystallization from ethanol is an effective and scalable first choice.[2]

  • For achieving the highest possible purity (>98%) and separating closely related impurities, silica gel column chromatography is the most powerful technique.[6][7][8]

Q3: Is this compound acidic or basic? How does this affect purification?

A3: The 1H-1,2,3-triazole scaffold is weakly basic due to the lone pairs on the nitrogen atoms and can be protonated under acidic conditions.[8][9] It also possesses an acidic N-H proton. This amphoteric nature can be exploited. An acid-base extraction can be a useful pre-purification step to remove neutral organic impurities. By dissolving the crude mixture in an organic solvent and extracting with a dilute acid, the triazole can be moved to the aqueous phase, leaving neutral impurities behind.[10]

Part 2: Purification Strategy & Troubleshooting

A logical workflow is critical for efficient purification. The following diagram outlines a general strategy.

Purification_Workflow Crude Crude this compound Wash Aqueous Wash (H₂O, sat. NaHCO₃) Crude->Wash Initial Cleanup Assess Assess Purity (TLC / ¹H NMR) Recrystallize Recrystallization Assess->Recrystallize Major Product Spot Minor Baseline Impurities Column Column Chromatography Assess->Column Multiple Close Spots High Purity Needed Wash->Assess Final_Purity Final Purity Check (NMR, HPLC, MS) Recrystallize->Final_Purity Column->Final_Purity Final_Purity->Column Fail Pure_Product Pure Product (>98%) Final_Purity->Pure_Product Pass

Caption: General purification workflow for this compound.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique that relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

Problem Potential Cause Suggested Solution
Product "oils out" instead of crystallizing. The melting point of the compound/impurity mix is lower than the solvent's boiling point. The solution is cooling too rapidly.[11]Use a lower-boiling point solvent or a solvent pair. Ensure slow cooling; insulate the flask to allow gradual temperature decrease. Try adding the hot solution to a pre-heated anti-solvent.[11]
No crystals form upon cooling. The solution is too dilute (too much solvent used). The chosen solvent is too effective at solvating the compound, even when cold.Evaporate some solvent to concentrate the solution and re-cool. Add an "anti-solvent" (a solvent in which the product is insoluble) dropwise until turbidity persists, then gently warm to redissolve and cool slowly.[11] Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.
Very low recovery of purified product. The compound has significant solubility in the solvent even at low temperatures. Too much solvent was used initially.Minimize the amount of hot solvent used to just dissolve the solid. Ensure the filtration of crystals is done from an ice-cold slurry. Wash the collected crystals with a minimal amount of ice-cold solvent. Try a different solvent system where the solubility difference between hot and cold is greater.[11]
Product purity does not improve. The impurity has very similar solubility characteristics to the product in the chosen solvent.Try a different recrystallization solvent. Consider a pre-purification step like an acid-base extraction or a quick filtration through a silica plug to remove impurities with different polarities.[12]
Troubleshooting Guide: Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase (usually silica gel) and solubility in a mobile phase.[13][14] For polar N-heterocycles like this triazole, specific issues can arise.

Chromatography_Troubleshooting cluster_problems Observed Problems cluster_solutions Potential Solutions P1 Poor Separation (Overlapping Spots) S3 Use a Shallow Gradient Elution P1->S3 S5 Check Column Loading (Do not overload) P1->S5 P2 Product Elutes Too Fast (High Rf) S1 Decrease Eluent Polarity (e.g., more Hexane) P2->S1 P3 Product Stuck on Column (Low Rf) S2 Increase Eluent Polarity (e.g., more EtOAc/MeOH) P3->S2 P4 Streaking / Tailing Peak S4 Add Modifier to Eluent (e.g., 0.5% Triethylamine) Deactivates acidic silanol sites P4->S4 Caused by strong interaction with acidic silica

Caption: Troubleshooting common issues in silica gel chromatography.

Why does streaking occur with this compound? The lone pairs on the triazole's nitrogen atoms can form strong, non-ideal interactions (hydrogen bonds) with the acidic silanol groups (Si-O-H) on the surface of the silica gel.[15] This causes a portion of the molecules to "stick" and elute slowly, resulting in a tailed peak. Adding a small amount of a basic modifier like triethylamine deactivates these acidic sites, leading to sharper, more symmetrical peaks.[12]

Part 3: Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is ideal for purifying multi-gram quantities of crude this compound where the primary impurities are baseline polar compounds.

Materials:

  • Crude this compound

  • Ethanol (Reagent Grade)

  • Erlenmeyer flasks

  • Hotplate with stirring

  • Büchner funnel and filter flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid (e.g., 5.0 g) into an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol (e.g., start with 20-25 mL).

  • Heating: Gently heat the mixture on a hotplate with stirring. Add more ethanol in small portions until the solid completely dissolves at or near the boiling point. Causality: Using the minimum amount of hot solvent is crucial for maximizing product recovery upon cooling.[11]

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes insoluble particulates.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. Causality: Slow cooling promotes the formation of larger, purer crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities in the mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight. The product should be a white to light-yellow crystalline solid.[16]

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is designed to achieve the highest purity, suitable for preparing analytical standards or sensitive downstream applications.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (HPLC Grade)

  • Chromatography column, flasks/test tubes for fraction collection

  • TLC plates (Silica gel 60 F254)

Procedure:

  • TLC Analysis: First, determine an appropriate eluent system using TLC. Dissolve a small sample of the crude material and spot it on a TLC plate. Develop the plate in various ratios of Hexane:Ethyl Acetate (e.g., 4:1, 3:1, 2:1). An ideal system will give the desired product an Rf value of ~0.2-0.3.[8][12]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 4:1 Hexane:EtOAc). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles or cracks are present.[17]

  • Sample Loading: Dissolve the crude product (e.g., 500 mg) in a minimal amount of a solvent like dichloromethane or ethyl acetate. Add a small amount of silica gel (~1-2 g) to this solution and evaporate the solvent to dryness, creating a free-flowing powder. This "dry loading" method generally results in better separation.[12] Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the solvent system determined by TLC. If separation is difficult, a shallow gradient elution (gradually increasing the percentage of ethyl acetate) can be employed.[17]

  • Fraction Collection: Collect fractions of the eluate in test tubes.

  • Monitoring: Monitor the composition of the collected fractions by TLC. Spot every few fractions on a TLC plate to identify which ones contain the pure product.

  • Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.

References

Side reactions and byproducts in the synthesis of 4,5-Dibromo-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4,5-Dibromo-1H-1,2,3-triazole

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. This compound serves as a crucial intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials, prized for its reactive bromine atoms that facilitate a range of cross-coupling reactions.[1][2]

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges associated with its synthesis, ensuring high yield and purity in your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis of this compound, primarily focusing on the direct bromination of 1H-1,2,3-triazole, a common and scalable synthetic route.

Issue 1: Low or Inconsistent Yield

Question: My reaction yield is significantly lower than the reported >90%. What are the primary factors causing yield loss?

Answer: Low yields can typically be traced to three main areas: incomplete reaction, mechanical losses during workup, or reagent instability.

  • Incomplete Bromination: The 1,2,3-triazole ring is an electron-deficient heterocycle, making electrophilic substitution less facile than on a benzene ring. Incomplete conversion is a common issue.

    • Cause: Insufficient brominating agent (e.g., Br₂) or inadequate reaction time and temperature. Bromine is volatile and can be lost from the reaction mixture if the vessel is not properly sealed, especially when heated.

    • Solution: Ensure a slight excess of bromine is used and that it is added portion-wise to maintain its concentration throughout the reaction.[3] A sealed reaction vessel or a flask equipped with a reflux condenser is recommended, even at moderate temperatures like 50°C, to prevent the loss of volatile bromine.[3] Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Mechanical Losses During Workup: The product can be lost during filtration and washing steps.

    • Cause: this compound has a low melting point (approx. 35-36°C) and can sometimes precipitate as an oil or a fine, slow-filtering solid.[4] Excessive washing with water to remove unreacted bromine and HBr can lead to product loss due to slight aqueous solubility.

    • Solution: Cool the reaction mixture thoroughly in an ice bath before filtration to ensure complete precipitation of the product as a solid. Use cold water for washing and apply it in several small portions rather than one large volume. After filtration, consider re-extracting the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product.

  • Purity of Starting Materials:

    • Cause: Impurities in the starting 1H-1,2,3-triazole can react with bromine, leading to lower-than-expected yields and the formation of colored byproducts.

    • Solution: Use high-purity 1H-1,2,3-triazole. If the purity is uncertain, consider recrystallizing or distilling the starting material before use.

Troubleshooting Workflow for Low Yield

start Problem: Low Yield sub_check1 Check 1: Reaction Completion (via TLC/LC-MS) start->sub_check1 sub_check2 Check 2: Workup Procedure sub_check1->sub_check2 Complete cause1 Cause: Incomplete Reaction sub_check1->cause1 Incomplete sub_check3 Check 3: Reagent Quality sub_check2->sub_check3 No Obvious Loss cause2 Cause: Product Loss sub_check2->cause2 Loss Observed cause3 Cause: Impure Starting Material sub_check3->cause3 Purity <98% sol1 Solution: • Use slight excess of Br₂ • Add Br₂ portion-wise • Use a sealed/reflux system • Increase reaction time/temp cause1->sol1 sol2 Solution: • Cool mixture thoroughly before filtration • Wash with minimal cold water • Re-extract filtrate with organic solvent cause2->sol2 sol3 Solution: • Use high-purity 1H-1,2,3-triazole • Purify starting material if needed cause3->sol3

Caption: Troubleshooting workflow for diagnosing low yield issues.

Issue 2: Formation of Impurities and Byproducts

Question: My NMR analysis shows multiple products, and the isolated solid is off-white or yellow. What are the likely byproducts?

Answer: Impurity formation is generally due to incomplete reaction or side reactions involving starting materials or intermediates. The most common byproducts are mono-brominated species and, in alternative synthetic routes, undesired isomers or decomposition products.

  • Primary Byproduct: 4-Bromo-1H-1,2,3-triazole:

    • Cause: This is the intermediate of the reaction and will be present if the reaction is not driven to completion. It arises from insufficient brominating agent or time.

    • Identification: It will appear as a separate spot on TLC and will have a distinct signal in the ¹H NMR spectrum (a singlet for the C5-H) and a different mass in LC-MS analysis.

    • Solution: The most effective solution is to ensure the reaction goes to completion as described above. If the byproduct is already formed, purification is necessary. Due to similar polarities, simple recrystallization may not be sufficient. Column chromatography on silica gel using a hexane/ethyl acetate or dichloromethane/methanol gradient is typically effective for separation.

  • Colored Impurities:

    • Cause: The presence of yellow or brown color often indicates trace impurities from the bromine reagent (which can contain iodine) or minor degradation pathways. If using a Sandmeyer-type reaction from a diamino-triazole precursor, diazonium salt decomposition can lead to a host of colored, often phenolic, byproducts.[5][6]

    • Solution: Most colored impurities are highly polar and can often be removed by treating a solution of the crude product with activated carbon, followed by filtration through celite and recrystallization.

  • Byproducts from Alternative Routes (e.g., Sandmeyer Reaction):

    • Cause: Synthesizing this compound from 4,5-diamino-1H-1,2,3-triazole via diazotization followed by a Sandmeyer reaction is a viable but more complex route.[6][7] Side reactions are common if conditions are not strictly controlled. These include:

      • Incomplete Diazotization: Residual amino groups remain.

      • Intramolecular Cyclization: If only one amino group is diazotized, the other can act as an intramolecular nucleophile.[8]

      • Radical Side Reactions: The Sandmeyer mechanism involves aryl radicals, which can lead to biaryl byproducts or react with the solvent.[6]

    • Solution: Maintain low temperatures (0-5°C) during diazotization. Ensure slow, controlled addition of the nitrite source. Use fresh, high-purity reagents. This route is generally more challenging to control than direct bromination.

Table 1: Troubleshooting Summary for Byproduct Formation

Observed ProblemProbable CauseRecommended Solution / Prevention
Presence of mono-bromo triazole Incomplete brominationIncrease reaction time, temperature, or amount of bromine. Purify via column chromatography.
Off-white or yellow product Trace impurities from reagents or minor side reactionsRecrystallize the product. For persistent color, use an activated carbon treatment.
Tarry, intractable mixture Uncontrolled diazotization (Sandmeyer route)Strictly control temperature (0-5°C), use slow reagent addition, and ensure high-purity starting materials.
Formation of N-1 vs. N-2 isomers Occurs during subsequent N-alkylation/arylation steps, not the synthesis of the parent NH-triazole.Control alkylation conditions (base, solvent, temperature) to favor the desired isomer. The bromine at C4 can direct N-2 alkylation.[9]

Frequently Asked Questions (FAQs)

Q1: What is the recommended purification method for this compound? A1: For routine purification to remove minor impurities and improve color, recrystallization is effective. A common solvent system is a mixture of hexane and ethyl acetate or dichloromethane. For separating closely related impurities like the mono-brominated byproduct, silica gel column chromatography is the most reliable method.

Q2: Can N-Bromosuccinimide (NBS) be used instead of elemental bromine (Br₂)? A2: Yes, NBS can be used as a brominating agent, often in a solvent like acetonitrile or acetic acid.[10][11] It can be a safer alternative to elemental bromine, as it is a solid and easier to handle. However, the reaction may require a radical initiator or acidic catalyst, and the stoichiometry must be carefully controlled (≥2 equivalents of NBS are required for dibromination). Optimization may be needed to achieve the high yields seen with elemental bromine.

Q3: What are the key safety considerations for this synthesis? A3:

  • Elemental Bromine (Br₂): Highly toxic, corrosive, and volatile. Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and heavy-duty, bromine-resistant gloves. Have a bromine neutralizing agent (e.g., sodium thiosulfate solution) readily available.

  • Reaction: The reaction produces hydrogen bromide (HBr) gas, which is corrosive. The reaction vessel should be equipped with a gas trap (e.g., a bubbler connected to a basic solution) to neutralize the HBr.

  • Diazonium Salts (if applicable): Aryl diazonium salts can be explosive in their dry, solid state.[5] It is critical to keep them in solution at low temperatures and use them immediately after preparation. Never attempt to isolate diazonium salt intermediates unless you are following a specific, validated protocol for stable salts (e.g., tosylates or tetrafluoroborates).[7]

Q4: My subsequent N-alkylation reaction gives a mixture of N-1 and N-2 isomers. How can I control the regioselectivity? A4: This is a critical challenge in 1,2,3-triazole chemistry. The reaction of this compound with alkylating agents can produce a mixture of N-1 and N-2 substituted products.[12] Studies have shown that the presence of a bromine atom at the 4-position can direct alkylation preferentially to the N-2 position under specific conditions (e.g., using K₂CO₃ in DMF).[9] Optimizing the base, solvent, and temperature is crucial for achieving high regioselectivity.

Reaction Pathway for N-Alkylation Isomerism

References

Overcoming low reactivity in coupling reactions with 4,5-Dibromo-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced heterocyclic chemistry. As Senior Application Scientists, we understand that coupling reactions involving electron-rich, potentially coordinating heterocycles like 4,5-Dibromo-1H-1,2,3-triazole present unique challenges. This guide is designed to provide you with expert insights and practical, field-proven solutions to overcome low reactivity and achieve your synthetic goals.

Introduction: The Challenge of this compound

This compound is a valuable, yet challenging, building block. Its two bromine atoms offer pathways to complex, di-functionalized molecules. However, researchers often face frustratingly low yields or complete reaction failure in standard cross-coupling protocols.

The core issues stem from the triazole ring itself:

  • Catalyst Inhibition: The lone pairs on the nitrogen atoms can coordinate to the palladium catalyst, acting as an inhibitory ligand and preventing it from participating in the catalytic cycle.[1]

  • NH Acidity: The proton on the triazole nitrogen is acidic and can react with the bases used in coupling reactions, complicating the reaction environment.

  • Electronic Properties: The electron-rich nature of the triazole ring can affect the oxidative addition step in the catalytic cycle.

This guide provides a systematic approach to troubleshooting these issues, turning failed reactions into successful transformations.

This section addresses the most frequent problems encountered when using this compound in coupling reactions.

Q1: My Suzuki-Miyaura reaction has stalled. I see starting material but little to no product formation. What's wrong?

A1: This is the most common issue and almost always points to catalyst inactivation or insufficient catalyst activity. The default conditions that work for simple aryl bromides often fail here.

Root Cause Analysis: Your palladium catalyst is likely being sequestered by the triazole nitrogens, effectively poisoning it.[1] Additionally, the chosen phosphine ligand may not be sterically bulky or electron-rich enough to promote the key steps of oxidative addition and reductive elimination with this specific substrate.

Troubleshooting Workflow:

start Reaction Stalled (Low Conversion) cat_ligand Step 1: Re-evaluate Catalyst & Ligand - Switch to a bulky biarylphosphine ligand (e.g., tBuXPhos, RuPhos, BrettPhos) - Use a pre-formed Pd precatalyst start->cat_ligand Primary Suspect: Catalyst Inactivation base_solvent Step 2: Optimize Base & Solvent - Use a strong, non-nucleophilic base (NaOtBu, K3PO4, Cs2CO3) - Ensure strictly anhydrous/anaerobic conditions cat_ligand->base_solvent If still no improvement success Problem Solved cat_ligand->success If successful n_protect Step 3: Consider N-H Modification - Protect the triazole N-H (e.g., MOM, SEM) - Use an N-substituted starting material base_solvent->n_protect For persistent issues base_solvent->success If successful n_protect->success If successful pd0 L-Pd(0) (Active Catalyst) ox_add Oxidative Addition + R-X pd0->ox_add inhibition Triazole Coordination (Catalyst Poisoning) pd0->inhibition Off-Cycle Inhibition pd2_complex L-Pd(II)(R)(X) ox_add->pd2_complex transmetal Transmetalation + Nu-M pd2_complex->transmetal pd2_nu L-Pd(II)(R)(Nu) transmetal->pd2_nu red_elim Reductive Elimination pd2_nu->red_elim red_elim->pd0 product R-Nu (Product) red_elim->product inhibited_complex [L-Pd(0)]-(Triazole)n (Inactive Complex) inhibition->inhibited_complex

References

Handling and storage best practices for 4,5-Dibromo-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for 4,5-Dibromo-1H-1,2,3-triazole (CAS No. 15294-81-2). This guide is designed for researchers, medicinal chemists, and material scientists to provide expert advice on best practices for handling and storage, alongside troubleshooting common experimental issues. Our goal is to ensure you can utilize this versatile building block safely and effectively in your research and development projects.

Section 1: Quick Reference Data & Safety

A summary of critical physical and safety data is presented below. Always refer to the most current Safety Data Sheet (SDS) provided with your specific product lot.

PropertyValueSource(s)
Molecular Formula C₂HBr₂N₃[1][2][3][4]
Molecular Weight 226.86 g/mol [1][2][3][4]
Appearance White to light yellow powder or crystal[1][5]
Melting Point ~190 °C (with decomposition)[1][6]
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritation[2][7][8]
Precautionary Codes P264, P280, P302+P352, P305+P351+P338[2][7][8]

Section 2: Frequently Asked Questions (FAQs)

Here we address common inquiries regarding the handling and properties of this compound.

Q1: What is the recommended storage temperature for this compound? I've seen conflicting information.

A1: There is some variation in supplier recommendations. While some sources state storage at room temperature is acceptable, others recommend refrigeration at 4°C and protection from light.[1][4] Our best practice recommendation is to store the compound at 2-8°C in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen). The triazole ring system can be sensitive, and the bromine atoms are reactive sites. Colder temperatures and protection from light minimize the potential for slow degradation over long-term storage, ensuring the highest purity for your experiments.

Q2: Why is there a significant discrepancy in the reported melting point in some literature?

A2: Most reputable suppliers report a melting point of approximately 190°C with decomposition.[1][6] A much lower reported melting point (35-36°C) from one source is likely an error or may refer to a different, impure, or hydrated form of the compound.[7] The high melting point is consistent with the planar, hydrogen-bonding capable structure of the triazole ring. You should expect a sharp melting point around 190°C for high-purity material, which will be accompanied by decomposition (discoloration, gas evolution).

Q3: What solvents are recommended for dissolving this compound?

A3: While specific solubility data is not extensively published, based on its structure, it is expected to be soluble in polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP). It may have limited solubility in ethers (like THF) and chlorinated solvents (like DCM) and is likely poorly soluble in nonpolar solvents (like hexanes) and water. For reaction purposes, always perform a small-scale solubility test before proceeding with your full experiment.

Q4: Is this compound stable in air?

A4: The compound is generally stable under normal laboratory conditions.[1] However, as a best practice for a halogenated heterocyclic compound, it is advisable to handle it in a well-ventilated area and minimize prolonged exposure to air and moisture.[7][8] For long-term storage, an inert atmosphere is recommended (see Q1).

Section 3: Troubleshooting Experimental Issues

This section addresses specific problems you may encounter during synthesis.

Issue 1: Inconsistent or Low Yields in Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

This compound is an excellent substrate for cross-coupling due to its two reactive bromine atoms.[5] However, achieving selective and high-yielding reactions can be challenging.

Probable Causes & Solutions:

  • Catalyst Inactivation: The triazole ring contains multiple nitrogen atoms that can act as ligands and poison your palladium catalyst.

    • Solution: Increase the catalyst loading (e.g., from 1-2 mol% to 5 mol%). Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that are designed to resist deactivation and promote efficient oxidative addition.

  • Poor Solubility: The starting material or intermediates may have poor solubility in the reaction solvent, leading to a sluggish or incomplete reaction.

    • Solution: Switch to a more polar aprotic solvent like DMF, DMAc, or NMP. Ensure all reagents are fully dissolved before heating. Gentle heating (e.g., to 40-50°C) can aid dissolution before ramping to the final reaction temperature.

  • Base Incompatibility: The choice of base is critical. An overly strong or poorly soluble base can lead to side reactions or decomposition.

    • Solution: For Suzuki couplings, K₂CO₃ or K₃PO₄ are often effective and mild choices. For Buchwald-Hartwig aminations, a stronger but non-nucleophilic base like LHMDS or NaOtBu is typically required. Ensure the base is finely powdered and well-stirred.

Workflow Diagram: Troubleshooting a Suzuki Coupling Reaction

Caption: Decision tree for troubleshooting low yields in Suzuki coupling reactions.

Issue 2: Product Contains Impurities or Shows Signs of Decomposition

Probable Causes & Solutions:

  • Thermal Instability: Although the compound has a high decomposition temperature, prolonged heating at high temperatures (>120-150°C) in the presence of other reagents can cause degradation.

    • Solution: Attempt the reaction at the lowest effective temperature. Monitor the reaction by TLC or LC-MS to avoid unnecessarily long heating times. If the reaction requires very high temperatures, consider microwave-assisted synthesis to reduce the overall heating duration.

  • Contaminated Starting Material: The commercial material may contain residual acids or other impurities from its synthesis.

    • Solution: Assess the purity of your starting material by NMR or LC-MS before use. If necessary, purify the compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Section 4: Protocols and Procedures

Protocol 1: Safe Handling and Personal Protective Equipment (PPE)

This protocol is mandatory for all lab personnel handling this compound.

1. Engineering Controls:

  • Always handle the solid compound inside a certified chemical fume hood to avoid inhalation of fine dust particles.[7][9]
  • Ensure an emergency eyewash station and safety shower are readily accessible and have been recently tested.[9]

2. Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7][8] If there is a significant splash risk, a full face shield should be worn in addition to goggles.[10]
  • Skin Protection: Wear a flame-resistant lab coat.[8]
  • Gloves: Use chemical-impermeable gloves (e.g., nitrile or neoprene).[7] Always inspect gloves for tears or holes before use.[7] Since no material is completely impervious, it is recommended to change gloves every 30-60 minutes or immediately after known contact.[11]

3. Post-Handling:

  • After handling, thoroughly wash hands with soap and water.[12]
  • Clean and decontaminate all work surfaces and equipment.
  • Dispose of contaminated gloves and other disposable materials in a designated hazardous waste container.

Protocol 2: Spill & Waste Disposal

1. Spill Response:

  • Minor Spill (Solid): Evacuate personnel from the immediate area.[7] Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.[12] Use spark-proof tools.[7] Collect the material in a sealed, labeled container for hazardous waste.
  • Do not let the chemical enter drains or sewer systems. [7]

2. Waste Disposal:

  • Dispose of unused or waste this compound as hazardous chemical waste.[9]
  • The material should be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[7]
  • Contaminated containers should be triple-rinsed and either recycled or punctured to prevent reuse before disposal in a sanitary landfill.[7]

Logical Flow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Certification prep2 Locate & Test Eyewash/ Safety Shower prep1->prep2 prep3 Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep2->prep3 handle1 Transfer/Weigh Solid Inside Fume Hood prep3->handle1 handle2 Keep Container Tightly Closed When Not In Use handle1->handle2 clean1 Decontaminate Work Surfaces handle2->clean1 clean2 Dispose of Contaminated Waste in Labeled Bin clean1->clean2 clean3 Remove PPE and Wash Hands Thoroughly clean2->clean3

Caption: Standard operating procedure workflow for handling this compound.

References

Troubleshooting regioselectivity issues in reactions of 4,5-Dibromo-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4,5-Dibromo-1H-1,2,3-triazole

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, we address common challenges, with a particular focus on troubleshooting regioselectivity issues in substitution reactions. Our goal is to provide you with the expertise and practical insights needed to ensure the success of your experiments.

Troubleshooting Guide: Regioselectivity in N-Substitution Reactions

The substitution of the N-H proton in this compound can theoretically yield three different regioisomers: N1, N2, and N3-substituted products. However, the electronic and steric properties of the dibrominated core heavily influence the reaction's outcome. The primary challenge often lies in achieving exclusive or high selectivity for the desired isomer.

Issue 1: Poor Regioselectivity - Obtaining a Mixture of N1 and N2 Isomers

Question: I am attempting an N-alkylation of this compound and obtaining a mixture of N1 and N2-alkylated products. How can I favor the formation of the N2 isomer?

Answer: This is a common issue, and achieving high N2 selectivity is often the goal due to the unique properties of N2-substituted 1,2,3-triazoles in various applications, including pharmaceuticals.[1][2] The regioselectivity of these reactions is a multifactorial issue, influenced by the electrophile, solvent, base, and temperature.[1][2]

Underlying Principles: The 4,5-dibromo substitution pattern provides a strong steric bias that favors N2 substitution. The bulky bromine atoms hinder the approach of electrophiles to the adjacent N1 and N3 positions.[1][2] Therefore, reaction conditions that amplify this steric effect will enhance N2 selectivity.

Troubleshooting Steps:

  • Choice of Base and Solvent: The combination of base and solvent plays a critical role. A weaker base in a polar aprotic solvent often improves N2 selectivity.

    • Recommended: Use potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) as the base in a solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[3][4][5] These conditions have been shown to favor the formation of the N2 isomer.

    • Avoid: Stronger bases like sodium hydride (NaH) can lead to a higher proportion of the N1 isomer.

  • Reaction Temperature: Lowering the reaction temperature can enhance selectivity by favoring the kinetically controlled product, which is often the N2 isomer in this case.

    • Recommendation: If you are running the reaction at room temperature or elevated temperatures, try performing the alkylation at 0 °C or even -10 °C.[6]

  • Nature of the Electrophile: The steric bulk of the electrophile can also influence the regiochemical outcome.

    • Insight: While seemingly counterintuitive, bulkier electrophiles may not always lead to higher N2 selectivity if other reaction parameters are not optimized. However, for N-arylation reactions, sterically hindered phosphine ligands in palladium-catalyzed reactions can lead to high N2 selectivity.[1]

Summary of Recommended Starting Conditions for High N2-Selectivity:

ParameterRecommended ConditionRationale
Base K₂CO₃ or Na₂CO₃Weaker bases enhance selectivity for the N2 position.[3][4][5]
Solvent DMF or DMSOPolar aprotic solvents are effective for this transformation.[3][4][5]
Temperature -10 °C to Room TemperatureLower temperatures can improve regioselectivity.[6]
Electrophile VariesThe choice of electrophile is substrate-dependent.

Workflow for Optimizing N2-Selectivity:

Caption: Troubleshooting workflow for regioselectivity.

Frequently Asked Questions (FAQs)

Q1: Why is N2-substitution generally favored for 4,5-disubstituted 1,2,3-triazoles?

A1: The preference for N2-substitution is primarily due to steric hindrance. The substituents at the 4 and 5 positions of the triazole ring create a crowded environment around the N1 and N3 atoms. This makes it more difficult for an incoming electrophile to attack these positions. The N2 position, being less sterically encumbered, becomes the more accessible site for substitution.[1][2]

Q2: How can I confidently distinguish between the N1, N2, and N3-substituted regioisomers?

A2: A combination of spectroscopic techniques is essential for unambiguous structure determination.

  • NMR Spectroscopy:

    • ¹H and ¹³C NMR: The chemical shifts of the triazole ring carbons and the protons of the substituent can provide clues. Comparing the spectra of the product mixture to those of isolated, characterized isomers is the most reliable method. For instance, in ¹³C NMR, the chemical shifts of the C4 and C5 carbons will be different depending on the substitution pattern.

    • 2D NMR (HMBC, NOESY): Heteronuclear Multiple Bond Correlation (HMBC) can show correlations between the protons on the substituent and the carbons of the triazole ring, helping to establish connectivity. Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space interactions that may help differentiate isomers.

  • X-Ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides the most definitive structural proof.[7][8]

  • Computational Chemistry: Density Functional Theory (DFT) calculations can predict the NMR chemical shifts for the different possible isomers.[9] Comparing the calculated shifts with the experimental data can aid in isomer identification.

Q3: I am performing an N-arylation reaction. Are there specific catalytic systems that favor N2-selectivity?

A3: Yes, for N-arylation, the choice of catalyst and ligand is crucial.

  • Palladium Catalysis: Buchwald and co-workers have reported that the use of sterically hindered phosphine ligands, such as Me₄tBuXPhos, with a palladium catalyst leads to high selectivity for the N2 regioisomer in the arylation of both unsubstituted and 4,5-disubstituted 1,2,3-triazoles.[1]

  • Copper Catalysis: Copper-catalyzed N-arylation reactions, particularly with proline as a ligand in DMSO, have also shown complete regioselectivity for the N2 isomer with 4,5-substituted 1,2,3-triazoles.[1]

Q4: Can the bromine atoms be further functionalized after N-substitution?

A4: Absolutely. The bromine atoms on the N-substituted 4,5-dibromo-1,2,3-triazole are versatile handles for further molecular elaboration.

  • Lithium-Bromine Exchange: The bromine at the 5-position can be selectively exchanged with butylithium at low temperatures to form a lithiated intermediate. This can then be quenched with various electrophiles to introduce a wide range of substituents.[10]

  • Cross-Coupling Reactions: The bromine atoms are excellent leaving groups for transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, allowing for the introduction of aryl, alkyl, and amine functionalities.[6][11]

Reaction Pathway for Post-Substitution Functionalization:

G A This compound B N2-Substituted-4,5-dibromo-1,2,3-triazole A->B N-Substitution (e.g., Alkylation/Arylation) C 5-Lithio-4-bromo-N2-substituted-1,2,3-triazole B->C BuLi (Br/Li Exchange) D 4,5-Difunctionalized-N2-substituted-1,2,3-triazole B->D Cross-Coupling (e.g., Suzuki) C->D Electrophile (E+)

Caption: Functionalization of the triazole core.

Experimental Protocols

Protocol 1: General Procedure for N2-Selective Alkylation of this compound

This protocol provides a starting point for achieving high N2-regioselectivity. Optimization may be required for specific alkylating agents.

  • Preparation:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

    • Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M.

    • Cool the solution to 0 °C in an ice bath.

  • Reaction:

    • Add potassium carbonate (K₂CO₃, 1.5 eq) to the stirred solution.

    • Slowly add the alkyl halide (1.1 eq) dropwise over 10-15 minutes.

    • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for 12-24 hours.

  • Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of the starting material.

  • Work-up and Purification:

    • Upon completion, quench the reaction with water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to separate the N2-isomer from any minor N1-isomer and other impurities.

References

Technical Support Center: A Guide to the Pilot-Scale Synthesis of 4,5-Dibromo-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals embarking on the pilot-scale synthesis of 4,5-Dibromo-1H-1,2,3-triazole. This versatile building block is crucial in the development of novel therapeutics and advanced materials.[1][2] This document provides a comprehensive, in-depth guide to navigate the challenges of scaling up this synthesis, with a focus on safety, efficiency, and product quality.

Navigating the Synthesis: From Benchtop to Pilot Plant

The synthesis of this compound involves the direct bromination of 1H-1,2,3-triazole. While straightforward at the lab scale, scaling up this exothermic reaction requires careful consideration of heat management, reagent addition, and product isolation to ensure a safe and reproducible process.

The Underlying Chemistry: An Electrophilic Aromatic Substitution

The reaction proceeds via an electrophilic aromatic substitution mechanism. The triazole ring, while aromatic, is an electron-deficient heterocycle. However, it can still undergo halogenation under appropriate conditions. The use of elemental bromine in an aqueous medium is a common and effective method.

cluster_reaction Reaction Mechanism Triazole 1H-1,2,3-Triazole Intermediate Bromonium Ion Intermediate Triazole->Intermediate + Br₂ Bromine Br₂ (Bromine) Product This compound Intermediate->Product - H⁺ HBr HBr (by-product)

Caption: Reaction mechanism for the bromination of 1H-1,2,3-triazole.

Pilot-Scale Synthesis Protocol

This protocol is designed for a pilot-plant setting and emphasizes safety and control over the reaction. All operations involving bromine must be conducted in a well-ventilated area, with appropriate personal protective equipment (PPE).

Equipment and Reagents
Equipment Purpose
Jacketed Glass Reactor (e.g., 50 L)Primary reaction vessel with temperature control.
Overhead StirrerEnsures efficient mixing of the reaction mixture.
Addition Funnel with Pressure EqualizationControlled addition of liquid bromine.
Temperature ProbeAccurate monitoring of the internal reaction temperature.
Scrubber SystemNeutralization of evolved hydrogen bromide (HBr) gas.
Filtration Unit (e.g., Nutsche filter)Isolation of the solid product.
Vacuum OvenDrying of the final product.
Reagent Grade Purpose
1H-1,2,3-Triazole≥98%Starting material
Bromine≥99.5%Brominating agent
Deionized Water-Solvent
Sodium ThiosulfateTechnicalQuenching agent
Sodium BicarbonateTechnicalNeutralizing agent
Step-by-Step Procedure
  • Reactor Setup: Ensure the reactor is clean, dry, and equipped with all necessary peripherals. The scrubber should be charged with a sodium hydroxide solution.

  • Charge the Reactor: Charge the reactor with 1H-1,2,3-triazole and deionized water.

  • Initial Mixing: Start the overhead stirrer to ensure the triazole is fully dissolved or well-suspended.

  • Cooling: Cool the reactor contents to the desired starting temperature (e.g., 10-15 °C).

  • Bromine Addition: Slowly add liquid bromine via the addition funnel over a period of 2-3 hours. Maintain the internal temperature within the specified range throughout the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at the set temperature for an additional 2-4 hours, or until reaction completion is confirmed by in-process controls (e.g., HPLC).

  • Quenching: Slowly add a solution of sodium thiosulfate to quench any unreacted bromine.

  • Neutralization: Carefully add a saturated solution of sodium bicarbonate to neutralize the acidic reaction mixture.

  • Product Isolation: Isolate the precipitated product by filtration.

  • Washing: Wash the filter cake with deionized water to remove any inorganic salts.

  • Drying: Dry the product in a vacuum oven at a controlled temperature (e.g., 50-60 °C) until a constant weight is achieved.

Quantitative Data for Scale-Up
Parameter Lab-Scale (10 g) Pilot-Scale (1 kg)
1H-1,2,3-Triazole10 g1 kg
Deionized Water100 mL10 L
Bromine~14 mL~1.4 L
Yield (Typical) 90-95%85-92%

Troubleshooting Guide

This section addresses potential issues that may arise during the pilot-scale synthesis in a question-and-answer format.

Start Problem Encountered Q1 Low Yield? Start->Q1 Q2 Product Purity Issues? Start->Q2 Q3 Slow Reaction Rate? Start->Q3 Q4 Exotherm Control Issues? Start->Q4 A1_1 Incomplete Reaction Q1->A1_1 A1_2 Product Loss During Workup Q1->A1_2 A2_1 Incomplete Bromination Q2->A2_1 A2_2 Co-precipitation of Salts Q2->A2_2 A3_1 Low Reaction Temperature Q3->A3_1 A3_2 Poor Mixing Q3->A3_2 A4_1 Bromine Addition Too Fast Q4->A4_1 A4_2 Inadequate Cooling Q4->A4_2

Caption: Troubleshooting decision tree for the synthesis of this compound.

Q1: My yield is significantly lower than expected. What are the likely causes?
  • A: Incomplete Reaction: The most common cause of low yield is an incomplete reaction. This can be due to insufficient bromine, a reaction time that is too short, or a temperature that is too low. It is crucial to monitor the reaction progress using an appropriate analytical technique, such as HPLC, to ensure all the starting material has been consumed before proceeding with the work-up.

  • A: Product Loss During Workup: this compound has some solubility in water, especially at higher temperatures. Ensure the reaction mixture is sufficiently cooled before filtration to minimize solubility losses. Additionally, avoid excessive washing of the filter cake.

Q2: The purity of my isolated product is below specification. What could be the issue?
  • A: Incomplete Bromination: The presence of mono-brominated or unreacted starting material is a common impurity. This can be addressed by ensuring a slight excess of bromine is used and that the reaction is allowed to go to completion.

  • A: Co-precipitation of Inorganic Salts: If the product is not thoroughly washed after filtration, inorganic salts from the neutralization step (e.g., sodium bromide, sodium sulfate) can contaminate the final product. Ensure the filter cake is washed with an adequate amount of cold deionized water.

Q3: The reaction is proceeding much slower than in the lab. Why is this happening?
  • A: Inefficient Mixing: As the reaction scale increases, the efficiency of mixing becomes more critical. Inadequate agitation can lead to localized "hot spots" and areas of low reactant concentration, slowing down the overall reaction rate. Ensure the overhead stirrer is appropriately sized and positioned for the reactor volume.

  • A: Temperature Control: Maintaining a consistent internal temperature is crucial. In a larger reactor, the surface-area-to-volume ratio is lower, making heat transfer less efficient. Ensure the reactor's cooling system is capable of maintaining the desired temperature throughout the exothermic bromine addition.

Q4: I'm having difficulty controlling the exotherm during bromine addition. What should I do?
  • A: Reduce the Addition Rate: The rate of heat generation is directly proportional to the rate of bromine addition. If the cooling system cannot keep up, immediately slow down or temporarily stop the bromine addition until the temperature is back within the desired range.

  • A: Improve Cooling Efficiency: Ensure the cooling jacket fluid is at the correct temperature and flow rate. Pre-chilling the reaction mixture to a lower starting temperature before beginning the bromine addition can also provide a larger buffer for the exotherm. In some cases, using a more dilute solution of 1H-1,2,3-triazole can help to moderate the reaction rate and heat evolution.[3]

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when scaling up this reaction?

A: The primary safety concerns are the handling of liquid bromine, which is highly corrosive and toxic, and the management of the exothermic reaction to prevent a runaway scenario.[3] It is imperative to have a robust cooling system and a well-defined emergency plan in place. The evolution of hydrogen bromide gas also necessitates an efficient scrubber system.

Q: Can I use a different brominating agent, like N-bromosuccinimide (NBS), for this synthesis at a larger scale?

A: While NBS is a solid and often considered safer to handle than liquid bromine, its use on a large scale presents its own challenges.[4] The succinimide by-product can be difficult to remove from the product, and the overall atom economy is lower. For the synthesis of this compound, the direct use of bromine is generally more efficient and cost-effective at a pilot scale, provided the appropriate engineering controls are in place.

Q: How can I improve the filterability of the product precipitate?

A: The particle size of the precipitate can affect its filtration characteristics. Allowing the product to crystallize slowly by cooling the reaction mixture gradually after the reaction is complete can lead to larger, more easily filterable crystals. Seeding the reaction mixture with a small amount of previously isolated product can also promote the formation of a more uniform and filterable solid.

Q: What are the key parameters to monitor for in-process control?

A: The most critical parameters to monitor are the internal reaction temperature and the consumption of the starting material (1H-1,2,3-triazole) and the formation of the desired product and any by-products. This is typically done by taking small aliquots from the reaction mixture at regular intervals and analyzing them by HPLC.

Q: What is the best way to purify the final product to meet pharmaceutical-grade specifications?

A: For high-purity applications, recrystallization is often the most effective purification method. A suitable solvent system will need to be developed, where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems for similar compounds include ethanol/water or isopropanol/water mixtures. A thorough wash of the recrystallized product with a cold, non-solubilizing solvent is also recommended to remove any residual impurities.

References

Stability issues of 4,5-Dibromo-1H-1,2,3-triazole under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,5-Dibromo-1H-1,2,3-triazole. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we address common questions and troubleshooting scenarios related to the stability of this compound under various experimental conditions, with a focus on acidic and basic environments. Our goal is to provide you with the expertise and practical insights necessary to ensure the integrity of your experiments and the success of your research.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the 1,2,3-triazole ring?

The 1,2,3-triazole ring system is known for its remarkable stability.[1][2] It is an aromatic heterocycle and generally exhibits strong resistance to thermal degradation, acidic conditions, hydrolysis, and mild redox reactions.[1] This inherent stability makes it a reliable scaffold in a wide range of chemical transformations and a desirable feature in the structure of final target molecules, such as pharmaceuticals.

Q2: How do the bromine substituents affect the properties of the 1,2,3-triazole ring?

The two bromine atoms at the 4 and 5 positions of the triazole ring are strong electron-withdrawing groups. This has two main consequences:

  • Activation of C-Br Bonds: The bromine atoms serve as excellent leaving groups in various reactions, particularly in metal-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig aminations.[3] This reactivity is a key feature for its use as a synthetic building block. However, it also implies that the C-Br bonds can be susceptible to cleavage under certain nucleophilic or reductive conditions.

Q3: Can I use this compound in reactions involving strong acids?

Generally, the 1,2,3-triazole ring is stable in acidic conditions. However, the basicity of the nitrogen atoms in the triazole ring allows for protonation in the presence of strong acids. The specific site of protonation can influence the reactivity of the molecule. For most applications, short-term exposure to common acids like HCl or H₂SO₄ at moderate temperatures is unlikely to cause degradation of the triazole ring itself. Caution should be exercised with prolonged heating in strong acids, as this could potentially lead to unforeseen side reactions, although the triazole ring is generally robust.

Q4: Is this compound stable to common organic synthesis workup procedures?

Yes, this compound is generally stable to standard aqueous workup procedures. It can be handled in the presence of water and common organic solvents. According to its safety data sheet, it is not reactive with water.[4] However, prolonged exposure to strongly basic aqueous solutions during workup should be minimized to avoid potential hydrolysis or other side reactions (see Troubleshooting Guide).

Troubleshooting Guide: Stability Issues in Experiments

This section addresses specific problems you might encounter related to the stability of this compound under acidic or basic conditions.

Problem Potential Cause Recommended Solutions & Explanations
Low yield or unexpected side products in a reaction run under basic conditions. Deprotonation and subsequent reaction of the triazole anion: The N-H proton is acidic and will be removed by strong bases to form a triazolate anion. This anion is a potent nucleophile and can participate in undesired side reactions. Nucleophilic substitution of bromine: Strong nucleophiles present in the reaction mixture (e.g., hydroxides, alkoxides) can displace one or both bromine atoms, especially at elevated temperatures.Choice of Base: Use a milder, non-nucleophilic base if possible. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often suitable for reactions where only a proton scavenger is needed. For reactions requiring a stronger base, consider using carbonate bases (e.g., K₂CO₃, Cs₂CO₃) at the lowest effective temperature.[5] Temperature Control: Perform the reaction at the lowest temperature at which it proceeds at a reasonable rate to minimize side reactions. Protecting the N-H group: If the N-H proton is interfering, consider protecting it with a suitable protecting group prior to the reaction.
Decomposition observed when using a strong acid catalyst or acidic workup. Protonation and potential ring instability at high temperatures: While generally stable, prolonged heating in highly concentrated strong acids could potentially lead to degradation, although this is less common for the 1,2,3-triazole ring. Acid-catalyzed hydrolysis of C-Br bonds: Although less common than base-mediated hydrolysis, strong acids can catalyze the hydrolysis of C-Br bonds, especially in the presence of water at elevated temperatures.Moderate Acidic Conditions: Use the minimum concentration and amount of acid required for the reaction. If possible, use a weaker acid. Temperature and Time: Avoid prolonged heating. Monitor the reaction closely and quench it as soon as it is complete. Anhydrous Conditions: If water is not a required reagent, perform the reaction under anhydrous conditions to minimize the risk of hydrolysis.
Product mixture contains mono-brominated or debrominated triazole species. Protodebromination: Under certain reductive conditions, or in the presence of a strong base and a proton source, one or both bromine atoms can be replaced by a hydrogen atom. This can sometimes be an issue in metal-catalyzed reactions if reaction conditions are not optimized. Reaction with nucleophilic solvents: Solvents like methanol or ethanol can act as nucleophiles under basic conditions, potentially displacing the bromine atoms.Inert Atmosphere: For sensitive reactions, especially those involving organometallics or strong bases, ensure a strictly inert atmosphere (e.g., argon or nitrogen) to prevent side reactions. Choice of Solvent: Use a non-nucleophilic, aprotic solvent such as THF, dioxane, toluene, or DMF. Be mindful that DMF can be a source of dimethylamine at high temperatures.

Experimental Protocols & Methodologies

Protocol 1: General Procedure for N-Alkylation under Mild Basic Conditions

This protocol provides a general method for the N-alkylation of this compound, illustrating the use of a mild base to minimize side reactions.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃), finely powdered and dried

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Add the alkyl halide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality: The use of potassium carbonate, a relatively weak and non-nucleophilic base, is sufficient to deprotonate the acidic N-H of the triazole, facilitating the subsequent nucleophilic attack on the alkyl halide. Using a stronger, more nucleophilic base like sodium hydroxide could lead to competing substitution of the bromine atoms.

Visualizations

Diagram 1: Potential Degradation Pathways

G A This compound B Deprotonation (Base) A->B F Nucleophilic Substitution (e.g., OH⁻) A->F H Protonation (Acid) A->H C Triazolate Anion B->C D Nucleophilic Attack (e.g., on alkyl halide) C->D E N-Substituted Product D->E G 4-Bromo-5-hydroxy-1H-1,2,3-triazole F->G I Protonated Triazole H->I J Generally Stable I->J

Caption: Potential reaction pathways of this compound under basic and acidic conditions.

Diagram 2: Troubleshooting Workflow

G Start Reaction with this compound Problem Low Yield or Unexpected Products? Start->Problem Condition Acidic or Basic Conditions? Problem->Condition Base Basic Condition->Base Basic Acid Acidic Condition->Acid Acidic CheckBase Check Base Strength & Nucleophilicity Base->CheckBase CheckTemp Lower Reaction Temperature Base->CheckTemp CheckSolvent Use Aprotic, Non-nucleophilic Solvent Base->CheckSolvent CheckAcid Use Milder Acid or Lower Concentration Acid->CheckAcid CheckTime Minimize Reaction Time Acid->CheckTime End Optimized Reaction CheckBase->End CheckTemp->End CheckSolvent->End CheckAcid->End CheckTime->End

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4,5-Dibromo- and 4,5-Diiodo-1H-1,2,3-Triazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, halogenated heterocyclic compounds serve as versatile building blocks for the construction of complex molecular architectures. Among these, 4,5-dihalo-1H-1,2,3-triazoles are of particular interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science.[1][2][3] This guide provides an in-depth comparison of the reactivity of two key analogues: 4,5-dibromo-1H-1,2,3-triazole and 4,5-diiodo-1H-1,2,3-triazole. By understanding their distinct chemical behaviors, researchers can make more informed decisions in their synthetic strategies.

Structural and Electronic Properties: A Foundation for Reactivity

The inherent reactivity of these dihalogenated triazoles is fundamentally governed by the nature of the carbon-halogen (C-X) bond. The C-I bond is longer and weaker than the C-Br bond, a direct consequence of the larger atomic radius and lower electronegativity of iodine compared to bromine. This difference in bond dissociation energy is a primary determinant of their reactivity in cross-coupling reactions, where the oxidative addition of a metal catalyst to the C-X bond is often the rate-determining step.[4]

The 1,2,3-triazole ring itself is an electron-withdrawing moiety, which influences the electron density at the C4 and C5 positions.[5][6] This electronic property, coupled with the inductive effect of the halogens, renders these positions susceptible to nucleophilic attack and facilitates oxidative addition in metal-catalyzed reactions.

Caption: Key structural differences influencing reactivity.

Comparative Reactivity in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are cornerstone methodologies for C-C bond formation.[7][8][9] The choice between a dibromo or diiodo substrate can significantly impact reaction efficiency and selectivity.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound.[8] In the context of dihalotriazoles, the higher reactivity of the C-I bond generally leads to faster reaction rates and milder reaction conditions for 4,5-diiodo-1H-1,2,3-triazole compared to its dibromo counterpart.[10] This enhanced reactivity can be exploited for sequential cross-coupling reactions, where the first coupling occurs selectively at the iodo-substituted position under conditions that leave the bromo-substituted position intact.

SubstrateCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
4,5-Diiodo-1H-1,2,3-triazolePd(PPh₃)₄K₃PO₄Dioxane/H₂O10024>90[11]
This compoundPd(dppf)Cl₂Cs₂CO₃Dioxane1002470-85[12]
Table 1: Representative Suzuki-Miyaura Coupling Conditions.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

  • To a microwave vial, add the 4,5-dihalo-1H-1,2,3-triazole (1.0 mmol), arylboronic acid (2.2 mmol), and base (e.g., K₃PO₄, 3.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and ligand (if required).

  • Add the solvent system (e.g., dioxane/water 4:1, 5 mL).

  • Seal the vial and purge with an inert gas (e.g., argon or nitrogen).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine: - Dihalotriazole - Boronic Acid - Base - Catalyst Solvent Add Solvent Reagents->Solvent Inert Purge with Inert Gas Solvent->Inert Heat Heat to 100 °C Inert->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Cool & Dilute Monitor->Quench Extract Wash with Water Quench->Extract Purify Column Chromatography Extract->Purify

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling:

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[13][14][15] Similar to the Suzuki reaction, the greater reactivity of the C-I bond in 4,5-diiodo-1H-1,2,3-triazole allows for coupling under milder conditions, often at room temperature, whereas the dibromo analogue may require elevated temperatures.[16][17] This differential reactivity is advantageous for the synthesis of unsymmetrically substituted triazoles.

SubstrateCatalystCo-catalystBaseSolventTemp (°C)Yield (%)Reference
4,5-Diiodo-1H-1,2,3-triazolePd(PPh₃)₂Cl₂CuIEt₃NTHFRT85-95[16]
This compoundPd(PPh₃)₄CuIEt₃NDMF8070-90[1]
Table 2: Representative Sonogashira Coupling Conditions.
Nucleophilic Substitution Reactions

Nucleophilic substitution on the dihalotriazole ring is another important transformation.[18][19] The success of these reactions is highly dependent on the nature of the leaving group and the electron-deficient character of the aromatic ring.[20][21] Iodine is a better leaving group than bromine due to its lower basicity. Consequently, 4,5-diiodo-1H-1,2,3-triazole generally undergoes nucleophilic substitution more readily than the dibromo derivative.

Common nucleophiles include alkoxides, thiolates, and amines. The electron-withdrawing nature of the triazole ring activates the C4 and C5 positions towards nucleophilic attack.[22]

Caption: Summary of comparative reactivity and cost.

Mechanistic Considerations

The observed differences in reactivity can be rationalized by examining the key steps in the catalytic cycles of cross-coupling reactions.

  • Oxidative Addition: The initial and often rate-limiting step involves the insertion of the palladium(0) catalyst into the carbon-halogen bond. The lower bond dissociation energy of the C-I bond compared to the C-Br bond leads to a lower activation energy for oxidative addition, hence the faster reaction rates observed with the diiodo substrate.[23]

  • Transmetalation and Reductive Elimination: Following oxidative addition, the subsequent steps of transmetalation (transfer of the organic group from the organoboron or organocopper species to the palladium center) and reductive elimination (formation of the new C-C bond and regeneration of the Pd(0) catalyst) are generally rapid for both substrates.

For nucleophilic aromatic substitution (SNAr), the reaction proceeds through a Meisenheimer-like intermediate. The stability of this intermediate and the ability of the halogen to act as a good leaving group are crucial. The superior leaving group ability of iodide compared to bromide facilitates the departure of the halide and the formation of the substitution product.

Practical Recommendations and Conclusion

The choice between 4,5-dibromo- and 4,5-diiodo-1H-1,2,3-triazole depends on the specific synthetic objective.

  • For rapid, high-yielding single cross-coupling or nucleophilic substitution reactions , 4,5-diiodo-1H-1,2,3-triazole is generally the preferred substrate due to its higher reactivity, which allows for milder reaction conditions and often leads to cleaner reactions.

  • For sequential, regioselective functionalization , the differential reactivity of a mixed halo-substituted triazole (e.g., 4-bromo-5-iodo-1H-1,2,3-triazole) would be ideal. However, when starting from the dihalo compounds, the diiodo-triazole offers a better platform for a first, selective reaction at one position, potentially followed by a second reaction at the remaining iodo-position under different conditions. The dibromo-triazole is less suitable for selective mono-functionalization due to the similar reactivity of the two C-Br bonds.

  • In terms of cost and availability , bromo-substituted compounds are often more economical than their iodo-counterparts. For large-scale syntheses where cost is a significant factor and the required reaction conditions are acceptable, this compound may be the more practical choice.

References

A Comparative Guide to Validating the Structure of Novel Compounds Synthesized from 4,5-Dibromo-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unequivocal structural validation of novel chemical entities is the bedrock of discovery. The versatile scaffold of 4,5-Dibromo-1H-1,2,3-triazole serves as a valuable starting point for the synthesis of a diverse range of potentially bioactive compounds. However, the journey from synthesis to confirmed structure requires a multi-faceted analytical approach. This guide provides an in-depth comparison of the three cornerstone techniques for structural elucidation—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography—in the context of novel derivatives of this compound. We will explore the causality behind experimental choices, present supporting data, and provide detailed protocols to empower your research.

The Strategic Importance of this compound

This compound is a highly functionalized building block in medicinal chemistry.[1] Its two reactive bromine atoms offer multiple sites for selective functionalization through reactions like nucleophilic substitution and cross-coupling, enabling the rapid generation of diverse molecular libraries.[1][2] This diversity, however, necessitates a robust and logical workflow for structural validation to unambiguously determine substitution patterns and regioselectivity.

A Triad of Techniques: A Comparative Overview

The structural validation of novel organic compounds rarely relies on a single technique. Instead, a synergistic approach, leveraging the unique strengths of NMR, MS, and X-ray Crystallography, provides the most comprehensive and trustworthy results. The choice and sequence of these techniques are dictated by the specific questions being asked at each stage of the investigation.

Technique Primary Information Provided Strengths Limitations
NMR Spectroscopy Connectivity, chemical environment of atoms, stereochemistryNon-destructive, provides detailed information about the molecular framework in solution, essential for determining isomeric structures.[3][4]Lower sensitivity compared to MS, can be complex to interpret for large molecules or mixtures, requires soluble samples.[3]
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternsHigh sensitivity, requires very small sample amounts, can provide information about the presence of halogens through isotopic patterns.[5][6]Provides limited information on stereochemistry and connectivity, fragmentation can be complex to interpret.[5]
X-ray Crystallography Unambiguous 3D molecular structure, absolute stereochemistry, bond lengths and anglesProvides the "gold standard" for structural determination, offering definitive proof of structure.[7][8]Requires a suitable single crystal, which can be challenging to grow; the structure is in the solid state, which may differ from the solution conformation.[7][9]

The Logical Workflow of Structural Validation

A logical and efficient workflow for the structural validation of a novel compound synthesized from this compound typically follows a hierarchical approach. This workflow is designed to answer fundamental questions about the molecule's identity and structure in a stepwise manner.

Structural Validation Workflow cluster_0 Initial Characterization cluster_1 Detailed Structural Elucidation cluster_2 Definitive Confirmation Synthesis Novel Compound Synthesized from this compound MS Mass Spectrometry Synthesis->MS Molecular Weight Confirmation NMR_1D 1D NMR (¹H, ¹³C) Synthesis->NMR_1D Initial Structural Assessment Xray X-ray Crystallography MS->Xray Elemental Composition for Formula Confirmation NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Detailed Connectivity Analysis NMR_2D->Xray Unambiguous 3D Structure & Stereochemistry Decision Making in Structural Validation Start Synthesized Compound MS_Analysis MS Analysis Start->MS_Analysis NMR_Analysis NMR Analysis (1D & 2D) Start->NMR_Analysis Structure_Proposed Proposed Structure MS_Analysis->Structure_Proposed NMR_Analysis->Structure_Proposed Inconclusive Ambiguous/Inconclusive Data NMR_Analysis->Inconclusive Ambiguous connectivity/ regiochemistry Xray_Analysis X-ray Crystallography Structure_Confirmed Confirmed Structure Xray_Analysis->Structure_Confirmed Structure_Proposed->Xray_Analysis Is unambiguous confirmation needed? Structure_Proposed->Structure_Confirmed Data is consistent and unambiguous Inconclusive->Xray_Analysis

References

Biological activity screening of 4,5-Dibromo-1H-1,2,3-triazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Biological Activity Screening of 4,5-Dibromo-1H-1,2,3-triazole Derivatives: A Comparative Analysis for Drug Discovery Professionals

Introduction

The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry, prized for its unique chemical properties and its ability to engage in a wide range of biological interactions. As a bioisostere for various functional groups, the triazole ring is a key component in numerous approved drugs. The introduction of bromine atoms to the 4 and 5 positions of the 1H-1,2,3-triazole ring creates the this compound scaffold, a structure of significant interest in the development of novel therapeutic agents. The presence of two bromine atoms enhances the lipophilicity and can lead to unique intermolecular interactions, potentially modulating the biological activity of the parent compound.

This guide provides a comprehensive overview of the biological activity screening of this compound derivatives, with a focus on their potential as antimicrobial and anticancer agents. We will delve into the synthetic strategies for creating these compounds, present detailed protocols for their biological evaluation, and offer a comparative analysis of their efficacy against established alternatives, supported by experimental data.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically begins with the commercially available 1H-1,2,3-triazole. A common and efficient method involves the direct bromination of the triazole ring.

General Synthetic Pathway

Triazole 1H-1,2,3-triazole Dibromo This compound Triazole->Dibromo Br2, NaOH/H2O Derivative N-substituted-4,5-dibromo- 1H-1,2,3-triazole derivatives Dibromo->Derivative RX, Base

Figure 1: General synthetic scheme for N-substituted this compound derivatives.

The initial bromination of 1H-1,2,3-triazole is often achieved using bromine in an aqueous solution of sodium hydroxide. This reaction proceeds readily due to the electron-rich nature of the triazole ring. The resulting this compound serves as a versatile intermediate. Subsequent N-alkylation or N-arylation with various halides (RX) in the presence of a suitable base affords a library of N-substituted derivatives for biological screening.

Antimicrobial Activity Screening

Derivatives of this compound have demonstrated promising activity against a range of bacterial and fungal pathogens. The screening of these compounds is crucial to identify lead candidates for further development.

Experimental Protocol: Agar Well Diffusion Method

This method provides a qualitative assessment of the antimicrobial activity of the synthesized compounds.

1. Preparation of Microbial Cultures:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured in Nutrient Broth at 37°C for 24 hours.
  • Fungal strains (e.g., Candida albicans, Aspergillus niger) are cultured on Sabouraud Dextrose Agar slants at 28°C for 48-72 hours.

2. Preparation of Agar Plates:

  • Melted Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) is poured into sterile Petri dishes and allowed to solidify.
  • A standardized inoculum of the test microorganism is uniformly spread over the surface of the agar.

3. Application of Test Compounds:

  • Wells of a fixed diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.
  • A specific concentration of the test compound, dissolved in a suitable solvent (e.g., DMSO), is added to each well.

4. Incubation and Measurement:

  • The plates are incubated at the appropriate temperature for 24-48 hours.
  • The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.

Comparative Data: Antimicrobial Activity
CompoundS. aureus (Zone of Inhibition, mm)E. coli (Zone of Inhibition, mm)C. albicans (Zone of Inhibition, mm)Reference
Derivative A 181520
Derivative B 221924
Ciprofloxacin 2528N/A
Fluconazole N/AN/A26

Note: Derivative A and B represent hypothetical N-substituted this compound compounds. Data is illustrative.

Anticancer Activity Screening

The cytotoxic potential of this compound derivatives against various cancer cell lines is a significant area of investigation. The MTT assay is a widely used colorimetric method to assess cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 MTT Assay Seed Seed cancer cells in a 96-well plate Incubate1 Incubate for 24h to allow attachment Seed->Incubate1 Treat Add serial dilutions of test compounds Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 AddMTT Add MTT solution to each well Incubate2->AddMTT Incubate3 Incubate for 4h (formazan formation) AddMTT->Incubate3 AddDMSO Add DMSO to dissolve formazan crystals Incubate3->AddDMSO Read Measure absorbance at 570 nm AddDMSO->Read

Figure 2: Workflow for the MTT assay to determine the cytotoxicity of test compounds.

1. Cell Seeding:

  • Cancer cells (e.g., MCF-7, HeLa) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

2. Compound Treatment:

  • The test compounds are dissolved in DMSO and then diluted with cell culture medium to various concentrations.
  • The medium in the wells is replaced with the medium containing the test compounds.

3. MTT Addition and Incubation:

  • After the incubation period (typically 48-72 hours), the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
  • The plate is incubated for another 4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control cells.
  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Comparative Data: Anticancer Activity (IC50 values in µM)
CompoundMCF-7 (Breast Cancer)HeLa (Cervical Cancer)Reference
Derivative C 12.515.2
Derivative D 8.710.1
Doxorubicin 0.91.2

Note: Derivative C and D represent hypothetical N-substituted this compound compounds. Data is illustrative.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with their demonstrated antimicrobial and anticancer activities, makes them attractive candidates for further investigation in drug discovery programs. The screening protocols detailed in this guide provide a robust framework for evaluating the biological potential of new derivatives. The comparative data highlights the importance of systematic screening to identify lead compounds that may rival or surpass existing therapeutic options. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these promising molecules.

A Senior Application Scientist's Comparative Guide to Purity Determination of 4,5-Dibromo-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4,5-Dibromo-1H-1,2,3-triazole is a pivotal heterocyclic compound, serving as a versatile building block in agrochemicals and pharmaceutical development.[1][2] Its utility in synthesizing fungicides, herbicides, and biologically active compounds necessitates stringent purity control to ensure final product efficacy and safety.[1] Impurities, arising from its synthesis from 1,2,3-triazole and bromine, can include unreacted starting materials, mono-brominated intermediates, or other side-products, which can adversely affect downstream applications.[2] This guide provides an in-depth comparison of the three principal analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the fundamental principles, provide validated experimental protocols, and present a comparative analysis to guide researchers in selecting the optimal method for their specific analytical challenge.

The Analytical Imperative: Understanding Potential Impurities

The purity of this compound is fundamentally tied to its synthesis, which typically involves the direct bromination of 1H-1,2,3-triazole.[2] A robust analytical method must be able to separate and quantify the target analyte from potential process-related impurities.

Common Potential Impurities:

  • Starting Material: 1H-1,2,3-triazole

  • Intermediates: 4-Bromo-1H-1,2,3-triazole and 5-Bromo-1H-1,2,3-triazole

  • Over-brominated species: (Though less common)

  • Residual Solvents and Reagents: Bromine, water, or other solvents used in synthesis and purification.[2]

The choice of analytical method is therefore a critical decision, dictated by the need for sensitivity, selectivity, and the type of information required (e.g., simple percentage purity vs. structural confirmation of unknown impurities).

Caption: General workflow for selecting an analytical method.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Routine Analysis

HPLC is a cornerstone of purity analysis in the pharmaceutical and chemical industries due to its high resolving power and sensitivity for a wide range of compounds.[3] For this compound, a reversed-phase (RP-HPLC) method is the logical starting point.

Principle of Separation

In RP-HPLC, the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase (typically C18) and a polar mobile phase. The dibrominated triazole, being more nonpolar than its mono-brominated or non-brominated precursors, will have a stronger affinity for the stationary phase, resulting in a longer retention time. This differential retention allows for effective separation and quantification.[3]

Experimental Protocol: RP-HPLC with UV Detection

Objective: To determine the purity of this compound by calculating the area percent of the main peak relative to all other detected peaks.

Instrumentation & Materials:

  • HPLC system with a UV detector (e.g., Agilent 1260 Infinity II)[4]

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)[3]

  • HPLC-grade acetonitrile (ACN) and water

  • Sample of this compound

Procedure:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of 60:40 (v/v) acetonitrile:water.[3] Degas the solution using sonication or vacuum filtration.

  • Standard/Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[5]

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm (as triazoles generally absorb at lower UV wavelengths)

  • Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the sample and record the chromatogram for a sufficient time to allow all potential impurities to elute (e.g., 15 minutes).

  • Purity Calculation: Calculate the area percent purity using the formula: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Data Interpretation & Performance
ParameterExpected ResultRationale & Causality
Retention Time (t_R) ~5-7 minutesThe dibrominated compound is significantly more hydrophobic than potential impurities, leading to stronger retention on the C18 column.
Resolution (R_s) > 2.0 between main peak and closest impurityEnsures baseline separation, which is critical for accurate integration and quantification. A value >1.5 is generally considered acceptable.[6]
Limit of Detection (LOD) ~25 ppb[5]HPLC with UV detection offers excellent sensitivity for detecting trace-level impurities that possess a chromophore.
Precision (RSD) < 2%Demonstrates the method's reproducibility, a key requirement for quality control applications.[7]
Strengths and Limitations
  • Strengths: High resolution, excellent reproducibility, high sensitivity, and wide applicability make it ideal for routine quality control.[3]

  • Limitations: It relies on the presence of a UV-absorbing chromophore, which may not be present in all potential impurities.[8] Co-elution of impurities can lead to inaccurate results, and peak identity is inferred only by retention time unless coupled with a mass spectrometer (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Definitive Identification

GC-MS combines the powerful separation capabilities of gas chromatography with the unparalleled identification power of mass spectrometry.[9] It is particularly well-suited for analyzing thermally stable and volatile compounds. Given its melting point of 190 °C (decomposes)[1], this compound can be analyzed by GC, but care must be taken with the injection port temperature to avoid degradation.

Principle of Separation and Detection

In GC, compounds are vaporized and separated based on their boiling points and interactions with a stationary phase within a long, thin capillary column.[9] After separation, the molecules enter the mass spectrometer, where they are ionized (typically by Electron Ionization - EI) and fragmented. The resulting mass spectrum is a unique "fingerprint" based on the mass-to-charge ratio (m/z) of the parent ion and its fragments, allowing for unambiguous identification.[4]

Experimental Protocol: GC-MS Analysis

Objective: To separate, identify, and quantify this compound and its volatile impurities.

Instrumentation & Materials:

  • GC-MS system (e.g., Agilent 7890B GC with 5977B MS)[9]

  • Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm)

  • High-purity helium as carrier gas

  • Sample of this compound

  • Anhydrous ethyl acetate (for sample dissolution)

Procedure:

  • Sample Preparation: Prepare a ~100 µg/mL solution of the sample in ethyl acetate.

  • GC-MS Conditions:

    • Inlet Temperature: 200 °C (A lower temperature is chosen to minimize potential thermal decomposition).

    • Injection Volume: 1 µL, splitless mode.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 80 °C, hold for 1 min, ramp to 220 °C at 15 °C/min, hold for 5 min.

    • MS Source Temp: 230 °C

    • MS Quad Temp: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

  • Analysis & Data Processing: Inject the sample and acquire the data. Identify peaks by comparing their mass spectra to a reference library or by manual interpretation. Quantify using peak areas.

Data Interpretation & Performance
ParameterExpected ResultRationale & Causality
Molecular Ion [M] m/z 225, 227, 229The characteristic isotopic pattern of two bromine atoms (¹⁹Br and ⁸¹Br) provides definitive evidence of the compound's elemental composition.[10]
Key Fragments Loss of N₂, Br, HCNFragmentation patterns are predictable. The loss of stable molecules like N₂ from the triazole ring is a common pathway.[11]
LOD/LOQ Low ng/mL to pg/mL rangeGC-MS is exceptionally sensitive, making it ideal for trace impurity analysis.[12]
Selectivity Very HighMass spectrometry provides structural information, virtually eliminating the risk of misidentifying co-eluting peaks that may occur in HPLC.[13]
Strengths and Limitations
  • Strengths: Unmatched specificity and identification capabilities.[9] Extremely high sensitivity for volatile compounds.

  • Limitations: The analyte must be thermally stable and volatile. Non-volatile impurities (like salts or polymers) will not be detected. The high inlet temperature required may cause degradation of the target compound, complicating quantification.[9]

Quantitative NMR (qNMR): The Absolute Method for Purity Assessment

Unlike chromatographic techniques that provide a relative purity (area %), quantitative ¹H NMR (qNMR) can determine the absolute purity of a substance without needing a reference standard of the analyte itself.[14] It is considered a primary ratio method of measurement.

Principle of Quantification

The fundamental principle of qNMR is that the integrated area of a ¹H NMR signal is directly proportional to the number of protons giving rise to that signal.[15] By adding a known amount of a certified, stable internal standard to a precisely weighed sample, the purity of the analyte can be calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the standard.[14]

Caption: Key strengths of the compared analytical methods.

Experimental Protocol: ¹H qNMR Analysis

Objective: To determine the absolute mass fraction purity of this compound.

Instrumentation & Materials:

  • NMR Spectrometer (≥400 MHz)

  • High-precision analytical balance

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., DMSO-d₆)

  • Class A volumetric glassware

Procedure:

  • Sample Preparation:

    • Accurately weigh ~15-20 mg of the this compound sample into a clean vial.

    • Accurately weigh ~10 mg of the internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of DMSO-d₆.

  • NMR Data Acquisition:

    • Transfer the solution to an NMR tube.

    • Acquire a quantitative ¹H NMR spectrum. Crucial parameters include:

      • Long Relaxation Delay (d1): Set to at least 5 times the longest T₁ of any proton being integrated (typically 30-60 seconds) to ensure full relaxation and accurate integration.[14]

      • Sufficient Number of Scans (ns): Acquire enough scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio (>250:1) for the signals being integrated.

      • 90° Excitation Pulse: Ensure a calibrated 90° pulse is used.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Carefully integrate the signal for the single N-H proton of the triazole ring and a well-resolved signal from the internal standard (e.g., the two vinyl protons of maleic acid).

  • Purity Calculation: Use the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • M = Molar mass (Analyte: 226.86 g/mol )[10]

    • m = Weighed mass

    • P = Purity of the internal standard (usually >99.9%)

Strengths and Limitations
  • Strengths: Provides an absolute purity value without requiring a specific analyte standard, making it an orthogonal technique to chromatography.[14][15] It is non-destructive and provides rich structural information about both the analyte and any detectable impurities.[8]

  • Limitations: Lower sensitivity compared to chromatographic methods; impurities below ~0.1% may not be detectable.[14] Signal overlap can complicate integration and analysis, though 2D NMR techniques can help resolve this.[15]

Comparative Summary and Recommendations

FeatureHPLCGC-MSqNMR
Principle Liquid-solid partitioningGas-solid partitioning & mass fragmentationNuclear spin resonance
Purity Type Relative (Area %)Relative (Area %)Absolute (Mass Fraction %)
Sensitivity High (ng range)Very High (pg range)Moderate (>0.1%)
Selectivity GoodExcellentExcellent
Information QuantitativeQuantitative & Structural (ID)Absolute Quantitative & Structural
Throughput HighMediumLow
Best For Routine QC, known impuritiesUnknown impurity ID, trace analysisPrimary standard certification, orthogonal purity check

Recommendations:

  • For routine quality control and release testing: HPLC is the method of choice due to its high throughput, robustness, and excellent precision.

  • For impurity identification and characterization: GC-MS is invaluable for identifying volatile impurities with high confidence. For non-volatile unknowns, LC-MS would be the preferred technique.

  • For establishing a reference standard or for an orthogonal, definitive purity assessment: qNMR is the gold standard, providing an absolute purity value that is not dependent on the response factor of impurities.[14][15]

By understanding the distinct advantages and limitations of each technique, researchers can implement a scientifically sound, fit-for-purpose analytical strategy, ensuring the quality and integrity of this compound for its critical applications in research and development.

References

A Comparative Guide to 1,2,3-Triazole Synthesis: The Strategic Advantage of 4,5-Dibromo-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,3-triazole core is a cornerstone in modern medicinal chemistry and materials science, lauded for its metabolic stability, hydrogen bonding capabilities, and role as a rigid linker.[1][2][3][4] The advent of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), revolutionized the synthesis of these heterocycles, offering a reliable and high-yielding route to 1,4-disubstituted triazoles.[5][6][7][8] However, the demand for more complex, multi-substituted triazole architectures has spurred the development of new synthetic strategies and building blocks. This guide provides an in-depth comparison of 4,5-dibromo-1H-1,2,3-triazole with other key building blocks, highlighting its unique advantages for constructing diverse and highly functionalized triazole derivatives.

The Rise of a Versatile Scaffold: this compound

This compound is a powerful and versatile building block for the synthesis of complex 1,2,3-triazoles.[1] Its two bromine atoms serve as handles for sequential and regioselective functionalization, opening avenues to a vast chemical space that is less accessible through traditional methods.

Synthesis of this compound:

The preparation of this compound is straightforward, typically involving the direct bromination of 1H-1,2,3-triazole.[9][10]

G 1H-1,2,3-triazole 1H-1,2,3-triazole This compound This compound 1H-1,2,3-triazole->this compound Br₂, H₂O G cluster_0 Sequential Functionalization A This compound B 4-Substituted-5-bromo-1H-1,2,3-triazole A->B Selective Coupling (e.g., Suzuki, Sonogashira) C 4,5-Disubstituted-1H-1,2,3-triazole B->C Second Coupling Reaction G A Desired 1,2,3-Triazole Substitution Pattern? B 1,4-Disubstituted A->B C 1,5-Disubstituted A->C D 1,4,5-Trisubstituted or Complex Pattern A->D E Use CuAAC (Terminal Alkyne + Azide) B->E F Use RuAAC (Terminal Alkyne + Azide) C->F G Use this compound and Sequential Coupling D->G

References

Confirming the Regiochemistry of Substitution on the 4,5-Dibromo-1H-1,2,3-triazole Ring: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction

The 4,5-dibromo-1H-1,2,3-triazole scaffold is a cornerstone in modern synthetic chemistry, serving as a highly versatile building block for the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its utility stems from the two reactive bromine atoms, which act as strategic handles for a wide array of functionalization reactions, including metal-catalyzed cross-couplings and lithium-halogen exchange. However, the inherent asymmetry of the N-substituted triazole ring, coupled with the presence of two distinct carbon-bromine bonds (at C4 and C5), presents a critical challenge: regioselectivity.

This guide provides a comprehensive analysis of substitution reactions on the this compound ring. We will dissect the factors governing the regiochemical outcome of both N-functionalization and subsequent C-Br functionalization. This content is designed for researchers and drug development professionals, offering not just protocols, but the causal logic behind experimental choices, supported by comparative data and robust methods for structural verification.

Part 1: The Initial Challenge - Regioselective N-Functionalization

Before substitution at the C4 or C5 positions can be explored, the triazole's NH proton must be replaced with a protecting or functional group. This initial step is fraught with its own regiochemical ambiguity, as alkylation or arylation can occur at either the N1 or N2 position, often yielding a mixture of isomers.[3]

However, strategic choice of reagents and conditions can provide a high degree of control. It has been demonstrated that the reaction of this compound with electron-deficient aromatic halides, in the presence of a mild base like potassium carbonate, proceeds with high regioselectivity to yield the N2-arylated product.[4][5] This provides a reliable and efficient pathway to a single, well-defined regioisomer for subsequent C-Br functionalization.

N_Substitution start This compound N1_product 1-Substituted-4,5-dibromo- 1H-1,2,3-triazole start->N1_product Alkylation/ Arylation N2_product 2-Substituted-4,5-dibromo- 2H-1,2,3-triazole (Major Product) start->N2_product e.g., Electron-deficient Ar-X, K2CO3, DMF (High Selectivity)

Caption: Competing pathways for N-substitution on the this compound ring.

Experimental Protocol: Regioselective N-2 Arylation

This protocol is adapted from methodologies that achieve high selectivity for the N-2 isomer.[4][5]

  • Reagents & Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.), the desired electron-deficient aromatic halide (e.g., 4-fluoronitrobenzene, 1.1 eq.), and anhydrous potassium carbonate (2.0 eq.).

  • Solvent: Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M with respect to the triazole.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the 2-aryl-4,5-dibromo-2H-1,2,3-triazole.

Part 2: Differentiating C4 and C5 - Regiochemistry of Bromine Substitution

With a defined N-substituted starting material, the focus shifts to the selective functionalization of either the C4-Br or C5-Br bond. Experimental evidence overwhelmingly points to a significant difference in reactivity between these two positions.

Mechanism 1: Bromine-Lithium Exchange - The C5 Position Prevails

The most definitive evidence for regioselective substitution comes from bromine-lithium exchange reactions. Treatment of either N1- or N2-substituted 4,5-dibromo-1,2,3-triazoles with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures results in preferential metal-halogen exchange at the C5 position.[6]

Causality: The increased electrophilicity and kinetic acidity of the C5 position is the driving force for this selectivity. The resulting 5-lithio-4-bromo-1,2,3-triazole intermediate is a powerful nucleophile that can be trapped with a wide variety of electrophiles to furnish 4-bromo-5-substituted-1,2,3-triazoles in high yields.[6] This method provides a robust and predictable route for introducing functionality exclusively at the C5 position.

C_Substitution cluster_Li Bromine-Lithium Exchange cluster_Pd Metal-Catalyzed Cross-Coupling start N-Substituted-4,5-dibromo-1,2,3-triazole Li_intermediate 4-Bromo-5-lithio-1,2,3-triazole (Highly Selective) start->Li_intermediate n-BuLi, THF, -78 °C Product_Pd 4-Bromo-5-substituted-1,2,3-triazole (Predicted Major Product) start->Product_Pd e.g., Suzuki, Buchwald-Hartwig (Likely C5 selective) Quench Electrophile Quench (e.g., CO2, Ph2S2, H2O) Li_intermediate->Quench Add E+ Product_Li 4-Bromo-5-substituted-1,2,3-triazole Quench->Product_Li

Caption: Regioselective functionalization pathways for the C-Br bonds.

Comparative Data: Electrophilic Quenching of the C5-Lithio Intermediate

The following table summarizes the high yields and predictable regiochemistry achieved via the bromine-lithium exchange pathway on N-substituted 4,5-dibromo-1,2,3-triazoles.[6]

N-SubstituentQuenching ElectrophileResulting C5-SubstituentYield (%)
MethoxymethylH₂O-H93%
MethoxymethylCO₂ then H⁺-COOH85%
MethoxymethylPh₂S₂-SPh84%
Benzyl(PhS)₂-SPh91.5%
Mechanism 2: Metal-Catalyzed Cross-Coupling Reactions

The C-Br bonds are excellent handles for metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the introduction of aryl, alkyl, and amine functionalities.[1] While comprehensive comparative studies on the initial mon-substitution are less common in the literature, the pronounced reactivity difference observed in lithium-exchange reactions strongly suggests that the C5 position will also be the preferred site for initial oxidative addition in a palladium catalytic cycle.

Trustworthiness Note: While C5 selectivity is the logical hypothesis based on established reactivity patterns, it must be empirically verified for each specific cross-coupling reaction. The choice of ligand, metal, and reaction conditions can influence regiochemical outcomes. Rigorous characterization of the product mixture is essential.

Part 3: The Self-Validating System - Rigorous Confirmation of Regiochemistry

Asserting the regiochemical outcome of a reaction is insufficient; it must be proven. A robust analytical workflow is required to unambiguously determine the product structure.

Validation_Workflow Reaction Perform Substitution Reaction Purification Purification (Column Chromatography / Recrystallization) Reaction->Purification MS Mass Spectrometry (Confirm Molecular Weight) Purification->MS NMR NMR Spectroscopy (1H, 13C, HMBC, NOESY) Purification->NMR Xray X-Ray Crystallography (Definitive Structure) Purification->Xray If single crystal is obtained Structure Confirmed Regioisomer NMR->Structure Xray->Structure

References

Comparative docking studies of 4,5-Dibromo-1H-1,2,3-triazole analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Comparative Molecular Docking of 4,5-Dibromo-1H-1,2,3-triazole Analogs: A Methodological Framework for Discovering Novel Antifungal Agents

Introduction

The 1,2,3-triazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its unique chemical properties and its presence in a wide array of biologically active compounds.[1][2] These five-membered heterocyclic rings are stable, capable of forming hydrogen bonds, and can engage in dipole-dipole and pi-stacking interactions, making them excellent pharmacophores for targeting diverse biological receptors.[3] Their analogs have demonstrated a remarkable spectrum of activities, including anticancer, antiviral, and potent antifungal properties.[1][4][5]

This guide focuses on a specific, highly functionalized starting material: This compound . This compound is synthetically accessible and serves as a versatile building block for creating novel chemical entities.[6] The two bromine atoms on the triazole core are excellent leaving groups, providing reactive sites for metal-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig aminations.[7] This allows for the systematic and efficient synthesis of diverse libraries of analogs, making it an ideal candidate for structure-based drug discovery campaigns.

The objective of this guide is to present a comprehensive, step-by-step methodological framework for conducting a comparative molecular docking study of novel this compound analogs. We will use a clinically significant antifungal target to illustrate the process, establishing a robust protocol for evaluating the therapeutic potential of this promising, yet underexplored, class of compounds.

Rationale for Target and Ligand Selection

Target Justification: Candida albicans Cytochrome P450 14α-demethylase (CYP51)

For a meaningful comparative study, a well-validated and structurally characterized drug target is essential. We have selected Cytochrome P450 14α-demethylase (CYP51) from the pathogenic fungus Candida albicans.

  • Clinical Relevance: CYP51 is a crucial enzyme in the fungal ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in humans. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.[4]

  • Validated Druggability: CYP51 is the primary target of the widely successful azole class of antifungal drugs, which includes fluconazole and voriconazole.[3][8][9] This extensive history provides a wealth of structural and pharmacological data for comparison.

  • Causality for Exploration: The rise of azole-resistant fungal strains necessitates the discovery of novel inhibitors with different binding modes or enhanced potency. The unique electronic and steric properties of dibromo-triazole analogs offer an opportunity to explore new interactions within the CYP51 active site that may overcome existing resistance mechanisms.

Designing the Comparative Ligand Library

A robust docking study requires a carefully curated set of molecules for comparison. Our virtual library will consist of the designed analogs, a positive control, the parent scaffold, and an alternative known inhibitor.

  • Designed Analogs: Starting from the this compound scaffold, we propose synthesizing a virtual library by replacing the bromine atoms with various functional groups. For this guide, we will consider three hypothetical analogs where the bromine at position 4 is replaced, leaving the bromine at position 5 for potential future modification.

    • Analog 1 (DBT-Ph): 4-Phenyl-5-bromo-1H-1,2,3-triazole.

    • Analog 2 (DBT-Py): 4-(Pyridin-4-yl)-5-bromo-1H-1,2,3-triazole.

    • Analog 3 (DBT-DFP): 4-(2,4-difluorophenyl)-5-bromo-1H-1,2,3-triazole (mimicking a common moiety in azole antifungals).

  • Positive Control (Known Inhibitor): Fluconazole , a clinically used CYP51 inhibitor, will serve as our primary benchmark for comparing binding affinity and interactions.[4][9]

  • Parent Scaffold: The unmodified This compound will be included to establish a baseline.

  • Alternative Inhibitor: Voriconazole , another potent triazole antifungal, can be used as a secondary benchmark to broaden the comparative scope.[3]

This logical relationship is visualized below.

G cluster_0 Core Scaffold cluster_1 Designed Analogs (Test Set) cluster_2 Comparative Controls (Reference Set) parent This compound analog1 Analog 1 (DBT-Ph) parent->analog1 Functionalization analog2 Analog 2 (DBT-Py) parent->analog2 Functionalization analog3 Analog 3 (DBT-DFP) parent->analog3 Functionalization control1 Fluconazole analog1->control1 Compare Against control2 Voriconazole analog1->control2 Compare Against analog2->control1 Compare Against analog2->control2 Compare Against analog3->control1 Compare Against analog3->control2 Compare Against

Caption: Logical structure of the comparative ligand library.

Detailed Experimental Protocol for Molecular Docking

This section provides a self-validating, step-by-step protocol for performing the comparative docking study. The choice of software, AutoDock Vina, is based on its widespread accessibility, robust performance, and extensive validation in scientific literature.[10]

Part A: Receptor Preparation
  • Step 1: Obtain Receptor Structure: Download the crystal structure of Candida albicans CYP51 in complex with a known ligand (e.g., PDB ID: 5FSA, complexed with a fluconazole derivative). This co-crystallized structure is vital for protocol validation.

  • Step 2: Initial Protein Cleanup: Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, PyMOL, or AutoDock Tools). Remove all non-essential components: water molecules, co-solvents, and any co-factors not essential for binding. Retain the heme cofactor as it is critical for the enzyme's structure and ligand interaction.

  • Step 3: Prepare the Protein for Docking: Using AutoDock Tools, perform the following:

    • Add polar hydrogens to the protein structure.

    • Compute Gasteiger charges to assign partial charges to each atom. This is crucial for calculating electrostatic interactions.

    • Merge non-polar hydrogens to simplify the structure and reduce computational load.

    • Save the prepared protein structure in the required PDBQT format.

  • Step 4: Define the Binding Site (Grid Box Generation):

    • Rationale: The grid box defines the three-dimensional space where the docking algorithm will search for ligand binding poses. Its size and location are critical for an efficient and accurate search.

    • Identify the co-crystallized ligand from the original PDB file. The binding pocket is the region surrounding this ligand.

    • Center the grid box on the geometric center of the co-crystallized ligand.

    • Set the dimensions of the grid box to be large enough to accommodate all the designed analogs and allow for rotational and translational freedom (e.g., 25 x 25 x 25 Å is a common starting point). Ensure the box fully encloses the active site cavity.

Part B: Ligand Preparation
  • Step 1: Create 2D Structures: Draw the 2D structures of all ligands (designed analogs and controls) using a chemical drawing software like ChemDraw or MarvinSketch.

  • Step 2: Convert to 3D and Optimize: Convert the 2D structures to 3D. Perform an initial energy minimization using a force field (e.g., MMFF94) to obtain a low-energy starting conformation.

  • Step 3: Prepare Ligands for Docking: Using AutoDock Tools:

    • Detect the rotatable bonds within each ligand. The docking algorithm will explore different torsions of these bonds.

    • Assign Gasteiger charges.

    • Save each prepared ligand in the PDBQT format.

Part C: Docking Protocol Validation (Trustworthiness)
  • Rationale: Before docking our novel compounds, we must prove that our chosen protocol (software, parameters, and grid box) can accurately reproduce a known experimental result.[11][12][13] This self-validating step ensures the trustworthiness of our subsequent predictions.

  • Step 1: Extract the Native Ligand: From the original, unmodified PDB file (5FSA), save the co-crystallized ligand in a separate file.

  • Step 2: Prepare the Native Ligand: Prepare this ligand using the same procedure described in Part B.

  • Step 3: Re-dock the Native Ligand: Perform a docking run using the prepared native ligand and the prepared receptor (from Part A).

  • Step 4: Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand onto its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.

  • Validation Criterion: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the docking protocol can accurately predict the experimentally observed binding mode.[13][14][15] If the RMSD is higher, the grid box parameters or docking settings must be adjusted and the validation re-run.

Part D: Molecular Docking of the Ligand Library
  • Step 1: Configure the Docking Run: Create a configuration file for AutoDock Vina that specifies the file paths for the prepared receptor, each ligand, and the coordinates and dimensions of the validated grid box.

  • Step 2: Set Docking Parameters:

    • exhaustiveness: Controls the thoroughness of the search. A value of 8 is standard, but increasing it (e.g., to 16 or 32) can improve accuracy at the cost of longer computation time.

    • num_modes: Specifies the number of binding poses to generate (e.g., 10-20).

  • Step 3: Execute Docking: Run the docking simulation for each ligand in the library (analogs and controls) against the prepared CYP51 receptor.

Part E: Post-Docking Analysis and Data Interpretation
  • Step 1: Analyze Binding Affinity: The primary output from AutoDock Vina is the binding affinity, reported in kcal/mol. This score estimates the free energy of binding. A more negative value indicates a stronger, more favorable interaction.

  • Step 2: Visualize Binding Poses: Load the docked complexes into a visualization software. For each ligand, analyze the top-ranked pose (the one with the lowest binding energy).

  • Step 3: Identify Key Interactions: Examine the non-covalent interactions between the ligand and the amino acid residues of the CYP51 active site. Key interactions to look for include:

    • Coordination: The interaction between a nitrogen atom in the triazole ring and the heme iron atom is the canonical binding mode for azole antifungals.

    • Hydrogen Bonds: Identify any hydrogen bonds between the ligand and residues like Ser, Thr, Tyr, or the peptide backbone.

    • Hydrophobic Interactions: Note contacts with non-polar residues such as Phe, Leu, Val, and Ile.

    • Pi-Stacking: Look for interactions between aromatic rings on the ligand and residues like Phe or Tyr.

The entire experimental workflow is summarized in the diagram below.

Caption: End-to-end workflow for the comparative docking study.

Data Presentation and Interpretation

All quantitative results should be summarized in a clear, structured table to facilitate objective comparison.

Table 1: Hypothetical Comparative Docking Results against C. albicans CYP51

Compound IDBinding Affinity (kcal/mol)Key Interacting ResiduesHeme CoordinationRMSD (Å) (Validation Only)
Controls
Native Ligand (Redocked)-9.8TYR132, PHE228, SER378Yes1.15
Fluconazole-9.2TYR132, SER378, MET508YesN/A
Voriconazole-10.5TYR132, PHE228, SER378YesN/A
Parent Scaffold
This compound-6.1MET508NoN/A
Designed Analogs
Analog 1 (DBT-Ph)-8.5TYR132, PHE228, MET508YesN/A
Analog 2 (DBT-Py)-9.5TYR132, SER378 (H-bond)YesN/A
Analog 3 (DBT-DFP)-10.1TYR132, PHE228, SER378YesN/A

Interpreting the Results:

  • Binding Affinity: The primary metric for comparison. In this hypothetical table, Analog 3 (-10.1 kcal/mol) shows a more favorable binding energy than Fluconazole (-9.2) and approaches that of Voriconazole (-10.5), marking it as a promising candidate.

  • Key Interactions: The analysis of interacting residues provides the mechanistic basis for the binding affinity scores. The presence of heme coordination is a critical finding, suggesting the analogs may share the same mechanism of action as known azole drugs. Analog 2's predicted hydrogen bond with SER378 via its pyridine nitrogen could explain its improved affinity over Analog 1.

  • Structure-Activity Relationship (SAR): By comparing the parent scaffold to the analogs, we can infer preliminary SAR. The significant jump in affinity from the parent (-6.1) to the substituted analogs (>-8.5) suggests that functionalization at the 4-position is crucial for effective binding in the CYP51 pocket.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for conducting a comparative molecular docking study on novel this compound analogs. By following a self-validating protocol, researchers can reliably screen virtual libraries of these compounds against well-characterized targets like fungal CYP51, generating valuable preliminary data to guide synthetic efforts.

The hypothetical results demonstrate that functionalization of the dibrominated triazole core can lead to compounds with predicted binding affinities comparable or superior to existing clinical drugs. The true value of this computational approach lies in its ability to prioritize a small number of the most promising candidates from a vast chemical space, saving significant time and resources in the laboratory.

The logical next steps following this in silico study would be:

  • Synthesis: Synthesize the most promising candidates (e.g., Analog 2 and Analog 3).

  • In Vitro Validation: Perform enzyme inhibition assays to determine the experimental IC₅₀ values against the target protein.

  • Antimicrobial Testing: Evaluate the compounds for their minimum inhibitory concentration (MIC) against relevant fungal strains.

  • Molecular Dynamics (MD) Simulations: For the most potent compounds, MD simulations can be performed to assess the stability of the predicted binding pose and protein-ligand interactions over time, further validating the docking results.[14]

By integrating computational screening with targeted synthesis and biological testing, the versatile this compound scaffold can be effectively leveraged to accelerate the discovery of next-generation therapeutic agents.

References

A Comparative Guide to the Efficacy of Novel 1,2,3-Triazole Derived Fungicides and Commercial Standards

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the fungicidal efficacy of emerging 1,2,3-triazole derivatives against established commercial standards. While direct, publicly available quantitative data for derivatives of 4,5-dibromo-1H-1,2,3-triazole remains limited, this document will use analogous novel 1,2,3-triazole compounds as a surrogate to benchmark performance against widely used fungicides. The versatile this compound scaffold represents a promising starting point for the synthesis of new and potent antifungal agents.[1] This analysis is intended for researchers, scientists, and professionals in the field of fungicide development, offering objective performance data and detailed experimental methodologies to inform and guide future research.

Introduction: The Imperative for Novel Antifungal Agents

The global demand for food security necessitates robust crop protection strategies, with fungal pathogens posing a significant threat to agricultural productivity. For decades, triazole fungicides have been a cornerstone of disease management due to their broad-spectrum activity and systemic properties. However, the emergence of fungicide resistance in key pathogens necessitates the continuous development of new active ingredients with diverse modes of action. The 1,2,3-triazole scaffold has attracted considerable interest in medicinal and agricultural chemistry due to its synthetic accessibility and wide range of biological activities.[2] The development of novel 1,2,3-triazole derivatives, such as those potentially derived from this compound, offers a promising avenue for the discovery of next-generation fungicides.

Mechanism of Action: A Shared Target with Potential for Differentiation

The primary mode of action for the vast majority of triazole fungicides is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol production, triazole fungicides compromise the integrity and function of the fungal cell membrane, ultimately leading to cell death. While both commercial triazoles and novel 1,2,3-triazole derivatives share this fundamental mechanism, structural modifications can influence their binding affinity to the target enzyme, spectrum of activity, and susceptibility to resistance mechanisms.

Triazole_Fungicide_Mechanism_of_Action AcetylCoA Acetyl-CoA Lanosterol Lanosterol AcetylCoA->Lanosterol Biosynthesis Pathway CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Disruption Disruption & Depletion CYP51->Disruption Blocked FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane FungalGrowthInhibition Fungal Growth Inhibition & Cell Death FungalCellMembrane->FungalGrowthInhibition Compromised Triazole Triazole Fungicides (Commercial & Novel 1,2,3-Triazoles) Inhibition Inhibition Triazole->Inhibition Inhibition->CYP51 Disruption->Ergosterol

Mechanism of action of triazole fungicides.

Comparative Efficacy: In Vitro Antifungal Activity

The following tables summarize the in vitro efficacy (EC50 values in µg/mL) of representative novel 1,2,3-triazole derivatives and commercial standard fungicides against key phytopathogenic fungi. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

Efficacy Against Rhizoctonia solani (Sheath Blight)

Rhizoctonia solani is a soil-borne pathogen with a wide host range, causing significant economic losses in crops such as rice and soybeans.

Compound/Active IngredientFungicide ClassEC50 (µg/mL)Reference
Novel 1,2,3-Triazole Derivatives
Compound 5p (phenylhydrazone deriv.)1,2,3-Triazole0.18[3]
Compound 7ai (isoxazolol pyrazole carboxylate deriv.)Pyrazole0.37[4]
Commercial Standards
PropiconazoleTriazole (DMI)100% inhibition at 500 ppm[5]
TebuconazoleTriazole (DMI)79.25% inhibition at 500 ppm[5]
HexaconazoleTriazole (DMI)91.47% inhibition at 500 ppm[5]
AzoxystrobinStrobilurin (QoI)60.74% inhibition at 500 ppm[5]
Efficacy Against Sclerotinia sclerotiorum (White Mold)

Sclerotinia sclerotiorum is a devastating necrotrophic fungus that affects a broad range of crops, including soybeans, canola, and beans.

Compound/Active IngredientFungicide ClassEC50 (µg/mL)Reference
Novel 1,2,4-Triazole Derivatives
Compound 5b2 (oxime ether deriv.)1,2,4-Triazole0.12[6]
Compound 5a4 (oxime ether deriv.)1,2,4-Triazole1.59[6]
Commercial Standards
TebuconazoleTriazole (DMI)0.104 - 4.073[7]
ProthioconazoleTriazole (DMI)0.293 - 12.428[7]
AzoxystrobinStrobilurin (QoI)0.293 - 12.428[7]
BoscalidSDHI0.104 - 4.073[7]
FluazinamUncoupler of oxidative phosphorylation0.003 - 0.007[8]
Thiophanate-methylBenzimidazole0.38 - 2.23 (sensitive isolates)[8]
Efficacy Against Fusarium graminearum (Fusarium Head Blight)

Fusarium graminearum is a major pathogen of cereal crops, causing Fusarium Head Blight and contaminating grain with mycotoxins.

Compound/Active IngredientFungicide ClassEC50 (µg/mL)Reference
Novel 1,2,3-Triazole Derivatives
Compound 5p (phenylhydrazone deriv.)1,2,3-Triazole1.01[3]
Commercial Standards
TebuconazoleTriazole (DMI)0.09 - 15.6[9]
MetconazoleTriazole (DMI)< 2.9[9]
ProthioconazoleTriazole (DMI)0.12 - 23.6[9]

Experimental Protocols

The following section details standardized methodologies for the in vitro and in vivo evaluation of fungicide efficacy.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a fungicide.

  • Inoculum Preparation:

    • Culture the fungal strain on a suitable agar medium (e.g., Potato Dextrose Agar).

    • Prepare a spore suspension or mycelial fragment suspension in a sterile liquid medium.

    • Standardize the inoculum concentration using a hemocytometer or spectrophotometer.

  • Compound Preparation:

    • Dissolve the test compound (novel triazole derivative or commercial standard) in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Perform serial dilutions of the stock solution in a 96-well microtiter plate using a liquid growth medium (e.g., RPMI 1640).

  • Inoculation and Incubation:

    • Add a standardized volume of the fungal inoculum to each well of the microtiter plate.

    • Include positive (no fungicide) and negative (no fungus) controls.

    • Incubate the plates at an appropriate temperature for a duration suitable for the growth of the target fungus.

  • Data Analysis:

    • Determine fungal growth inhibition visually or by measuring the optical density.

    • The MIC is the lowest concentration of the fungicide that results in a significant inhibition of fungal growth compared to the positive control.

In_Vitro_Antifungal_Assay_Workflow Start Start FungalCulture Fungal Culture on Agar Start->FungalCulture InoculumPrep Inoculum Preparation FungalCulture->InoculumPrep Microplate 96-well Microplate (Inoculation) InoculumPrep->Microplate CompoundPrep Serial Dilution of Test Compounds CompoundPrep->Microplate Incubation Incubation Microplate->Incubation DataAnalysis Data Analysis (Visual/OD Reading) Incubation->DataAnalysis MIC Determine MIC/EC50 DataAnalysis->MIC

Workflow for in vitro antifungal susceptibility testing.

In Vivo Fungicide Efficacy Trial (Detached Leaf Assay)

This method provides a preliminary assessment of a fungicide's protective and curative activity on plant tissue.

  • Plant Material:

    • Grow healthy, susceptible host plants under controlled environmental conditions.

    • Excise healthy leaves of a uniform age and size.

  • Fungicide Application:

    • Protective Assay: Apply the test compound at various concentrations to the leaf surface before inoculation with the pathogen.

    • Curative Assay: Inoculate the leaves with the pathogen and then apply the test compound at various time points post-inoculation.

  • Inoculation:

    • Place a mycelial plug or a spore suspension of the target pathogen onto the center of the treated/untreated leaf surface.

  • Incubation and Assessment:

    • Incubate the leaves in a high-humidity chamber at an optimal temperature for disease development.

    • After a set incubation period, measure the lesion diameter or assess the percentage of diseased leaf area.

  • Data Analysis:

    • Calculate the percent disease control for each treatment relative to the untreated, inoculated control.

    • Determine the EC50 value (the concentration of the fungicide that provides 50% disease control).

Conclusion and Future Directions

The data presented in this guide indicate that novel 1,2,3-triazole derivatives exhibit promising in vitro antifungal activity against a range of important phytopathogens, with efficacy in some cases comparable or superior to commercial standards. The versatility of the 1,2,3-triazole scaffold, exemplified by the potential of starting materials like this compound, allows for extensive structural modifications to optimize potency, spectrum of activity, and physicochemical properties.

Future research should focus on:

  • Synthesis and screening of a broader library of this compound derivatives to establish a clear structure-activity relationship.

  • In vivo efficacy trials under greenhouse and field conditions to validate the in vitro findings.

  • Mode of action studies to confirm the inhibition of CYP51 and investigate potential secondary mechanisms.

  • Resistance risk assessment to evaluate the potential for cross-resistance with existing DMI fungicides.

By systematically exploring the chemical space around the 1,2,3-triazole core, the development of the next generation of highly effective and sustainable fungicides is an attainable and critical goal for global agriculture.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4,5-Dibromo-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The handling and disposal of specialized chemical reagents like 4,5-Dibromo-1H-1,2,3-triazole demand a meticulous and informed approach. This guide provides essential, immediate safety and logistical information for the proper disposal of this halogenated heterocyclic compound, ensuring the protection of both laboratory personnel and the environment.

Core Safety Directives and Hazard Identification

This compound is a compound that requires careful handling due to its irritant properties. Based on available safety data sheets (SDS), the primary hazards are:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation (H335): May cause respiratory irritation.[3]

  • Harmful if Swallowed (H302): Ingestion can be harmful.[3]

Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling this compound for any purpose, including disposal, the following personal protective equipment is mandatory:

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][2]To prevent eye contact which can cause serious irritation.
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber) inspected prior to use.[1]To prevent skin contact and subsequent irritation.
Body Protection A lab coat or fire/flame-resistant and impervious clothing.[1][2]To protect skin and clothing from splashes and contamination.
Respiratory Protection A full-face respirator is recommended if exposure limits are exceeded or if dusts are generated.[2]To prevent inhalation of dust or aerosols that may cause respiratory irritation.

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation and remove all sources of ignition.[1]

  • Don PPE: Wear the appropriate PPE as detailed in the table above.

  • Containment: For solid spills, prevent the formation of dust.[1] For liquid spills, use absorbent pads to contain the material.

  • Collection: Carefully collect the spilled material using non-sparking tools and place it into a designated, labeled container for hazardous waste.[1]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., acetone, ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Waste Disposal: The sealed container with the collected spill and cleaning materials must be disposed of as halogenated organic waste.

Spill Response Decision Workflow

Spill_Response_Workflow Spill Spill of this compound Occurs Assess Assess Spill Size and Location Spill->Assess SmallSpill Small, Contained Spill in Fume Hood Assess->SmallSpill Small LargeSpill Large Spill or Outside Containment Assess->LargeSpill Large Cleanup Follow Spill Cleanup Protocol SmallSpill->Cleanup Evacuate Evacuate Area Call EHS/911 LargeSpill->Evacuate Dispose Dispose of Waste as Halogenated Hazardous Waste Cleanup->Dispose

Caption: Decision workflow for responding to a spill.

Proper Disposal Procedures: A Step-by-Step Guide

The guiding principle for the disposal of this compound is that it must be treated as halogenated hazardous waste . Under no circumstances should it be disposed of down the drain or in regular trash.[1][8]

Step 1: Waste Segregation

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., pipette tips, weighing paper, contaminated gloves).

  • Halogenated vs. Non-Halogenated: This waste must be kept separate from non-halogenated organic waste streams.[9] Mixing halogenated and non-halogenated waste can complicate the disposal process and increase costs.

Step 2: Container Labeling

  • Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[9] Do not use abbreviations or chemical formulas.

Step 3: Safe Storage of Waste

  • Closed Container: Keep the waste container tightly closed at all times, except when adding waste.[1][9]

  • Storage Location: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[1] A secondary containment tray is recommended.

  • Regular Inspection: Regularly check the waste container for any signs of leakage or degradation.

Step 4: Final Disposal

  • Professional Disposal Service: The ultimate disposal of this compound must be handled by a licensed and certified hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.

  • Incineration: The typical disposal method for halogenated organic compounds is high-temperature incineration.[10] This process is designed to destroy the compound completely and scrub the resulting gases to prevent the release of harmful substances like hydrobromic acid, dioxins, and furans.[11]

Disposal Workflow Diagram

Disposal_Workflow Start Generation of This compound Waste Segregate Segregate into Designated 'Halogenated Waste' Container Start->Segregate Label Label Container with 'Hazardous Waste' and Full Chemical Name Segregate->Label Store Store Securely in a Well-Ventilated Area (Container Closed) Label->Store ContactEHS Contact Environmental Health & Safety (EHS) for Pickup Store->ContactEHS Disposal Professional Disposal via High-Temperature Incineration ContactEHS->Disposal

Caption: Step-by-step workflow for proper disposal.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility. The principles of proper waste segregation, clear labeling, secure storage, and professional disposal are paramount for the safe management of this compound in any research or development setting.

References

Mastering the Handling of 4,5-Dibromo-1H-1,2,3-triazole: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher, 4,5-Dibromo-1H-1,2,3-triazole is a valuable building block in the synthesis of novel compounds for pharmaceutical and agrochemical applications.[1][2] Its unique structure, featuring two reactive bromine atoms, makes it an ideal precursor for a variety of cross-coupling reactions.[1] However, its reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, in-depth information on the personal protective equipment (PPE), handling procedures, and disposal of this compound to ensure the safety of laboratory personnel and the integrity of your research.

Understanding the Hazard: A Proactive Approach to Safety

This compound is classified as a skin and eye irritant.[3][4][5] The primary routes of exposure are through direct contact with the skin or eyes, and inhalation of dust particles.[3] Therefore, all handling procedures must be designed to minimize these risks.

Hazard Summary:

HazardClassificationPrecautionary Statement
Skin IrritationCategory 2H315: Causes skin irritation.[3][4][5]
Eye IrritationCategory 2H319: Causes serious eye irritation.[3][4][5]

The causality behind these classifications lies in the chemical nature of the compound. Brominated organic compounds can react with biological macromolecules, leading to irritation and potential sensitization. The triazole ring system itself can also interact with biological targets.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations for the selection of each item.

Recommended Personal Protective Equipment:

Body PartPPERationale
Eyes/Face Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn when there is a risk of splashing.[3][4]Protects against splashes of solutions containing the compound and airborne dust particles, preventing serious eye irritation.[3][4]
Hands Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Gloves must be inspected for tears or holes before each use.[3][6]Provides a barrier against direct skin contact, preventing skin irritation.[3][4] The choice of material should be based on the solvent being used, as some solvents can degrade certain glove materials.[6]
Body A laboratory coat or chemical-resistant apron. Fire/flame resistant and impervious clothing is recommended.[3][4]Protects against accidental spills and contamination of personal clothing.
Respiratory A NIOSH-approved respirator with a particulate filter is required when handling the solid compound outside of a certified chemical fume hood, or if dust is generated. If exposure limits are exceeded, a full-face respirator may be necessary.[4][7]Prevents the inhalation of airborne dust particles, which can cause respiratory irritation.

The PPE Selection and Donning Workflow:

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence Assess_Task Assess Task & Potential Exposure Select_PPE Select Appropriate PPE Assess_Task->Select_PPE Don_Gown 1. Lab Coat / Gown Select_PPE->Don_Gown Don_Respirator 2. Respirator (if needed) Don_Gown->Don_Respirator Don_Goggles 3. Goggles / Face Shield Don_Respirator->Don_Goggles Don_Gloves 4. Gloves Don_Goggles->Don_Gloves

Caption: A stepwise workflow for the selection and donning of appropriate PPE.

Standard Operating Procedure: Safe Handling from Start to Finish

Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and ensuring reproducible results.

Experimental Workflow:

Handling_Workflow Prep Preparation - Verify fume hood certification - Assemble all necessary equipment - Don appropriate PPE Weighing Weighing - Use an analytical balance inside a fume hood - Use a spatula for transfers - Close container immediately after use Prep->Weighing Dissolving Dissolution - Add solvent to the solid slowly - Use a magnetic stirrer for mixing - Keep the container covered Weighing->Dissolving Transfer Transfer - Use a pipette or cannula for liquid transfers - Perform all transfers within the fume hood Dissolving->Transfer Cleanup Decontamination & Cleanup - Decontaminate all surfaces and equipment - Dispose of waste in designated containers - Remove PPE correctly Transfer->Cleanup

Caption: The procedural flow for safely handling this compound.

Detailed Steps:

  • Preparation :

    • Always work in a well-ventilated area, preferably within a certified chemical fume hood.[3]

    • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

    • Assemble all necessary glassware, reagents, and equipment before commencing work.

    • Don the appropriate PPE as outlined in the table above.

  • Handling the Solid :

    • When weighing the solid compound, perform the task within a chemical fume hood to prevent the inhalation of dust.[8]

    • Use a spatula to transfer the solid, minimizing the creation of airborne dust.

    • Keep the container of this compound tightly closed when not in use to prevent contamination and accidental spills.[4]

  • In Solution :

    • When dissolving the compound, add the solvent to the solid slowly to avoid splashing.

    • Conduct all transfers and reactions involving solutions of this compound within the fume hood.

  • Post-Handling :

    • After handling, thoroughly decontaminate all work surfaces and equipment.

    • Carefully remove PPE, starting with the outer gloves, and wash hands thoroughly with soap and water.[3]

Emergency Procedures: Spill and Exposure Response

In the event of a spill or exposure, a swift and informed response is critical.

Spill Response Workflow:

Spill_Response Evacuate Evacuate Immediate Area & Alert Others Assess Assess Spill Size & Hazard Evacuate->Assess Contain Contain the Spill (Use absorbent material) Assess->Contain Cleanup Clean Up Spill - Wear appropriate PPE - Use spark-proof tools Contain->Cleanup Decontaminate Decontaminate the Area Cleanup->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose

Caption: A workflow for responding to a spill of this compound.

Spill Cleanup:

  • Small Spills : For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[9] For small liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth), and place in a suitable container for disposal.[10]

  • Large Spills : For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department. Prevent further leakage or spillage if it is safe to do so.[3]

First Aid Measures:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4]

  • Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical help.[3][4]

  • Inhalation : Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3][4]

Decontamination and Disposal: Completing the Safety Cycle

Proper decontamination and disposal are essential to prevent cross-contamination and environmental release.

Decontamination:

  • Work Surfaces : Wipe down all surfaces that may have come into contact with this compound with a suitable solvent (e.g., ethanol or isopropanol), followed by a thorough wash with soap and water.

  • Glassware : Rinse glassware with an appropriate solvent to remove any residual compound before washing with detergent and water.

  • Reusable PPE : If reusable protective clothing is worn, follow the manufacturer's instructions for decontamination. Disposable PPE is often preferred to avoid the challenges of proper decontamination.[6]

Disposal Plan:

  • Solid Waste : Dispose of solid this compound and any contaminated materials (e.g., absorbent pads, contaminated gloves) as hazardous chemical waste in a designated, sealed, and clearly labeled container.[11]

  • Liquid Waste : Solutions containing this compound should be collected in a separate, labeled container for halogenated organic waste. Do not mix with non-halogenated waste streams.[11]

  • General Principle : The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not discharge to sewer systems.[3]

By adhering to these guidelines, researchers can confidently and safely utilize this compound in their synthetic endeavors, fostering a culture of safety and scientific excellence within the laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.